SARS-CoV-2-IN-63
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C20H21N3O3Se |
|---|---|
Molecular Weight |
430.4 g/mol |
IUPAC Name |
1-[(2R,5S)-4-amino-5-(naphthalen-1-ylselanylmethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C20H21N3O3Se/c1-12-10-23(20(25)22-19(12)24)18-9-15(21)16(26-18)11-27-17-8-4-6-13-5-2-3-7-14(13)17/h2-8,10,15-16,18H,9,11,21H2,1H3,(H,22,24,25)/t15?,16-,18-/m1/s1 |
InChI Key |
CIWOCLPAKNAHAJ-WOEZKJSCSA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2CC([C@H](O2)C[Se]C3=CC=CC4=CC=CC=C43)N |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)C[Se]C3=CC=CC4=CC=CC=C43)N |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery and Initial Characterization of Human Coronavirus NL63: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the pivotal discovery and initial scientific characterization of Human Coronavirus NL63 (HCoV-NL63), a significant respiratory pathogen. The document details the methodologies employed in its identification, its genomic and structural properties, and the early understanding of its interaction with host cells.
Discovery and Isolation
Human Coronavirus NL63 was first identified in 2004 in the Netherlands.[1][2] The initial isolation was from a 7-month-old child presenting with severe respiratory symptoms, including bronchiolitis, conjunctivitis, and fever.[1][3][4] Standard diagnostic tests for known respiratory viruses on a nasopharyngeal aspirate from the patient were negative.[1][3]
Researchers inoculated tertiary monkey kidney (tMK) cells with the clinical sample, which resulted in a visible cytopathic effect.[3] The infectious agent was subsequently passaged onto LLC-MK2, a monkey kidney cell line, for further propagation.[3][5][6] Concurrently, another research group independently reported the identification of essentially the same virus.[1][7] Retrospective studies later detected HCoV-NL63 in samples dating back to at least 1988, indicating that the virus had been circulating in the human population for a considerable time before its formal discovery.[7]
Initial Clinical Presentation
The first identified cases of HCoV-NL63 infection were primarily in young children, the elderly, and immunocompromised individuals, often presenting with severe lower respiratory tract illness.[2][3][7][8]
| Parameter | Description | Reference |
| Patient | 7-month-old child | [1][3][4] |
| Presenting Symptoms | Coryza, conjunctivitis, fever | [1][3] |
| Clinical Diagnosis | Bronchiolitis | [1][3][7] |
| Sample Type | Nasopharyngeal aspirate | [1][3] |
Table 1: Summary of the initial HCoV-NL63 index case.
Initial Characterization
Following its isolation, HCoV-NL63 was characterized as an enveloped, positive-sense, single-stranded RNA virus, with the typical crown-like surface projections that define the Coronaviridae family.[2][3] Phylogenetic analysis placed it as a new member of the group I coronaviruses (now classified as Alphacoronavirus).[2][3][4]
Genomic Organization
The complete genome of HCoV-NL63 was sequenced, revealing a typical coronavirus gene order: 5'-replicase (ORF1a/1b), Spike (S), ORF3, Envelope (E), Membrane (M), and Nucleocapsid (N)-3'.[3][9] The genome was noted for its particularly low Guanine-Cytosine (GC) content compared to other coronaviruses.[9]
| Characteristic | Value | Reference |
| Virus Family | Coronaviridae | [3] |
| Genus | Alphacoronavirus | [2] |
| Genome Type | Positive-sense, single-stranded RNA | [2][3] |
| Approximate Genome Size | 27-32 kb | [9] |
| Genome GC Content | ~34% | [9] |
| Gene Order | 1a-1b-S-ORF3-E-M-N | [9] |
Table 2: Genomic characteristics of HCoV-NL63.
Host Cell Receptor Identification
A crucial finding in the initial characterization was the identification of Angiotensin-Converting Enzyme 2 (ACE2) as the functional cellular receptor for HCoV-NL63.[2][10][11] This was a significant discovery, as ACE2 was already known as the receptor for the then-recently emerged SARS-CoV, a group II (Beta)-coronavirus.[10][12] Despite sharing a receptor, the spike protein receptor-binding domains (RBDs) of HCoV-NL63 and SARS-CoV were found to have no structural homology, indicating a convergent evolutionary path for receptor usage.[12] The interaction between the HCoV-NL63 spike protein and ACE2 was shown to be of a lower affinity than that of SARS-CoV, which may contribute to the different pathogenic outcomes of the two viruses.[1]
Early Epidemiology
Following its discovery, studies quickly established the global distribution of HCoV-NL63.[1][3][8] Initial prevalence studies detected the virus in 1.0% to 9.3% of individuals with respiratory tract infections.[7] It was identified as a cause of both mild upper respiratory symptoms and more severe lower respiratory tract diseases, such as bronchiolitis and croup, particularly in children.[1][2][7][8]
| Study Location | Patient Population | Detection Rate (%) | Reference |
| Australia | Patients with acute respiratory disease | 2.1% | [3] |
| Germany | Children with lower respiratory tract illness | 5.2% | [3] |
| Hong Kong | Hospitalized children with acute RTIs | 2.6% | [13] |
| France | Hospitalized children with respiratory tract infections | 9.3% | [4] |
Table 3: Initial prevalence data for HCoV-NL63 in various early studies.
Experimental Protocols
Virus Isolation and Cultivation
-
Sample Collection : Nasopharyngeal aspirates were collected from patients presenting with respiratory illness.[3]
-
Initial Inoculation : Samples were inoculated onto tertiary monkey kidney (tMK) cells.[3]
-
Monitoring : Cultures were monitored for the appearance of a cytopathic effect (CPE).[3]
-
Propagation : The virus was subsequently passaged and propagated in the LLC-MK2 cell line for further analysis and characterization.[3][5][14]
Virus Identification: VIDISCA
The novel virus was identified using a technique called Virus Discovery cDNA-AFLP (VIDISCA).[1][3]
-
Filtration : Supernatant from the infected cell culture was filtered to remove cellular debris.
-
Nuclease Treatment : The filtrate was treated with DNase and RNase to digest unprotected host nucleic acids, leaving viral genomes within virions intact.
-
Nucleic Acid Extraction : RNA was extracted from the purified virions.
-
Reverse Transcription & Second-Strand Synthesis : The viral RNA was converted into double-stranded cDNA.
-
Restriction Enzyme Digestion : The cDNA was digested with restriction enzymes.
-
Ligation of Adaptors : Specific DNA adaptors were ligated to the ends of the cDNA fragments.
-
PCR Amplification : The fragments were amplified via PCR using primers that anneal to the ligated adaptors.
-
Sequencing and Analysis : The amplified PCR products were sequenced, and the resulting sequences were compared to public databases to identify sequence homology, which in this case pointed to the Coronaviridae family.[3]
Molecular Detection
-
Method : Reverse Transcription-PCR (RT-PCR) was established as the primary method for detecting HCoV-NL63 RNA in clinical specimens.[4][15]
-
Target Genes : Primers were typically designed to target conserved regions of the viral genome, such as the RNA-dependent RNA polymerase (RdRp) gene in ORF1b or the Nucleocapsid (N) gene.[3]
Visualizations
Experimental Workflow and Signaling Pathways
Caption: Workflow for the discovery and isolation of HCoV-NL63.
References
- 1. Understanding Human Coronavirus HCoV-NL63 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Human coronavirus NL63 - Wikipedia [en.wikipedia.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Human Coronavirus NL63, France - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Human coronavirus NL63: a clinically important virus? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Novel Human Coronaviruses NL63 and HKU1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Genome structure and transcriptional regulation of human coronavirus NL63 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular mechanisms of human coronavirus NL63 infection and replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. pnas.org [pnas.org]
- 13. journals.asm.org [journals.asm.org]
- 14. Isolation of Human Coronaviruses OC43, HKU1, NL63, and 229E in Yamagata, Japan, Using Primary Human Airway Epithelium Cells Cultured by Employing an Air-Liquid Interface Culture [jstage.jst.go.jp]
- 15. Discovery of a subgenotype of human coronavirus NL63 associated with severe lower respiratory tract infection in China, 2018 - PMC [pmc.ncbi.nlm.nih.gov]
HCoV-NL63 genome sequencing and analysis
An In-depth Technical Guide to Human Coronavirus NL63 (HCoV-NL63) Genome Sequencing and Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the methodologies and data integral to the genomic analysis of Human Coronavirus NL63 (HCoV-NL63). It covers the fundamental genomic characteristics, detailed experimental protocols for sequencing, and the subsequent bioinformatics analysis pipelines.
HCoV-NL63 Genomic Characteristics
HCoV-NL63 is an enveloped, positive-sense, single-stranded RNA virus belonging to the Alphacoronavirus genus.[1] Its genome is among the largest of RNA viruses, typically ranging from 27 to 33 kb.[2]
Quantitative Genomic Data
The genomic features of HCoV-NL63 are summarized in the table below, providing a baseline for comparative genomic studies.
| Feature | Value | Reference Strain | Citation |
| Genome Size | 27,553 nucleotides | Amsterdam 1 | [2][3] |
| 27,538 nucleotides | CBJ 037 | [1] | |
| 27,538 nucleotides | Amsterdam 57 | [4] | |
| 27,550 nucleotides | Amsterdam 496 | [4] | |
| 27,516 - 27,544 nucleotides | ChinaGD01-05 | [5] | |
| GC Content | 34% | HCoV-NL63 (general) | [6] |
| Open Reading Frames (ORFs) | 7 | Amsterdam 1 | [2][7] |
| Untranslated Regions (UTRs) | 5' UTR: 286 nt, 3' UTR: 287 nt | CBJ 037 | [1] |
Genomic Organization
The HCoV-NL63 genome has a conserved gene order: 5'-UTR - ORF1a/1b - Spike (S) - ORF3 - Envelope (E) - Membrane (M) - Nucleocapsid (N) - 3'-UTR.[1][2] The large ORF1a and ORF1b encode a polyprotein essential for RNA replication.[8] A -1 ribosomal frameshift at a pseudoknot structure is required to translate the complete ORF1ab polyprotein.[1][3] The structural proteins (S, E, M, and N) and a single accessory protein (ORF3) are encoded in the 3' end of the genome.[3][8]
Experimental Protocols
Detailed methodologies for the key experiments in HCoV-NL63 genome sequencing are outlined below.
Viral Culture and Propagation
Successful sequencing begins with obtaining high-titer viral stocks.
-
Cell Line: LLC-MK2 (monkey kidney epithelial cells) is a commonly used cell line for the propagation of HCoV-NL63.[9][10]
-
Protocol:
-
Inoculate LLC-MK2 cell monolayers with the clinical sample (e.g., nasopharyngeal aspirate).[8]
-
Incubate the cultures at 33°C in a humidified 5% CO2 incubator, as replication of HCoV-NL63 can be attenuated at 37°C.[9]
-
Monitor the cells daily for the appearance of cytopathic effects (CPE).[9]
-
When CPE is widespread (e.g., >90%), harvest the virus by subjecting the culture to three freeze-thaw cycles.[11]
-
Clarify the supernatant by centrifugation to remove cell debris.[11]
-
Aliquot the viral supernatant and store at -80°C. Viral titers can be determined by plaque assay or TCID50.[11]
-
RNA Extraction
High-quality viral RNA is crucial for successful sequencing.
-
Recommended Kit: QIAGEN QIAmp Viral RNA Mini Kit or similar.[12]
-
Protocol:
-
Extract viral RNA from the cultured virus supernatant or directly from clinical samples following the manufacturer's instructions.[11][12]
-
The protocol typically involves lysis of the virus, binding of the RNA to a silica membrane, washing to remove impurities, and elution of the purified RNA.
-
A DNase treatment step is recommended, especially for metatranscriptomic library preparations, to remove any contaminating DNA.[13]
-
Next-Generation Sequencing (NGS) Library Preparation
Several strategies can be employed for preparing HCoV-NL63 RNA for sequencing.
-
Total RNA Sequencing:
-
Method: This approach sequences all RNA in a sample, including host and viral RNA. It is useful for discovering novel viruses without prior knowledge of the infectious agent.[12]
-
Kit Example: TruSeq Stranded Total RNA Library Prep Gold kit.[12]
-
Workflow: Involves ribosomal RNA depletion (if host RNA is abundant), RNA fragmentation, cDNA synthesis, adapter ligation, and PCR amplification.
-
-
Amplicon-Based Sequencing:
-
Method: This targeted approach uses multiplex PCR to amplify specific regions of the viral genome, which are then sequenced. It is cost-effective and works well with high-quality RNA.[14]
-
Protocol Example (ARTIC Protocol):
-
-
Hybrid Capture-Enrichment:
-
Method: This method uses biotinylated probes to capture and enrich for viral sequences from a standard NGS library. It is more tolerant of degraded RNA samples and can detect variants across the entire genome, including the termini.[14]
-
Workflow:
-
Prepare a standard RNA sequencing library from the sample.[14]
-
Hybridize the library with biotin-labeled probes specific to the HCoV-NL63 genome.
-
Use streptavidin beads to pull down the probe-bound library fragments.
-
Wash the beads to remove non-target DNA.
-
Elute and amplify the enriched viral library for sequencing.[14]
-
-
Bioinformatics Analysis
Once sequencing data is generated, a robust bioinformatics pipeline is required for genome assembly, annotation, and further analysis.
Genome Assembly and Annotation
-
Quality Control: Raw sequencing reads are first assessed for quality, and low-quality bases and adapter sequences are trimmed.
-
Assembly:
-
Gap Closure: For de novo assemblies, gaps between contigs can be filled using Sanger sequencing of PCR products designed to span the gaps.[5]
-
Annotation: The assembled genome is annotated to identify the locations of ORFs, UTRs, and other genomic features.
Phylogenetic Analysis
Phylogenetic analysis is used to understand the evolutionary relationships between different HCoV-NL63 strains.
-
Software: MEGA and PhyML are commonly used for phylogenetic analyses.[15][16]
-
Method:
-
Align the genome sequences of interest (full genomes or specific genes like S or ORF1ab) using an algorithm like MAFFT.[5][17]
-
Construct a phylogenetic tree using methods such as Neighbor-Joining or Maximum Likelihood.[15][17]
-
Assess the statistical support for the tree topology using bootstrap resampling.[15][17]
-
Recombination Analysis
Recombination is a known evolutionary mechanism in coronaviruses.
-
Software: SimPlot is a tool used to detect recombination events.[4][18]
-
Method:
-
A query sequence is compared to a set of potential parental sequences in a sliding window along the genome.
-
Similarity plots and bootscan analysis are generated to identify regions where the query sequence shows a significant shift in similarity from one parental sequence to another, which is indicative of a recombination event.[4]
-
References
- 1. Characterization and Complete Genome Sequence of Human Coronavirus NL63 Isolated in China - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Understanding Human Coronavirus HCoV-NL63 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Novel Human Coronaviruses NL63 and HKU1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mosaic Structure of Human Coronavirus NL63, One Thousand Years of Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Complete Genome Sequences of Five Human Coronavirus NL63 Strains Causing Respiratory Illness in Hospitalized Children in China - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Genome structure and transcriptional regulation of human coronavirus NL63 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Improved Culture Methods for Human Coronaviruses HCoV-OC43, HCoV-229E, and HCoV-NL63 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. SARS-CoV-2 Is More Efficient than HCoV-NL63 in Infecting a Small Subpopulation of ACE2+ Human Respiratory Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. knowledge.illumina.com [knowledge.illumina.com]
- 13. Next generation sequencing of SARS-CoV-2 genomes: challenges, applications and opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Library Prep Methods for SARS-CoV-2 Sequencing: a Summary | Genetics And Genomics [labroots.com]
- 15. tandfonline.com [tandfonline.com]
- 16. Discovery of a subgenotype of human coronavirus NL63 associated with severe lower respiratory tract infection in China, 2018 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
An In-depth Technical Guide to the HCoV-NL63 Receptor Binding Domain Interaction with ACE2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular interaction between the Human Coronavirus NL63 (HCoV-NL63) spike protein's Receptor Binding Domain (RBD) and its cellular receptor, Angiotensin-Converting Enzyme 2 (ACE2). This interaction is a critical determinant for viral entry and a key target for therapeutic interventions. This document outlines quantitative binding data, detailed experimental methodologies, and visual representations of the interaction and experimental workflows.
Core Interaction Dynamics
HCoV-NL63, an alphacoronavirus, paradoxically utilizes the same primary receptor, ACE2, as the betacoronavirus SARS-CoV.[1][2] However, the structural basis of this recognition is distinct, highlighting a case of convergent evolution. The HCoV-NL63 RBD possesses a novel β-sandwich core structure, which is structurally dissimilar to the RBD of SARS-CoV.[1][2]
The interaction interface is characterized by three discontinuous Receptor-Binding Motifs (RBMs) on the HCoV-NL63 RBD that engage with three corresponding Virus-Binding Motifs (VBMs) on the ACE2 receptor.[1][2] A "virus-binding hotspot" on ACE2, centered around Lys-353, is crucial for the binding of both HCoV-NL63 and SARS-CoV, despite their structural differences.[1][2]
Quantitative Binding Data
The affinity of the HCoV-NL63 RBD for the ACE2 receptor has been quantified using various biophysical techniques, primarily Surface Plasmon Resonance (SPR). The dissociation constant (Kd) is a key measure of this interaction, with a lower Kd value indicating a higher binding affinity.
| Interacting Proteins | Method | Dissociation Constant (Kd) | Reference |
| HCoV-NL63 RBD & Human ACE2 | Surface Plasmon Resonance (SPR) | 34.9 nM | [1] |
| HCoV-NL63 RBD & Equine ACE2 | Surface Plasmon Resonance (SPR) | Weaker affinity than human ACE2 | [3] |
| SARS-CoV S1 & Human ACE2 | Surface Plasmon Resonance (SPR) | 87.1 nM | [4] |
Key Interacting Residues
Structural and mutagenesis studies have identified specific amino acid residues that are critical for the HCoV-NL63 RBD-ACE2 interaction.
HCoV-NL63 RBD Receptor-Binding Motifs (RBMs) and Key Residues: [1][5]
-
RBM1 (residues 493–513): Contains key residues such as C497, Y498, V499, C500, and K501.
-
RBM2 (residues 531–541): Includes critical residues like R518, R530, V531, G534, G537, D538, and S540.
-
RBM3 (residues 585–590): Features important residues like E582, W585, and T591.
ACE2 Virus-Binding Motifs (VBMs): [1]
-
VBM1: Located on the N-terminal helix (residues 30-41).
-
VBM2: A loop containing residues 321-330.
-
VBM3: A loop containing residues 353-356, which inserts into a cavity on the RBD.
Experimental Protocols
The characterization of the HCoV-NL63 RBD-ACE2 interaction relies on a combination of molecular biology, biochemistry, and structural biology techniques.
Protein Expression and Purification
-
HCoV-NL63 RBD: The gene fragment encoding the HCoV-NL63 RBD (e.g., residues 476-616) is typically cloned into an expression vector, such as pM48 with a TrxA tag for expression in E. coli or a baculovirus expression system for expression in insect cells.[1][6] The protein is often expressed as a fusion protein with a tag (e.g., His-tag, Fc-tag) to facilitate purification.[7] Purification is achieved through affinity chromatography, followed by size-exclusion chromatography to ensure homogeneity.[6]
-
ACE2: The ectodomain of human ACE2 is similarly expressed and purified, often using mammalian or insect cell expression systems to ensure proper glycosylation.
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is employed to measure the real-time binding affinity and kinetics between the HCoV-NL63 RBD and ACE2.
-
Instrumentation: A Biacore instrument (e.g., Biacore 3000) is commonly used.[1]
-
Ligand Immobilization: ACE2 is typically immobilized on a sensor chip (e.g., CM5 chip) via amine coupling. The chip surface is first activated with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). ACE2 in an appropriate buffer (e.g., sodium acetate, pH 4.5) is then injected over the surface. Finally, any remaining active sites are blocked with ethanolamine.
-
Analyte Injection: Purified HCoV-NL63 RBD, at various concentrations, is flowed over the chip surface at a constant flow rate (e.g., 20 μL/min).[1]
-
Data Analysis: The association (kon) and dissociation (koff) rates are measured, and the equilibrium dissociation constant (Kd) is calculated from these values (Kd = koff / kon).
X-ray Crystallography for Structural Determination
This technique provides a high-resolution three-dimensional structure of the HCoV-NL63 RBD-ACE2 complex.
-
Complex Formation: Purified HCoV-NL63 RBD and ACE2 are mixed in a specific molar ratio and incubated to allow complex formation. The complex is then purified by size-exclusion chromatography.
-
Crystallization: The purified complex is subjected to crystallization screening using various commercially available or in-house prepared crystallization cocktails. The hanging drop or sitting drop vapor diffusion method is commonly used.
-
Data Collection and Structure Determination: Crystals are cryo-protected and flash-frozen in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source. The structure is solved using molecular replacement, with known structures of ACE2 as a search model.[1] Model building and refinement are performed using software such as Coot and Phenix.
Site-Directed Mutagenesis to Identify Key Residues
This method is used to alter specific amino acids in the HCoV-NL63 RBD or ACE2 to assess their contribution to the binding interaction.
-
Primer Design: Mutagenic primers containing the desired nucleotide changes are designed.
-
PCR Mutagenesis: A high-fidelity DNA polymerase is used to amplify the entire plasmid containing the gene of interest using the mutagenic primers.
-
Template Removal: The parental, methylated template DNA is digested using the DpnI restriction enzyme, which specifically cleaves methylated DNA, leaving the newly synthesized, unmethylated, mutated plasmid intact.
-
Transformation and Sequencing: The mutated plasmid is transformed into competent E. coli for propagation. The sequence of the mutated gene is verified by DNA sequencing.
-
Functional Analysis: The mutant protein is then expressed, purified, and its binding affinity to the partner protein is measured using SPR or other binding assays to determine the effect of the mutation.
Visualizations
HCoV-NL63 RBD - ACE2 Interaction Diagram
Caption: Interaction between HCoV-NL63 RBD motifs and ACE2 binding motifs.
Experimental Workflow for HCoV-NL63 RBD-ACE2 Interaction Analysis
Caption: Workflow for characterizing the HCoV-NL63 RBD-ACE2 interaction.
References
- 1. pnas.org [pnas.org]
- 2. Crystal structure of NL63 respiratory coronavirus receptor-binding domain complexed with its human receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural insights into the binding of SARS-CoV-2, SARS-CoV, and hCoV-NL63 spike receptor-binding domain to horse ACE2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interaction of severe acute respiratory syndrome-coronavirus and NL63 coronavirus spike proteins with angiotensin converting enzyme-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. [Prokaryotic expression and characterization of two recombinant receptor-binding domain(RBD) proteins of human coronavirus NL63(HcoV-NL63)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The S proteins of human coronavirus NL63 and severe acute respiratory syndrome coronavirus bind overlapping regions of ACE2 - PMC [pmc.ncbi.nlm.nih.gov]
The Intricate Gateway: A Technical Guide to HCoV-NL63 Host Cell Entry
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular mechanisms governing the entry of Human Coronavirus NL63 (HCoV-NL63) into host cells. Understanding these intricate processes is paramount for the development of effective antiviral therapies and vaccines. This document synthesizes current research findings, presenting detailed experimental protocols, quantitative data, and visual representations of the key pathways involved.
Executive Summary
Human Coronavirus NL63 (HCoV-NL63), an alphacoronavirus, is a common causative agent of respiratory tract infections, particularly in young children and the elderly. The entry of HCoV-NL63 into host cells is a multi-step process initiated by the viral spike (S) glycoprotein. This process involves attachment to the cell surface, engagement with a specific receptor, proteolytic activation of the S protein, and ultimately, fusion of the viral and cellular membranes to release the viral genome into the cytoplasm. A defining feature of HCoV-NL63 is its utilization of the angiotensin-converting enzyme 2 (ACE2) as its primary entry receptor, a characteristic it shares with the more pathogenic SARS-CoV and SARS-CoV-2.
The HCoV-NL63 Spike Glycoprotein: The Key to Entry
The HCoV-NL63 S protein is a large, trimeric transmembrane glycoprotein that protrudes from the viral envelope, giving the virion its characteristic crown-like appearance[1]. It is a class I viral fusion protein and is the primary determinant of host range and tissue tropism[2][3]. The S protein is composed of two functional subunits:
-
S1 Subunit: This subunit is responsible for binding to the host cell receptor. It contains the receptor-binding domain (RBD)[1][2][4]. For HCoV-NL63, the RBD has been mapped to amino acid residues 476–616[5].
-
S2 Subunit: This subunit mediates the fusion of the viral and host cell membranes[1][4][5]. It contains conserved regions typical of class I fusion proteins, including a fusion peptide (FP) and two heptad repeat (HR) regions[5][6].
Unlike some other coronaviruses, the HCoV-NL63 S protein is not cleaved into S1 and S2 during its biogenesis within the producer cell, as it lacks a furin-recognition site[5].
Host Cell Entry: A Step-by-Step Mechanism
The entry of HCoV-NL63 into host cells can be dissected into several critical stages:
Attachment to the Host Cell Surface
The initial interaction between HCoV-NL63 and the host cell is a low-affinity attachment mediated by heparan sulfate proteoglycans (HSPGs)[7][8][9][10]. This initial binding is thought to concentrate the virus on the cell surface, thereby facilitating the subsequent high-affinity interaction with the primary entry receptor[8][9]. Interestingly, some research suggests that the viral membrane (M) protein, in addition to the S protein, may be involved in binding to adhesion receptors[10].
Receptor Engagement: The ACE2 Gateway
Following initial attachment, the HCoV-NL63 S protein engages its primary receptor, the angiotensin-converting enzyme 2 (ACE2)[2][3][8][11][12][13][14][15]. This interaction is a crucial determinant of the virus's tropism for ciliated respiratory cells[12]. The RBD of the HCoV-NL63 S1 subunit binds to a region on ACE2 that overlaps with the binding site of SARS-CoV[5][16]. Structural studies have revealed that the HCoV-NL63 RBD has a core β-sandwich structure and three receptor-binding motifs (RBMs) that directly interact with ACE2[4][5][17].
Endocytosis: The Primary Internalization Route
Upon binding to ACE2, HCoV-NL63 is internalized into the host cell primarily through clathrin-mediated endocytosis[7][8][9]. The interaction between the virus and ACE2 triggers the recruitment of clathrin to the plasma membrane[7][8]. The subsequent formation of clathrin-coated pits and vesicles, a process dependent on the GTPase dynamin, internalizes the virus particle[8][9]. This process also requires active rearrangement of the actin cytoskeleton[8][9].
Proteolytic Activation and Membrane Fusion
For the viral and cellular membranes to fuse, the HCoV-NL63 S protein must undergo proteolytic cleavage. This activation step is crucial for exposing the fusion peptide within the S2 subunit, which then inserts into the endosomal membrane[1][18].
The entry of HCoV-NL63 is sensitive to inhibitors of endosomal acidification, such as ammonium chloride and bafilomycin A, indicating that a low-pH environment within the endosome is required for successful fusion[8][9][19]. This acidic environment likely activates endosomal proteases, such as cathepsins, which cleave the S protein. However, unlike SARS-CoV, HCoV-NL63 entry does not appear to be dependent on cathepsin L[5][20].
In certain cell types, particularly those expressing the transmembrane serine protease 2 (TMPRSS2) on the cell surface, an alternative entry pathway may exist[9][21][22]. TMPRSS2 can cleave and activate the S protein at the cell surface, potentially allowing for direct fusion of the viral envelope with the plasma membrane, bypassing the endocytic route[9]. Inhibition of TMPRSS2 has been shown to hamper HCoV-NL63 infection in primary human airway epithelium cultures[9].
The core mechanism of fusion involves conformational changes in the S2 subunit, leading to the formation of a six-helix bundle from the heptad repeat regions, which brings the viral and cellular membranes into close proximity, facilitating membrane merger and the release of the viral genome into the cytoplasm[6][23].
Quantitative Data on HCoV-NL63 Entry
Quantitative data on the kinetics of HCoV-NL63 entry are crucial for comparative virology and for the evaluation of potential inhibitors. The following table summarizes available data from the literature.
| Parameter | Virus/Protein | Interacting Partner | Method | Value | Reference |
| Binding Affinity (Kd) | SARS-CoV S1 | ACE2 | Surface Plasmon Resonance | 8.71 x 10⁻⁸ M | [20] |
| Relative Binding Affinity | HCoV-NL63 S | ACE2 | Not specified | 10-100 fold less than SARS-CoV S | [20] |
| Relative Binding Affinity | HCoV-NL63 S | ACE2 | Not specified | Weaker interaction than SARS-CoV S | [3] |
Note: Direct kinetic data for HCoV-NL63 binding to ACE2 is not as readily available as for SARS-CoV. Much of the literature describes the interaction in qualitative or semi-quantitative comparative terms.
Key Experimental Protocols
The study of HCoV-NL63 entry relies on a variety of experimental techniques. Below are outlines of key protocols.
Pseudovirus Entry Assay
This assay is a safe and versatile method to study viral entry mediated by the S protein, as it uses replication-deficient viral cores (e.g., from lentiviruses or VSV) pseudotyped with the coronavirus S protein[5][24][25].
Objective: To quantify the efficiency of HCoV-NL63 S protein-mediated entry into target cells.
Methodology:
-
Plasmid Construction: An expression plasmid encoding the HCoV-NL63 S protein is generated. A packaging plasmid (e.g., lentiviral gag-pol) and a transfer vector containing a reporter gene (e.g., luciferase or GFP) are also required.
-
Pseudovirus Production: Producer cells (e.g., HEK293T) are co-transfected with the S protein expression plasmid, the packaging plasmid, and the transfer vector[24][26].
-
Virus Harvest: The supernatant containing the pseudotyped viral particles is harvested 48-72 hours post-transfection, filtered, and can be concentrated.
-
Infection of Target Cells: Target cells (e.g., Huh-7 or 293T cells engineered to express ACE2) are seeded in a multi-well plate and incubated with the pseudovirus supernatant[11][24][26].
-
Quantification of Entry: After 48-72 hours, viral entry is quantified by measuring the expression of the reporter gene (e.g., luciferase activity or GFP-positive cells)[25].
Virus-Cell Fusion Assay
This assay directly measures the fusion of viral and cellular membranes.
Objective: To determine the conditions (e.g., pH, presence of proteases) required for HCoV-NL63 S-mediated membrane fusion.
Methodology:
-
Labeling: The virus can be labeled with a fluorescent dye that is self-quenching at high concentrations.
-
Binding: Labeled virus is allowed to bind to target cells at 4°C to synchronize infection.
-
Fusion Induction: The temperature is shifted to 37°C to allow internalization and fusion.
-
Measurement: Fusion is detected by the de-quenching of the fluorescent dye as it is diluted into the host cell membrane, which can be measured by fluorescence microscopy or a plate reader.
Receptor Binding Assay
This assay quantifies the interaction between the viral S protein and its receptor.
Objective: To determine the binding affinity of the HCoV-NL63 S protein to ACE2.
Methodology:
-
Protein Production: Recombinant, purified HCoV-NL63 S protein (or its RBD) and the ectodomain of ACE2 are produced.
-
Immobilization: One of the proteins (e.g., ACE2) is immobilized on a sensor chip for surface plasmon resonance (SPR) or on the wells of an ELISA plate.
-
Binding Measurement: The other protein is flowed over the immobilized partner at various concentrations. The binding is measured in real-time by SPR or detected with an antibody in an ELISA format.
-
Data Analysis: The association and dissociation rates are used to calculate the equilibrium dissociation constant (Kd).
Visualizing the HCoV-NL63 Entry Pathway
The following diagrams, generated using the DOT language, illustrate the key molecular events and experimental workflows described in this guide.
Signaling Pathway of HCoV-NL63 Entry
Caption: The primary and alternative entry pathways of HCoV-NL63 into a host cell.
Experimental Workflow for a Pseudovirus Entry Assay
Caption: A streamlined workflow for conducting an HCoV-NL63 pseudovirus entry assay.
Conclusion and Future Directions
The entry of HCoV-NL63 into host cells is a finely orchestrated process involving multiple viral and host factors. While ACE2 is the central player, the roles of attachment factors like HSPGs and host proteases such as TMPRSS2 highlight the complexity and potential for alternative entry pathways. This intricate mechanism presents several attractive targets for therapeutic intervention. The development of small molecules or biologics that inhibit the S protein-ACE2 interaction, block the activity of essential host proteases, or interfere with the endocytic machinery could prove effective in combating HCoV-NL63 infections. Further research is needed to fully elucidate the structural dynamics of the S protein during fusion and to identify all host factors that modulate the entry process. Such knowledge will be invaluable for the design of broadly effective anticoronaviral agents.
References
- 1. Coronavirus - Wikipedia [en.wikipedia.org]
- 2. Coronavirus spike protein - Wikipedia [en.wikipedia.org]
- 3. Understanding Human Coronavirus HCoV-NL63 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure, Function, and Evolution of Coronavirus Spike Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of the spike protein of human coronavirus NL63 in receptor binding and pseudotype virus entry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. journals.asm.org [journals.asm.org]
- 8. Entry of Human Coronavirus NL63 into the Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. Membrane Protein of Human Coronavirus NL63 Is Responsible for Interaction with the Adhesion Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Human coronavirus NL63 employs the severe acute respiratory syndrome coronavirus receptor for cellular entry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. scispace.com [scispace.com]
- 14. clinmedjournals.org [clinmedjournals.org]
- 15. Proteolytic Processing and Deubiquitinating Activity of Papain-Like Proteases of Human Coronavirus NL63 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The S proteins of human coronavirus NL63 and severe acute respiratory syndrome coronavirus bind overlapping regions of ACE2 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. biorxiv.org [biorxiv.org]
- 19. journals.asm.org [journals.asm.org]
- 20. Interaction of severe acute respiratory syndrome-coronavirus and NL63 coronavirus spike proteins with angiotensin converting enzyme-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. journals.asm.org [journals.asm.org]
- 22. Maples Scientific Publisher | Open Access Journals | Peer-reviewed Journals | MaplesPub [maplespub.com]
- 23. Coronavirus membrane fusion mechanism offers a potential target for antiviral development - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Protocol and Reagents for Pseudotyping Lentiviral Particles with SARS-CoV-2 Spike Protein for Neutralization Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Generation of SARS-CoV-2 Spike Pseudotyped Virus for Viral Entry and Neutralization Assays: A 1-Week Protocol - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the HCoV-NL63 Replication Cycle in Primary Human Airway Epithelial Cells
Audience: Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the replication cycle of Human Coronavirus NL63 (HCoV-NL63) within primary human airway epithelial (HAE) cells. HCoV-NL63 is a globally circulating alphacoronavirus, primarily causing upper and lower respiratory tract infections, especially in young children, the elderly, and immunocompromised individuals.[1][2][3] Understanding its interaction with physiologically relevant host systems like HAE cultures is critical for developing targeted antiviral therapies. HAE cultures, which form a pseudostratified mucociliary epithelium at an air-liquid interface (ALI), closely mimic the natural port of entry for respiratory viruses and are a robust model for studying virus-host interactions.[4][5]
The HCoV-NL63 Replication Cycle
The replication of HCoV-NL63 in ciliated cells of the human airway epithelium is a multi-stage process involving host cell machinery for entry, replication, and egress.[2][4][6]
Attachment and Entry
The initiation of infection is a two-step process involving initial attachment to the cell surface followed by receptor-mediated entry.
-
Attachment: The virus first attaches to the target cell surface via low-affinity interactions with heparan sulfate proteoglycans.[7]
-
Receptor Binding: Following initial attachment, the viral Spike (S) protein engages its primary receptor, angiotensin-converting enzyme 2 (ACE2).[1][2][7] In the airway epithelium, HCoV-NL63 specifically targets ACE2-expressing ciliated cells.[2][4][6] The S protein's receptor-binding domain (RBD) facilitates this high-affinity interaction.[8]
-
Internalization: Upon binding to ACE2, HCoV-NL63 triggers clathrin-mediated endocytosis.[7][9][[“]] This process involves the recruitment of clathrin to the plasma membrane, forming a coated pit that engulfs the virus particle.[7] Vesicle scission from the membrane is mediated by the GTPase dynamin.[7][[“]]
-
Fusion and Genome Release: For successful infection, the endosomal vesicle must undergo acidification.[7][[“]][11] This low-pH environment triggers conformational changes in the S protein, leading to the fusion of the viral envelope with the endosomal membrane and the subsequent release of the viral RNA genome into the cytoplasm.[12] While the host protease TMPRSS2 is required for efficient entry into HAE cells, it does not appear to enable virus-cell fusion directly at the cell surface, unlike some other coronaviruses.[7][13]
Replicase Gene Expression and Genome Replication
Once in the cytoplasm, the positive-sense single-stranded RNA genome is used as a template for translation and replication.
-
Translation of Replicase Polyproteins: The 5' two-thirds of the genome, containing Open Reading Frames 1a and 1b (ORF1a/1b), is immediately translated by host ribosomes to produce two large polyproteins, pp1a and pp1ab.[14] The expression of pp1ab requires a -1 ribosomal frameshift event at a specific pseudoknot structure in the RNA.[2][15]
-
Formation of the Replicase-Transcriptase Complex (RTC): These polyproteins are then cleaved by viral proteases, encoded within ORF1a, into 16 non-structural proteins (nsps).[14] Many of these nsps assemble to form the membrane-associated replicase-transcriptase complex (RTC), which is the site of all viral RNA synthesis.[14]
-
RNA Synthesis: The RTC directs the synthesis of full-length negative-sense genomic RNA, which serves as a template for producing new positive-sense genomes.[12]
Transcription of Subgenomic mRNAs
To produce the structural and accessory proteins, HCoV-NL63 employs a discontinuous transcription mechanism to generate a nested set of subgenomic mRNAs (sgRNAs).[16][17][18]
-
During negative-strand synthesis, the RTC pauses at specific Transcription Regulatory Sequences (TRSs) located upstream of each structural and accessory gene.[16]
-
The complex then "jumps" to the TRS at the 5' end of the genome, adding a common leader sequence to the nascent RNA strand.[16][17]
-
This process results in a set of sgRNAs, each containing the leader sequence and one or more ORFs. The sgRNA for the nucleocapsid (N) protein is typically the most abundantly produced.[17][18] The identified TRS core sequence for HCoV-NL63 is AACUAAA.[15][16]
Assembly and Egress
The final stage of the replication cycle involves the assembly of new virions and their release from the host cell.
-
Structural Protein Synthesis: The sgRNAs are translated into the structural proteins: Spike (S), Envelope (E), Membrane (M), and Nucleocapsid (N), as well as accessory proteins like ORF3.[16][17]
-
Virion Assembly: Assembly takes place predominantly at the ER-Golgi intermediate compartment (ERGIC).[16] The N protein binds to the newly synthesized genomic RNA to form the helical nucleocapsid. This complex then interacts with the M protein embedded in the ERGIC membrane. S and E proteins are also incorporated into the budding particle.[16]
-
Budding and Release: New virions bud into the lumen of the ERGIC.[6][19] These virion-containing vesicles are then transported along the secretory pathway to the cell surface.[16] In polarized HAE cells, virions are released almost exclusively from the apical (luminal) surface via exocytosis, facilitating spread within the airways.[2][4]
Quantitative Data on HCoV-NL63 Replication
Quantitative analysis of viral replication kinetics provides crucial insights into the virus-host dynamic. Data is primarily derived from infecting HAE cultures and measuring viral output over time.
Table 1: HCoV-NL63 Replication Kinetics in Primary Human Airway Epithelial (HAE) Cells
| Time Post-Infection (hpi) | Viral Titer (PFU/cell) or RNA copies | Temperature | Donor Variation | Reference |
| 48 | ~10^3 - 10^5 PFU/cell | 33°C | Significant variation observed between donors | [5] |
| 96 | ~10^4 - 10^6 PFU/cell (Peak) | 33°C | Titers can peak and then decline by 192 hpi | [5] |
| 144 | ~10^4 - 10^6 PFU/cell | 33°C | - | [5] |
| 24 - 120 | Gradual increase in viral RNA (decreasing CT values) | 33°C / 37°C | - | [20][21] |
Table 2: Effect of Temperature on HCoV-NL63 Replication in Nasal ALI Cultures
| Temperature | Effect on Viral Titer | Interpretation | Reference |
| 33°C | Robust replication, reaching peak titers of 10^4 - 10^6 PFU/cell. | Optimal temperature, reflecting conditions in the upper airway. | [5][22] |
| 37°C | Significantly attenuated replication. | Higher temperature, typical of the lower airway, is restrictive to HCoV-NL63. | [5][22] |
Experimental Protocols
The following protocols are generalized methodologies based on cited literature for studying HCoV-NL63 in HAE cultures.
Generation of Human Airway Epithelial (HAE) Cultures
-
Cell Isolation: Primary human bronchial or tracheobronchial epithelial cells are isolated from surgical specimens under approved protocols.[6][23]
-
Cell Expansion: Cells are expanded on plastic flasks to generate passage 1 cells.
-
Seeding on Transwells: Passage 1 cells are plated at a high density (e.g., 3 x 10^5 cells/well) onto permeable Transwell inserts.[23]
-
Differentiation: An air-liquid interface (ALI) is created by removing the apical medium, while providing differentiation medium to the basolateral chamber. Cultures are maintained for 4-8 weeks to form a well-differentiated, polarized, pseudostratified mucociliary epithelium.[23]
HCoV-NL63 Infection of HAE Cultures
-
Inoculation: The apical surface of the differentiated HAE cultures is washed to remove mucus. A standardized inoculum of HCoV-NL63 (e.g., MOI of 5 PFU/cell or a specific TCID50) is applied to the apical surface in a small volume.[5][6][23]
-
Incubation: Cultures are incubated for a set period (e.g., 2 hours) at the desired temperature (typically 32-33°C) to allow for viral entry.[13][23]
-
Removal of Inoculum: Unbound virus is removed by washing the apical surface multiple times with a buffer like PBS.[13][23]
-
Time Course Collection: Cultures are maintained at the air-liquid interface. At specified time points post-infection (e.g., 24, 48, 72, 96, 120 hpi), the apical surface is washed with a small volume of medium or PBS to collect released progeny virus.[4][23] Samples are stored at -80°C for later analysis.
Quantification of Viral Titer by Plaque Assay
-
Cell Seeding: Seed a permissive cell line (e.g., LLC-MK2) in 6-well or 12-well plates to form a confluent monolayer.[22]
-
Serial Dilutions: Prepare 10-fold serial dilutions of the collected apical wash samples in an appropriate medium.
-
Infection: Remove the growth medium from the cell monolayers and infect with the viral dilutions. Incubate for 1 hour to allow virus adsorption.
-
Agarose Overlay: Remove the inoculum and overlay the cells with a medium containing low-melting-point agarose or methylcellulose to restrict virus spread to adjacent cells.
-
Incubation: Incubate the plates at 32-33°C for 5-6 days until plaques (zones of cell death) are visible.[23]
-
Staining and Counting: Fix the cells (e.g., with 4% paraformaldehyde) and stain with a crystal violet solution to visualize and count the plaques. Calculate the viral titer as plaque-forming units (PFU) per ml.
Quantification of Viral RNA by RT-qPCR
-
RNA Extraction: Extract total RNA from the collected apical wash samples or from cell lysates using a commercial kit or a silica-affinity-based method.[4][12]
-
Reverse Transcription (RT): Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and random primers or gene-specific primers.[12][24]
-
Quantitative PCR (qPCR): Perform qPCR using primers and a probe specific to a conserved region of the HCoV-NL63 genome (e.g., the N gene).[20][24]
-
Quantification: Determine the number of viral genome copies by comparing the quantification cycle (Cq) or threshold cycle (Ct) values to a standard curve generated from serial dilutions of a plasmid containing the target sequence or a viral stock with a known titer.[24]
Immunofluorescence and Confocal Microscopy
-
Fixation and Permeabilization: At desired time points, fix the HAE cultures on the Transwell membranes with paraformaldehyde. Permeabilize the cells with a detergent like Triton X-100 to allow antibody access.[12]
-
Staining: Incubate the fixed cultures with primary antibodies targeting viral proteins (e.g., anti-nsp3 to detect RTCs) and cellular markers (e.g., anti-tubulin for cilia).[6]
-
Secondary Antibodies: After washing, incubate with fluorescently labeled secondary antibodies that bind to the primary antibodies.
-
Mounting and Imaging: Stain nuclei with DAPI, cut the membrane from the insert, mount it on a glass slide, and visualize using a confocal microscope to determine the cellular tropism and subcellular localization of viral proteins.[6]
References
- 1. Molecular mechanisms of human coronavirus NL63 infection and replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular mechanisms of human coronavirus NL63 infection and replication - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Human coronavirus NL63: a clinically important virus? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. pnas.org [pnas.org]
- 6. Human airway epithelial cell culture to identify new respiratory viruses: Coronavirus NL63 as a model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Entry of Human Coronavirus NL63 into the Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The S proteins of human coronavirus NL63 and severe acute respiratory syndrome coronavirus bind overlapping regions of ACE2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. consensus.app [consensus.app]
- 11. SARS Coronavirus, but Not Human Coronavirus NL63, Utilizes Cathepsin L to Infect ACE2-expressing Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of Human Coronavirus NL63 Infection at Early Stages of the Replication Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. Coronaviruses: An Overview of Their Replication and Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. Understanding Human Coronavirus HCoV-NL63 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Genome structure and transcriptional regulation of human coronavirus NL63 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Genome structure and transcriptional regulation of human coronavirus NL63 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Morphogenesis of Coronavirus HCoV-NL63 in Cell Culture: A Transmission Electron Microscopic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 20. SARS-CoV-2 Is More Efficient than HCoV-NL63 in Infecting a Small Subpopulation of ACE2+ Human Respiratory Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Human Air-Liquid-Interface Organotypic Airway Cultures Express Significantly More ACE2 Receptor Protein and Are More Susceptible to HCoV-NL63 Infection than Monolayer Cultures of Primary Respiratory Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Novel polymeric inhibitors of HCoV-NL63 - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Human coronavirus NL63 replication is cyclophilin A-dependent and inhibited by non-immunosuppressive cyclosporine A-derivatives including Alisporivir - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Genetic Relationship of Human Coronavirus NL63 to Other Human Coronaviruses for Researchers, Scientists, and Drug Development Professionals.
Human Coronavirus NL63 (HCoV-NL63), an alphacoronavirus first identified in 2004, holds a unique position within the landscape of human respiratory pathogens. While typically associated with mild to moderate upper respiratory tract infections, its genetic relationship to other, more pathogenic, human coronaviruses provides critical insights into viral evolution, receptor usage, and the potential for emergence of novel coronaviruses. This technical guide delves into the genetic architecture of HCoV-NL63, its phylogenetic placement, and the experimental methodologies used to elucidate these relationships, offering a comprehensive resource for the scientific community.
Phylogenetic Classification and Evolutionary Divergence
Phylogenetic analyses consistently place HCoV-NL63 within the Alphacoronavirus genus, in contrast to the more severe human coronaviruses such as SARS-CoV, MERS-CoV, and SARS-CoV-2, which belong to the Betacoronavirus genus.[1] HCoV-NL63 is most closely related to HCoV-229E, another common cold-causing alphacoronavirus.[2] Despite their close phylogenetic relationship, these two viruses only share approximately 65% sequence identity, indicating a significant evolutionary divergence.[2] Evolutionary rate estimations suggest that HCoV-NL63 and HCoV-229E may have diverged from a common ancestor around the 11th century.[3]
The evolutionary history of HCoV-NL63 is further complicated by evidence of recombination events.[3] Its genome exhibits a mosaic structure, suggesting that it has exchanged genetic material with other coronaviruses during its evolution.[3] This capacity for recombination is a hallmark of coronaviruses and a key driver of their genetic diversity and potential for host-switching.
Comparative Genomics and Protein Sequence Identity
The genome of HCoV-NL63 is a single-stranded, positive-sense RNA molecule of approximately 27.5 kilobases.[4] Its genomic organization is typical of coronaviruses, with the 5' end encoding the large replicase polyprotein (ORF1ab) and the 3' end encoding the structural and accessory proteins.[5] The gene order is 5'-ORF1ab-Spike(S)-ORF3-Envelope(E)-Membrane(M)-Nucleocapsid(N)-3'.[6]
A detailed comparison of the amino acid sequence identity of key viral proteins reveals both conserved and divergent regions among human coronaviruses. This data is crucial for understanding functional similarities and differences, as well as for identifying potential targets for broad-spectrum antiviral therapies and vaccines.
| Protein | HCoV-229E | HCoV-OC43 | SARS-CoV | MERS-CoV | SARS-CoV-2 |
| Spike (S) | ~56%[7] | <30% | ~25%[8] | <30% | ~17.1%[8] |
| Envelope (E) | High | Moderate | Low | Low | Low |
| Membrane (M) | High | Moderate | Low | Low | Low |
| Nucleocapsid (N) | High | Moderate | Low | Low | Low |
| ORF1ab | ~65% | <40% | <40% | <40% | <40% |
| ORF3 | ~43%[6] | - | - | - | - |
Note: Specific percentage values for E, M, N, and ORF1ab proteins are not consistently reported across all comparative studies and can vary based on the specific isolates and alignment methods used. The table provides a general overview of the sequence identity relationships.
The Spike (S) protein, which mediates receptor binding and viral entry, shows significant diversity. The approximately 56% amino acid identity between the S proteins of HCoV-NL63 and HCoV-229E is notable given their different receptor usage (ACE2 for NL63 and APN for 229E).[7] The low sequence identity of the HCoV-NL63 S protein to those of the betacoronaviruses underscores their distant evolutionary relationship. The accessory protein ORF3 of HCoV-NL63 shares the highest identity with the ORF4 protein of HCoV-229E.[6]
Signaling Pathways in HCoV-NL63 Infection
The entry of HCoV-NL63 into host cells is initiated by the binding of its Spike protein to the angiotensin-converting enzyme 2 (ACE2) receptor, the same receptor utilized by SARS-CoV and SARS-CoV-2.[9] This shared receptor usage by phylogenetically distant coronaviruses is a point of significant interest in the field.
Upon binding to ACE2, HCoV-NL63 can trigger downstream signaling pathways that facilitate viral entry and replication, and modulate the host immune response. One of the key pathways implicated in coronavirus infection is the Endoplasmic Reticulum (ER) stress response, also known as the Unfolded Protein Response (UPR). The high demand for viral protein synthesis and processing within the ER can lead to an accumulation of unfolded or misfolded proteins, triggering the UPR.
The UPR is a complex signaling network initiated by three ER-resident sensor proteins: IRE1 (inositol-requiring enzyme 1), PERK (PKR-like ER kinase), and ATF6 (activating transcription factor 6). Activation of these sensors leads to a cascade of events aimed at restoring ER homeostasis, but can also induce apoptosis if the stress is prolonged or severe.[10][11]
Furthermore, HCoV-NL63 infection has been shown to modulate the host's innate immune response.[12] The common cold coronaviruses, including HCoV-NL63 and HCoV-229E, tend to induce a more robust interferon signaling and related innate immune pathways compared to the more pathogenic coronaviruses like MERS-CoV, which can more effectively shut down these responses.[13]
Experimental Protocols for Phylogenetic Analysis
The determination of the genetic relationships between coronaviruses relies on robust experimental and computational methodologies. The following outlines a typical workflow for the phylogenetic analysis of a novel coronavirus isolate from a clinical sample.
References
- 1. researchgate.net [researchgate.net]
- 2. Human Coronaviruses 229E and NL63: Close Yet Still So Far - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mosaic Structure of Human Coronavirus NL63, One Thousand Years of Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Novel Human Coronaviruses NL63 and HKU1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of the spike protein of human coronavirus NL63 in receptor binding and pseudotype virus entry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Understanding Human Coronavirus HCoV-NL63 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Frontiers | Structural proteins of human coronaviruses: what makes them different? [frontiersin.org]
- 9. Differential Downregulation of ACE2 by the Spike Proteins of Severe Acute Respiratory Syndrome Coronavirus and Human Coronavirus NL63 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Coronavirus-induced ER stress response and its involvement in regulation of coronavirus–host interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Coronavirus infection, ER stress, apoptosis and innate immunity [frontiersin.org]
- 12. Human coronaviruses: activation and antagonism of innate immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Evolutionary Origins of Human Coronavirus NL63 in Animal Reservoirs: A Technical Guide
Abstract
Human coronavirus NL63 (HCoV-NL63), an alphacoronavirus identified in 2004, is a globally endemic pathogen primarily causing upper and lower respiratory tract infections, particularly in young children, the elderly, and immunocompromised individuals.[1][2] Understanding its evolutionary origins is critical for predicting and mitigating future zoonotic events. This technical guide synthesizes current research on the animal reservoirs of HCoV-NL63, focusing on the compelling phylogenetic and molecular evidence that points to a bat origin. We delve into the role of genetic recombination in its evolution, detail its unique cellular entry mechanism via the ACE2 receptor, provide summaries of key quantitative data, and outline the experimental protocols used to elucidate its evolutionary pathway.
Phylogenetic Evidence for a Bat Origin
Phylogenetic analyses consistently place HCoV-NL63 within a clade of coronaviruses found in bats, suggesting that bats are the primary animal reservoir.[2][3][4][5] Multiple lines of evidence support the theory that HCoV-NL63, or its direct ancestor, originated in bat populations before spilling over into humans.[2][6][7]
-
Closest Relatives: Genetic sequencing has identified numerous bat coronaviruses closely related to HCoV-NL63. Viruses detected in the Kenyan trident bat (Triaenops afer) and species from the Hipposideridae family show significant sequence similarity.[8][9] One particular strain, BtKYNL63-9a, demonstrated up to 90% genomic sequence similarity to HCoV-NL63.[8]
-
Geographic Distribution: Evidence of HCoV-NL63-related viruses has been found in bat populations across different continents, including North America, Europe, and Africa, indicating a widespread viral presence in these animal reservoirs.[4][8][9]
-
Evolutionary Divergence: Based on molecular clock analyses of the spike (S) gene, the divergence of HCoV-NL63 and its closest bat coronavirus relatives is estimated to have occurred between 563 and 822 years ago.[1][10][11] This long history suggests a stable host-virus relationship in bats.
While bats are considered the definitive natural reservoir, the exact intermediate host(s) that may have facilitated the jump to humans remains unidentified.[4]
Quantitative Data Summary: Phylogenetic Relationships
The following tables summarize key quantitative findings from comparative genomic studies.
Table 1: HCoV-NL63 and Related Bat Coronaviruses
| Virus Strain | Host Species | Bat Family | Geographic Location | Key Genetic Finding |
| BtKYNL63-9a | Triaenops afer | Hipposideridae | Kenya | Up to 90% genomic sequence similarity to HCoV-NL63. |
| ARCoV.2 | Perimyotis subflavus (Tricolored bat) | Vespertilionidae | North America | Shares a common ancestry with HCoV-NL63.[9] |
| Various Strains | Hipposideros sp. | Hipposideridae | Kenya | Phylogenetically related to HCoV-NL63 in different genomic regions.[9] |
Table 2: Estimated Evolutionary Divergence of HCoV-NL63
| Compared Virus Group | Estimated Divergence Time (Years Ago) | Genomic Region Analyzed |
| HCoV-229E | ~900 years (11th Century) | Spike (S) Gene |
| Bat Coronaviruses | 563 - 822 years | Spike (S) Gene[10][11] |
The Role of Recombination in HCoV-NL63 Evolution
Recombination is a well-documented and crucial mechanism for coronavirus evolution, allowing for the exchange of genetic material between different viral strains.[12] This process can lead to new host tropisms and altered pathogenicity. Evidence strongly suggests that recombination played a significant role in the evolutionary history of HCoV-NL63.
Phylogenetic analyses of different regions of the HCoV-NL63 genome show conflicting evolutionary histories (topological incongruence), which is a hallmark of recombination.[9][13] Studies have provided evidence for natural recombination between distantly related African bat coronaviruses associated with Triaenops afer and Hipposideros sp. bats, which likely resulted in an ancestral NL63-like virus.[9] This mosaic structure suggests that the precursor to HCoV-NL63 acquired genetic fragments from different bat coronavirus lineages before, or during, its adaptation to humans.[9][13]
Caption: Proposed evolutionary pathway of HCoV-NL63 from bat reservoirs.
Cellular Entry Mechanism
A pivotal aspect of HCoV-NL63's biology is its use of the Angiotensin-Converting Enzyme 2 (ACE2) as a functional receptor for cellular entry.[1][14][15] This is a notable trait as it is shared with the highly pathogenic betacoronaviruses SARS-CoV and SARS-CoV-2, despite HCoV-NL63 being a less pathogenic alphacoronavirus.[16][17]
The entry process is a multi-step mechanism:
-
Initial Attachment: The virus first attaches to the cell surface via heparan sulfate proteoglycans.[17][18]
-
Receptor Binding: The viral spike (S) protein then engages with the ACE2 receptor.[14][18]
-
Internalization: This binding event triggers clathrin-mediated endocytosis, where the cell membrane invaginates to form a vesicle containing the virus particle.[16][18]
-
Fusion and Release: The vesicle acidifies, a necessary step for the viral envelope to fuse with the endosomal membrane, releasing the viral genome into the cytoplasm to initiate replication.[14][18]
Caption: HCoV-NL63 cellular entry pathway via ACE2-mediated endocytosis.
Key Experimental Methodologies
The identification of bat reservoirs and the elucidation of HCoV-NL63's evolutionary history rely on a combination of field surveillance and laboratory-based molecular techniques.
Experimental Workflow: From Field to Phylogeny
The general workflow for identifying and characterizing novel coronaviruses from animal reservoirs is a multi-step process.
Caption: Workflow for discovery of novel coronaviruses in animal reservoirs.
Protocol: Viral RNA Detection and Sequencing
-
Sample Collection: Fecal or rectal swabs are collected from captured and released bats. Samples are stored in a viral transport medium and frozen.
-
RNA Extraction: Viral RNA is extracted from samples using commercial kits (e.g., QIAamp Viral RNA Mini Kit).
-
Reverse Transcription PCR (RT-PCR): A two-step RT-PCR is performed. First, cDNA is synthesized from the extracted RNA. Second, a nested PCR is used to amplify a conserved region of the RNA-dependent RNA polymerase (RdRp) gene, which is common to many coronaviruses.
-
Sequencing: Positive PCR products are purified and sequenced using Sanger or Next-Generation Sequencing (NGS) methods. For novel viruses, whole-genome sequencing is often pursued.
Protocol: Phylogenetic and Recombination Analysis
-
Sequence Alignment: The obtained viral sequences are aligned with known coronavirus sequences from public databases (e.g., GenBank) using software like MAFFT or ClustalW.
-
Phylogenetic Tree Construction: Phylogenetic trees are constructed using methods such as Maximum Likelihood (e.g., using IQ-TREE) or Bayesian inference (e.g., using MrBayes). The resulting tree illustrates the evolutionary relationships between the viruses.
-
Recombination Analysis: To detect potential recombination events, similarity plotting and bootscan analysis are performed using software like SimPlot.[13] This method involves moving a sliding window along the genome alignment to calculate sequence similarity between a query sequence and potential parental sequences. A significant shift in similarity to different parental strains is indicative of a past recombination event.[13][19]
Protocol: Cell Entry and Receptor Usage Assays
-
Pseudovirus Production: Retroviral or lentiviral particles are produced that lack their native envelope protein but are engineered to express the coronavirus Spike protein of interest (e.g., NL63-S) on their surface. These particles typically carry a reporter gene (e.g., luciferase or GFP).
-
Cell Line Transduction: Target cell lines (e.g., 293T or Huh-7) are engineered to express potential receptor candidates (e.g., human ACE2).[16]
-
Infection Assay: The target cells are incubated with the pseudovirus particles. If the Spike protein successfully engages with a receptor on the cell surface and mediates entry, the reporter gene will be expressed.
-
Quantification: Entry efficiency is quantified by measuring the reporter gene's activity (e.g., luminescence for luciferase).
-
Inhibition Studies: To confirm the entry pathway, the assay is repeated in the presence of inhibitors, such as chloroquine or bafilomycin A1, which block endosomal acidification.[14][16] A reduction in reporter signal indicates dependence on a low-pH environment for entry.
Conclusion and Future Directions
The evolutionary trail of HCoV-NL63 leads unequivocally to bat reservoirs. Phylogenetic data, bolstered by molecular clock estimates, indicate a long-standing relationship between NL63-like viruses and various bat species. Genetic recombination appears to be a key evolutionary driver, having shaped the virus's genome prior to its successful emergence in the human population.
For drug development professionals, the shared use of the ACE2 receptor by HCoV-NL63 and highly pathogenic SARS coronaviruses presents both challenges and opportunities.[14][17] Understanding the distinct ways these viruses interact with ACE2 could unveil critical insights into viral pathogenicity and inform the design of broad-spectrum antiviral therapies targeting virus-receptor interactions.
Future research should prioritize longitudinal surveillance of bat populations to monitor the diversity and evolution of NL63-related coronaviruses. Identifying any potential intermediate hosts and characterizing the specific molecular changes required for human adaptation will be crucial for a comprehensive understanding of HCoV-NL63's zoonotic origins and for preventing future spillovers.
References
- 1. Coronaviruses: Troubling Crown of the Animal Kingdom - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Zoonotic origins of human coronaviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Zoonotic origins of human coronaviruses [ijbs.com]
- 5. FAO Knowledge Repository [openknowledge.fao.org]
- 6. journals.asm.org [journals.asm.org]
- 7. Current Status of Putative Animal Sources of SARS-CoV-2 Infection in Humans: Wildlife, Domestic Animals and Pets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. journals.asm.org [journals.asm.org]
- 10. From SARS coronavirus to novel animal and human coronaviruses - To - Journal of Thoracic Disease [jtd.amegroups.org]
- 11. cdn.amegroups.cn [cdn.amegroups.cn]
- 12. New framework for recombination and adaptive evolution analysis with application to the novel coronavirus SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mosaic Structure of Human Coronavirus NL63, One Thousand Years of Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pnas.org [pnas.org]
- 15. journals.asm.org [journals.asm.org]
- 16. researchgate.net [researchgate.net]
- 17. Featuring ACE2 binding SARS-CoV and SARS-CoV-2 through a conserved evolutionary pattern of amino acid residues - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Entry of Human Coronavirus NL63 into the Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
The Double-Edged Sword: A Technical Guide to the Innate Immune Response in HCoV-NL63 Infection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Human coronavirus NL63 (HCoV-NL63) is a globally distributed alphacoronavirus, primarily recognized as a causative agent of common colds and other mild to moderate upper respiratory tract infections, particularly in young children and immunocompromised individuals. Unlike its highly pathogenic betacoronavirus relatives such as SARS-CoV and MERS-CoV, HCoV-NL63 infection is typically self-limiting. This crucial difference in clinical outcome is largely dictated by the initial interactions between the virus and the host's innate immune system. A hallmark of HCoV-NL63 infection is the induction of a robust and early interferon (IFN) response, which effectively controls viral replication in the upper airways and prevents dissemination to the lungs. However, the virus is not without its own countermeasures, employing specific strategies to antagonize these host defenses. This technical guide provides an in-depth examination of the molecular and cellular mechanisms governing the innate immune response to HCoV-NL63, offering detailed experimental protocols and quantitative data to support further research and therapeutic development.
Recognition of HCoV-NL63 by Pattern Recognition Receptors
The host innate immune system identifies invading pathogens by recognizing pathogen-associated molecular patterns (PAMPs) through a series of germline-encoded pattern recognition receptors (PRRs). For an RNA virus like HCoV-NL63, the primary PAMPs are viral RNA structures, including its single-stranded genomic RNA and double-stranded RNA intermediates generated during replication.
Cytosolic and Endosomal RNA Sensing
The principal PRRs involved in detecting coronaviruses are located in the cytoplasm and endosomes.
-
RIG-I-Like Receptors (RLRs): The cytosolic sensors, Retinoic acid-Inducible Gene I (RIG-I) and Melanoma Differentiation-Associated protein 5 (MDA5), are critical for detecting viral RNA in the cytoplasm.[1][2][3] RIG-I typically recognizes short double-stranded RNA (dsRNA) with a 5'-triphosphate group, while MDA5 binds to long dsRNA molecules.[1] Upon binding viral RNA, these RLRs undergo conformational changes, leading to their interaction with the mitochondrial antiviral-signaling protein (MAVS). This interaction is a pivotal step in initiating the downstream signaling cascade that leads to interferon production.[4]
-
Toll-Like Receptors (TLRs): Endosomal TLRs survey the cargo of endosomes for foreign nucleic acids. TLR3 recognizes dsRNA, while TLR7 and TLR8 recognize ssRNA.[5] Although their specific role in HCoV-NL63 infection is less defined than RLRs, they represent a key PRR family for sensing coronaviruses that enter the cell via the endocytic pathway.[5]
Interferon Induction and Antiviral Response
Activation of RLRs and TLRs converges on the phosphorylation and activation of key transcription factors, primarily Interferon Regulatory Factor 3 (IRF3) and Nuclear Factor kappa B (NF-κB).
Upon activation by upstream sensors via adaptor proteins like MAVS and STING (Stimulator of Interferon Genes), the kinases TBK1 and IKKε are recruited.[6][7] These kinases phosphorylate IRF3, causing it to dimerize and translocate to the nucleus.[8] Nuclear IRF3, along with NF-κB, drives the transcription of type I (IFN-α/β) and type III (IFN-λ) interferons.[9]
Secreted interferons then act in both an autocrine and paracrine manner, binding to their respective receptors (IFNAR and IFNLR) on cell surfaces. This initiates the JAK-STAT signaling pathway, leading to the expression of hundreds of Interferon-Stimulated Genes (ISGs). ISGs encode antiviral effector proteins that establish an "antiviral state" in the cell, inhibiting various stages of the viral life cycle, from entry and replication to assembly and egress. Studies show that HCoV-NL63 is highly sensitive to the effects of IFN-β and IFN-λ pretreatment.[10]
Quantitative Analysis of the Innate Immune Response
The intensity of the innate immune response is a critical determinant of infection outcome. HCoV-NL63 generally induces a strong antiviral response, which is reflected in viral titers and host gene expression.
Table 1: HCoV-NL63 Viral Titers in Experimental Models
| Model System | Condition | Time Post-Infection | Viral Titer (PFU/mL) | Reference |
| Primary Nasal ALI Cultures | 33°C | 24h | ~1 x 10⁵ | [10] |
| 48h | ~3 x 10⁶ | [10] | ||
| 72h | ~1 x 10⁷ | [10] | ||
| Primary Nasal ALI Cultures | 37°C | 24h | ~1 x 10⁵ | [10] |
| 48h | ~5 x 10⁵ | [10] | ||
| 72h | ~2 x 10⁵ | [10] | ||
| Human Airway Epithelial Cultures | N/A | 48-102h | 10 - 100 TCID₅₀/mL | [11] |
ALI: Air-Liquid Interface. PFU: Plaque-Forming Units. TCID₅₀: 50% Tissue Culture Infectious Dose.
Table 2: Host Immune Gene Expression in HCoV-NL63 Infected K18-hACE2 Mice
| Gene Category | Gene | Fold Increase vs. Sham (Day 2) | Fold Increase vs. Sham (Day 4) | Reference |
| Interferons | Ifnb1 (IFN-β) | ~150 | ~25 | [12] |
| Ifnl2 (IFN-λ2) | ~120 | ~20 | [12] | |
| ISGs / Antiviral | Oasl1 | ~120 | ~15 | [12] |
| Ifit1 | ~100 | ~15 | [12] | |
| Rsad2 (Viperin) | ~100 | ~15 | [12] | |
| Ddx58 (RIG-I) | ~25 | ~5 | [12] | |
| Chemokines | Cxcl10 | ~250 | ~100 | [12] |
| Ccl2 | ~15 | ~10 | [12] | |
| Ccl5 | ~15 | ~10 | [12] | |
| Pro-inflammatory | Il6 (IL-6) | ~15 | ~10 | [12] |
| Tnf (TNF) | ~5 | ~3 | [12] |
Data are approximated from graphical representations in the cited source and represent mRNA expression levels.
Viral Evasion of Innate Immunity
Despite inducing a strong host response, HCoV-NL63 employs sophisticated mechanisms to evade and antagonize these pathways, chief among them being the activity of its papain-like protease (PLP2).
The HCoV-NL63 PLP2 is a domain within the large non-structural protein 3 (nsp3) of the viral replicase polyprotein.[6] Studies have shown that PLP2 directly targets STING, a critical adaptor protein in the RLR signaling pathway.[4][6][7] By interacting with STING, PLP2 prevents its dimerization and disrupts the formation of the STING-MAVS-TBK1 signaling complex.[6][7] This action effectively blocks the phosphorylation and subsequent activation of IRF3, thereby suppressing the production of type I interferons.[6][8][9] This antagonism is a key strategy for the virus to establish an initial replicative niche before the full force of the innate immune response can be mounted.
The Role of the Inflammasome
Inflammasomes are cytosolic multi-protein complexes that, when activated by PAMPs or DAMPs (danger-associated molecular patterns), lead to the activation of caspase-1.[6][13] Active caspase-1 then cleaves pro-inflammatory cytokines IL-1β and IL-18 into their mature, active forms and can induce a form of inflammatory cell death called pyroptosis.[6][8] The NLRP3 inflammasome is known to be activated by various RNA viruses, often in response to viroporins (like the E protein) or viral RNA itself.[6][9]
While robust NLRP3 inflammasome activation is a documented feature of severe infections with SARS-CoV and SARS-CoV-2, contributing to the "cytokine storm" and acute respiratory distress syndrome (ARDS), direct evidence for HCoV-NL63-mediated inflammasome activation is currently limited.[6][8][13] Given the typically mild inflammatory profile of HCoV-NL63 infection, it is plausible that it either fails to potently activate the inflammasome or that its activation is tightly controlled by the robust interferon response it elicits. This remains a key area for future investigation.
Experimental Protocols
This section provides detailed methodologies for the propagation, quantification, and study of HCoV-NL63 and the host innate immune response.
Protocol: HCoV-NL63 Propagation and Titration
This protocol is adapted for LLC-MK2 cells, which are commonly used for HCoV-NL63 propagation.
-
Cell Culture: Culture LLC-MK2 (Rhesus monkey kidney epithelial) cells in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin. Maintain cultures at 37°C and 5% CO₂.
-
Infection: Seed LLC-MK2 cells in T-175 flasks and grow to 80-90% confluency. Wash the monolayer with serum-free EMEM. Inoculate with HCoV-NL63 stock at a low multiplicity of infection (MOI) of 0.01.
-
Incubation: Incubate the flask at 33°C for 1-2 hours to allow for viral adsorption, gently rocking every 15-20 minutes.
-
Virus Production: After adsorption, add fresh EMEM containing 2% FBS and continue incubation at 33°C. Monitor daily for cytopathic effect (CPE), which typically appears 4-6 days post-infection.
-
Harvesting: When CPE is widespread (70-80%), harvest the virus. Subject the flask to two freeze-thaw cycles (-80°C/37°C) to lyse the cells.
-
Clarification & Storage: Centrifuge the lysate at 3,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant, aliquot, and store at -80°C.
-
Titration (TCID₅₀ Assay): a. Seed LLC-MK2 cells in a 96-well plate and grow to confluency. b. Prepare 10-fold serial dilutions of the harvested virus stock in serum-free EMEM. c. Inoculate 8 replicate wells for each dilution. Include a "cells only" negative control. d. Incubate at 33°C for 6 days and score each well for the presence or absence of CPE. e. Calculate the 50% Tissue Culture Infectious Dose (TCID₅₀)/mL using the Reed-Muench method.
Protocol: Quantification of Host Gene Expression by RT-qPCR
This protocol outlines the measurement of host interferon and cytokine gene expression from infected cells.
-
Cell Infection: Plate human airway epithelial cells (e.g., Calu-3 or primary HAE cells) and infect with HCoV-NL63 at a desired MOI (e.g., MOI of 1.0) or mock infect with control medium.
-
RNA Extraction: At desired time points (e.g., 24, 48, 72 hours post-infection), lyse the cells directly in the culture plate using a lysis buffer from a commercial RNA extraction kit (e.g., Qiagen RNeasy Mini Kit).
-
RNA Purification: Purify total RNA according to the manufacturer's protocol, including an on-column DNase digestion step to remove any contaminating genomic DNA. Elute RNA in nuclease-free water and quantify using a spectrophotometer (e.g., NanoDrop).
-
cDNA Synthesis: Reverse transcribe 500 ng to 1 µg of total RNA into cDNA using a reverse transcription kit (e.g., Applied Biosystems High-Capacity cDNA Reverse Transcription Kit) with a mix of random primers and oligo(dT)s.
-
Quantitative PCR (qPCR): a. Prepare qPCR reactions in triplicate for each sample and target gene. Each reaction should contain: SYBR Green Master Mix, forward and reverse primers for the gene of interest (e.g., IFNB1, CXCL10, IL6), and diluted cDNA template. b. Include primers for a stable housekeeping gene (e.g., ACTB, GAPDH, 18S) for normalization. c. Run the reaction on a real-time PCR instrument (e.g., QuantStudio 3) using a standard thermal cycling program.
-
Data Analysis: Calculate the cycle threshold (Ct) for each reaction. Determine the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene and comparing the infected samples to the mock-infected controls. The final result is expressed as fold change.
Conclusion and Future Directions
The innate immune response to HCoV-NL63 is characterized by a potent, early induction of the type I and III interferon systems, which is largely responsible for the mild disease course and efficient viral clearance. This stands in stark contrast to highly pathogenic coronaviruses that have evolved more numerous and effective mechanisms to suppress these initial defenses. The HCoV-NL63 papain-like protease, PLP2, represents a key viral antagonist that tempers, but does not abolish, the host response by targeting the STING adaptor protein.
For researchers and drug development professionals, understanding this dynamic interplay is crucial. HCoV-NL63 serves as an excellent BSL-2 model to study the fundamentals of a successful anti-coronavirus immune response. Future research should focus on obtaining more quantitative proteomic data on cytokine and chemokine secretion from primary human airway models to better translate findings to human physiology. Furthermore, investigating the potential for HCoV-NL63 to activate the inflammasome, and whether this is modulated by the strong IFN response, will fill a significant gap in our knowledge. Targeting the host pathways that HCoV-NL63 fails to effectively antagonize could provide a roadmap for developing broad-spectrum antiviral therapeutics that transform pathogenic coronavirus infections into manageable, "common cold-like" illnesses.
References
- 1. Effect of IL‐6, IL‐8/CXCL8, IP‐10/CXCL 10 levels on the severity in COVID 19 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proteomic approaches to study SARS-CoV-2 biology and COVID-19 pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Coronavirus-Induced NLRP3 Inflammasome Activation: A Potential Drug Target in the Treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Quantitative omics and its application to study virus-host interactions—a new frontier [frontiersin.org]
- 5. SARS-CoV-2 drives NLRP3 inflammasome activation in human microglia through spike protein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. news-medical.net [news-medical.net]
- 7. journals.asm.org [journals.asm.org]
- 8. Human airway epithelial cell culture to identify new respiratory viruses: Coronavirus NL63 as a model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Simultaneous Treatment of Human Bronchial Epithelial Cells with Serine and Cysteine Protease Inhibitors Prevents Severe Acute Respiratory Syndrome Coronavirus Entry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The NLRP3 inflammasome and COVID-19: Activation, pathogenesis and therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. gencomugen.com [gencomugen.com]
- 12. Molecular mechanisms of human coronavirus NL63 infection and replication - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Human Air-Liquid-Interface Organotypic Airway Cultures Express Significantly More ACE2 Receptor Protein and Are More Susceptible to HCoV-NL63 Infection than Monolayer Cultures of Primary Respiratory Epithelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
HCoV-NL63 cell culture protocol using LLC-MK2 cells
An Application Note and Protocol for the Culture of Human Coronavirus NL63 (HCoV-NL63) in LLC-MK2 Cells
Introduction
Human coronavirus NL63 (HCoV-NL63) is a globally distributed respiratory pathogen, primarily causing upper and lower respiratory tract infections, particularly in young children and the elderly.[1] Like the more pathogenic SARS-CoV and SARS-CoV-2, HCoV-NL63 utilizes the angiotensin-converting enzyme 2 (ACE2) receptor for entry into host cells.[1][2][3] This shared receptor usage makes HCoV-NL63 a valuable, less hazardous surrogate for studying aspects of coronavirus biology, including receptor binding, cell entry, and the efficacy of potential antiviral compounds, as it can be handled in Biosafety Level 2 (BSL-2) laboratories.[1][2]
The rhesus macaque kidney epithelial cell line, LLC-MK2, is a commonly used and reliable model for the isolation, propagation, and titration of HCoV-NL63.[3][4][5] These cells express the ACE2 receptor and are highly susceptible to HCoV-NL63 infection, developing a characteristic cytopathic effect (CPE) that facilitates virus quantification.[2][5][6] This document provides detailed protocols for the cultivation of LLC-MK2 cells, the propagation and harvesting of HCoV-NL63, and the determination of viral titers using the Tissue Culture Infectious Dose 50 (TCID50) assay.
Data Presentation
Quantitative parameters for the successful culture and titration of HCoV-NL63 in LLC-MK2 cells are summarized below. These values are derived from multiple studies and represent typical experimental conditions and outcomes.
Table 1: LLC-MK2 Cell Culture and HCoV-NL63 Infection Parameters
| Parameter | Value | Notes |
|---|---|---|
| Cell Line | LLC-MK2 (ATCC CCL-7) | Rhesus macaque kidney epithelial cells.[7] |
| Cell Seeding Density | 3.5 x 10⁴ cells/well (24-well plate) | For growth kinetics studies.[5] |
| 4 x 10⁴ cells/well (96-well plate) | For TCID50 assays.[8] | |
| 8 x 10⁴ cells/well (12-well plate) | For flow cytometry analysis.[5] | |
| Cell Culture Conditions | 37°C, 5% CO₂ | Standard incubation for cell propagation.[7][9] |
| Virus Infection Temperature | 32°C - 34°C | Lower temperature is optimal for HCoV-NL63 replication.[5][6][9] |
| Multiplicity of Infection (MOI) | 0.005 - 0.5 | Used for various applications from stock production to specific assays.[1][6][8] |
| Incubation Time (Post-Infection) | 4 - 7 days | Time required for CPE to become evident and for peak virus production.[1][6][7] |
Table 2: HCoV-NL63 Titer and Yield in LLC-MK2 Cells
| Parameter | Value | Method |
|---|---|---|
| Typical Virus Stock Titer | 1.18 x 10⁵ TCID₅₀/mL | TCID₅₀ Assay[5] |
| 2 x 10⁵ TCID₅₀/mL | TCID₅₀ Assay[8] | |
| Peak Viral RNA Detection | Day 5-6 post-infection | Real-Time RT-PCR[7] |
| CPE Observation | Visible from day 3, peaks by day 5-6 | Visual microscopy[8][10] |
Experimental Protocols
Protocol 1: Maintenance and Propagation of LLC-MK2 Cells
This protocol describes the standard procedure for subculturing LLC-MK2 cells to maintain a healthy, proliferating stock for viral infection experiments.
-
Preparation: Pre-warm growth medium (e.g., MEM or DMEM supplemented with 3-10% Fetal Bovine Serum and 1% Penicillin-Streptomycin) and PBS to 37°C.
-
Cell Washing: Once the LLC-MK2 cell monolayer reaches 80-90% confluency in a T75 flask, remove the spent medium. Wash the cell monolayer once with 5-10 mL of sterile PBS.
-
Dissociation: Add 2-3 mL of a suitable dissociation reagent (e.g., Trypsin-EDTA) to the flask, ensuring the entire monolayer is covered. Incubate at 37°C for 3-5 minutes, or until cells begin to detach.
-
Neutralization: Add 6-8 mL of pre-warmed growth medium to the flask to neutralize the trypsin. Gently pipette the cell suspension up and down to create a single-cell suspension.
-
Centrifugation: Transfer the cell suspension to a 15 mL conical tube and centrifuge at 300 x g for 5 minutes.
-
Resuspension: Discard the supernatant and resuspend the cell pellet in 5-10 mL of fresh growth medium.
-
Cell Counting: Determine the viable cell concentration using a hemocytometer or an automated cell counter.
-
Subculturing: Seed new T75 flasks at a density of 2-5 x 10⁴ cells/cm². Add the appropriate volume of fresh growth medium and incubate at 37°C with 5% CO₂.
Protocol 2: Propagation and Harvesting of HCoV-NL63 Virus Stock
This protocol details the generation of a high-titer HCoV-NL63 virus stock.
-
Cell Seeding: Seed LLC-MK2 cells in T75 or T150 flasks and grow until they form a confluent monolayer (90-100%).
-
Temperature Adaptation: One hour before infection, move the flasks to a 34°C incubator to allow the cells to adapt to the lower temperature.[5]
-
Infection: Remove the growth medium and wash the monolayer twice with sterile PBS. Inoculate the cells with HCoV-NL63 at a low MOI (e.g., 0.01) diluted in a minimal volume of infection medium (serum-free or low-serum medium).[6]
-
Adsorption: Incubate the flasks at 34°C for 1-2 hours, rocking gently every 15-20 minutes to ensure even distribution of the inoculum.[6][7]
-
Incubation: After the adsorption period, add fresh infection medium to the flask and incubate at 34°C with 5% CO₂ for 4 to 6 days.[5][6] Monitor the cells daily for the appearance of CPE (cell rounding, enlargement, and detachment).[8]
-
Harvesting: When significant CPE (affecting >75% of the monolayer) is observed, harvest the virus. This is typically done by subjecting the flask to two or three freeze-thaw cycles (e.g., freezing at -80°C and thawing at room temperature) to lyse the cells and release intracellular virions.[7]
-
Clarification: Transfer the cell lysate to a centrifuge tube and spin at 5000 x g for 10 minutes to pellet cell debris.[11]
-
Storage: Collect the clarified supernatant, which contains the virus stock. Aliquot into cryovials and store at -80°C for long-term use.[7]
Protocol 3: HCoV-NL63 Titration by TCID₅₀ Assay
This protocol describes the determination of the infectious virus titer using the endpoint dilution method of Reed and Muench.
-
Cell Seeding: Seed LLC-MK2 cells into a 96-well plate at a density that will yield a confluent monolayer the next day (e.g., 3-4 x 10⁴ cells/well). Incubate at 37°C, 5% CO₂.
-
Virus Dilution: On the day of the assay, prepare ten-fold serial dilutions of the HCoV-NL63 virus stock (from 10⁻¹ to 10⁻⁸) in cold infection medium.
-
Infection: Remove the growth medium from the 96-well plate. Inoculate at least 4-8 replicate wells per virus dilution with 100 µL of the corresponding dilution. Include several wells with infection medium only as negative controls.
-
Incubation: Incubate the plate at 34°C with 5% CO₂ for 6-7 days.[7][8]
-
CPE Scoring: After the incubation period, examine each well for the presence of CPE using an inverted microscope. Score each well as positive (+) or negative (-) for infection.
-
Titer Calculation: Calculate the TCID₅₀/mL value using the Reed-Muench method.[8] This determines the virus dilution at which 50% of the cell cultures are infected.
Mandatory Visualizations
Diagrams illustrating key workflows and biological pathways are provided below using the DOT language.
Caption: Experimental workflow for HCoV-NL63 titration using the TCID50 assay in LLC-MK2 cells.
Caption: HCoV-NL63 entry pathway into LLC-MK2 cells via ACE2 and clathrin-mediated endocytosis.[9]
References
- 1. researchgate.net [researchgate.net]
- 2. focus.gbo.com [focus.gbo.com]
- 3. researchgate.net [researchgate.net]
- 4. Cell Line Models for Coronavirus Research | VectorBuilder [en.vectorbuilder.com]
- 5. journals.asm.org [journals.asm.org]
- 6. biorxiv.org [biorxiv.org]
- 7. Human Coronavirus NL63 Utilizes Heparan Sulfate Proteoglycans for Attachment to Target Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of Human Coronavirus NL63 Infection at Early Stages of the Replication Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. Morphogenesis of Coronavirus HCoV-NL63 in Cell Culture: A Transmission Electron Microscopic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Plaque assay for human coronavirus NL63 using human colon carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Titrating Infectious HCoV-NL63 Particles by Plaque Assay
These application notes provide a detailed methodology for the quantification of infectious Human Coronavirus NL63 (HCoV-NL63) particles using a plaque assay. This technique is crucial for researchers, scientists, and professionals in drug development for determining virus titers, assessing antiviral efficacy, and purifying viral stocks. The protocol is optimized for use with the human colon carcinoma cell line (Caco-2), which has been shown to support HCoV-NL63 replication more efficiently than previously used cell lines like LLC-MK2.[1][2][3][4]
Introduction
Human coronavirus NL63 (HCoV-NL63) is a respiratory pathogen associated with common cold-like symptoms.[1][2] A reliable method for titrating infectious virus particles is essential for research and the development of antiviral therapies. The plaque assay is a standard virological technique used to determine the concentration of infectious virus particles, reported as plaque-forming units per milliliter (PFU/mL).[5] This assay relies on the ability of the virus to form localized areas of cell death or cytopathic effect (CPE) in a confluent monolayer of susceptible cells.[6] An overlay medium is used to restrict the spread of the virus, ensuring that only adjacent cells are infected, leading to the formation of discrete plaques. This protocol describes the use of Caco-2 cells, which provide clearer and larger plaques compared to other cell lines, and various overlay methods suitable for HCoV-NL63.[1][2]
Experimental Protocols
Materials
-
Cells and Virus:
-
Caco-2 cells (human colon carcinoma)[1]
-
HCoV-NL63 viral stock
-
-
Media and Reagents:
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Overlay Medium (choose one):
-
Avicel (Microcrystalline cellulose)
-
Agarose
-
Carboxymethyl-cellulose (CMC)
-
-
Crystal Violet Staining Solution (0.2% crystal violet in 20% ethanol)
-
Formaldehyde (4% in PBS for fixation)
-
-
Equipment:
-
6-well cell culture plates
-
Humidified CO2 incubator (33°C or 37°C)
-
Biosafety cabinet
-
Inverted microscope
-
Pipettes and sterile tips
-
Water bath (42°C for agarose overlay)
-
Detailed Methodology
1. Cell Seeding:
- Culture Caco-2 cells in DMEM supplemented with 10% FBS.
- One day before the assay, seed the Caco-2 cells into 6-well plates at a density that will result in a confluent monolayer on the day of infection.
2. Virus Dilution and Infection:
- On the day of the experiment, prepare 10-fold serial dilutions of the HCoV-NL63 virus stock in a suitable medium (e.g., DMEM with 2% FBS).[5]
- Aspirate the culture medium from the confluent Caco-2 cell monolayers.
- Wash the cells once with PBS.
- Infect the cells in duplicate with each viral dilution.
- Incubate the plates at 33°C for 1-2 hours to allow for virus adsorption.[5][7]
3. Overlay Application:
- After the adsorption period, remove the virus inoculum and wash the cells with PBS.
- Carefully add the overlay medium to each well. The choice of overlay can impact plaque size and clarity, with Avicel often providing the best results for quantification.[1][2]
- Avicel Overlay: Prepare the Avicel solution according to the manufacturer's instructions and gently add it to the wells.
- Agarose Overlay (1% final concentration): Prepare a 2% agarose solution and cool it to 42°C in a water bath. Mix it with an equal volume of 2x DMEM (at room temperature) immediately before application.[1]
- CMC Overlay: Add 1 mL of fresh DMEM to each well, followed by the slow addition of 1 mL of a 1.6% CMC solution.[1]
4. Incubation:
- Incubate the plates at 33°C in a humidified CO2 incubator.
- Plaques should become visible from day 4 post-infection, with plaque size increasing by day 5.[1][7] The optimal incubation time for HCoV-NL63 on Caco-2 cells is typically 5 days.[6][7]
5. Plaque Visualization and Counting:
- After the incubation period, fix the cells by adding 4% formaldehyde solution and incubating for at least 30 minutes.
- Carefully remove the overlay and the fixative solution.
- Stain the cell monolayer with 0.2% crystal violet solution for 15-30 minutes.[1]
- Gently wash the plates with water to remove excess stain and allow them to air dry.
- Count the number of plaques in the wells. Plaques will appear as clear zones against a background of stained, uninfected cells.
6. Titer Calculation:
- Calculate the virus titer in PFU/mL using the following formula:
- Titer (PFU/mL) = (Average number of plaques) / (Dilution factor × Volume of inoculum in mL)
Data Presentation
The following tables summarize quantitative data related to HCoV-NL63 plaque assays.
Table 1: Comparison of Cell Lines for HCoV-NL63 Plaque Assay
| Cell Line | Virus Replication Efficiency | Cytopathic Effect (CPE) | Plaque Formation | Reference |
| Caco-2 | >100-fold higher than LLC-MK2 | Visible from day 4 post-infection | Clear and large plaques | [1][2] |
| LLC-MK2 | Lower efficiency | Weak and diffuse CPE | Poor plaque formation | [1][3] |
| Vero E6 | Supports replication | Can develop CPE | Suitable for plaque formation | [8][9] |
| Huh-7 | Supports replication | Can develop CPE | Suitable for plaque formation | [8][9] |
Table 2: HCoV-NL63 Titer in Caco-2 Cells
| Overlay Method | Incubation Time (days) | Virus Titer (PFU/mL) | Reference |
| Avicel | 5 | 3.1 x 10⁶ | [7] |
| Avicel | 5 | 4.5 x 10⁶ (software analysis) | [7] |
Table 3: Recommended Incubation Times for Plaque Visibility
| Days Post-Infection | Plaque Visibility | Remarks | Reference |
| 1-2 | No visible plaques | - | [1] |
| 3 | Plaques visible at high virus concentrations | - | [1] |
| 4 | Plaques visible at lowest detectable concentrations | Plaque number does not increase significantly after this day | [1] |
| 5 | Larger plaques | Optimal for quantification | [7] |
Visualizations
Experimental Workflow for HCoV-NL63 Plaque Assay
Caption: Workflow of the HCoV-NL63 plaque assay.
Logical Relationship of Overlay Types for Plaque Assay
Caption: Overlay choices for HCoV-NL63 plaque assays.
References
- 1. Plaque assay for human coronavirus NL63 using human colon carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Plaque assay for human coronavirus NL63 using human colon carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Improved Culture Methods for Human Coronaviruses HCoV-OC43, HCoV-229E, and HCoV-NL63 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Immunodetection assays for the quantification of seasonal common cold coronaviruses OC43, NL63, or 229E infection confirm nirmatrelvir as broad coronavirus inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cytopathic Effect Assay and Plaque Assay to Evaluate <i>in vitro</i> Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 [bio-protocol.org]
- 9. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]
Serological Assays for Detecting HCoV-NL63 Antibodies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding HCoV-NL63 and the Importance of Serological Testing
Human coronavirus NL63 (HCoV-NL63) is a member of the Alphacoronavirus genus and is a common causative agent of respiratory tract infections, particularly in children and the elderly.[1][2] While typically associated with mild to moderate upper respiratory illness, it can lead to more severe conditions such as croup and bronchiolitis.[1] HCoV-NL63 gains entry into host cells via the angiotensin-converting enzyme 2 (ACE2) receptor, the same receptor utilized by SARS-CoV and SARS-CoV-2.[1][3]
The viral genome of HCoV-NL63 is a single-stranded, positive-sense RNA of approximately 27.5 kb. It encodes for several structural proteins, including the Spike (S), Nucleocapsid (N), Membrane (M), and Envelope (E) proteins, as well as non-structural proteins involved in viral replication.[1] The S protein, particularly its S1 subunit, is crucial for receptor binding, while the N protein is highly immunogenic and abundantly expressed during infection.[1] These two proteins are the primary targets for antibody-based detection in serological assays.
Serological assays are indispensable tools for studying the epidemiology of HCoV-NL63, understanding the host immune response, and for the development of vaccines and therapeutics. These assays detect the presence of antibodies (e.g., IgG, IgM, IgA) specific to HCoV-NL63 in patient serum or plasma, which can indicate a current or past infection.
I. Key Serological Assays and Their Principles
Several serological methods are employed for the detection of HCoV-NL63 antibodies, each with its own advantages and limitations. The most common assays include:
-
Enzyme-Linked Immunosorbent Assay (ELISA): A widely used, sensitive, and high-throughput method for detecting and quantifying antibodies. In an indirect ELISA format, a plate is coated with a specific HCoV-NL63 antigen (e.g., recombinant S1 or N protein). Patient serum is added, and if antibodies against the antigen are present, they will bind. A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that recognizes human antibodies is then added, followed by a substrate that produces a measurable color change.
-
Neutralization Assay: Considered the gold standard for determining the functional ability of antibodies to block viral entry into cells. In a microneutralization assay, patient serum is serially diluted and incubated with a known amount of infectious HCoV-NL63. This mixture is then added to susceptible cells (e.g., LLC-MK2). The presence of neutralizing antibodies will prevent the virus from infecting the cells, which can be visualized by the absence of a cytopathic effect (CPE).
-
Western Blot: A technique used to detect specific proteins in a sample. For HCoV-NL63, this involves separating viral proteins by size using gel electrophoresis, transferring them to a membrane, and then probing the membrane with patient serum. If specific antibodies are present, they will bind to the corresponding viral protein bands, which are then detected using an enzyme-linked secondary antibody.
II. Quantitative Data Summary
The following tables summarize quantitative data from various studies on HCoV-NL63 seroprevalence and assay performance.
Table 1: HCoV-NL63 Seroprevalence in Different Populations
| Population | Sample Size | Assay Type | Seroprevalence (%) | Geographic Location | Reference |
| Healthy Adults | 100 | Microneutralization | 71 | Australia | [4] |
| General Population (Pre-COVID-19) | 100 | Neutralization Assay | 63 | Guangxi, China | [1] |
| Children (< 20 years) | Not specified | N protein ELISA | High seropositivity | Not specified | [2] |
| Children (2.5 - 3.5 years) | Part of 139 | N protein ELISA | 75 | Not specified | [5] |
| Adults | 105 | ELISA | 98 | Not specified | [6] |
Table 2: HCoV-NL63 Antibody Titers
| Population | Assay Type | Median Geometric Mean Titer (GMT) | Titer Range | Reference |
| Healthy Adults | Microneutralization | 14 | Up to 63 | [4] |
| General Population (Pre-COVID-19) | Neutralization Assay | 393 | Not specified | [1] |
Table 3: Performance of HCoV-NL63 Serological Assays
| Assay Type | Antigen | Sensitivity (%) | Specificity (%) | Cross-Reactivity Notes | Reference |
| Whole-virus ELISA | Whole HCoV-NL63 | Not specified | Capable of distinguishing from HCoV-229E and HCoV-OC43 | Minimal cross-reactivity with HCoV-229E and HCoV-OC43 observed. | |
| N protein ELISA | Recombinant N protein | Not specified | Species-specific | N protein of HCoV-NL63 shares only 42% amino acid identity with HCoV-229E N protein, suggesting low cross-reactivity. | [5] |
III. Experimental Protocols
A. Indirect ELISA Protocol for HCoV-NL63 Antibody Detection (In-house, Whole-Virus Lysate)
This protocol is adapted from a method for developing a whole-virus ELISA and can be modified for use with recombinant S1 or N proteins.
Materials:
-
High-titer HCoV-NL63 virus stock
-
LLC-MK2 cells
-
96-well Nunc MicroWell™ plates
-
Coating Buffer: 0.1 M Sodium Carbonate-Bicarbonate buffer, pH 9.6
-
Wash Buffer: Phosphate-Buffered Saline (PBS) with 0.1% Tween-20 (PBS-T)
-
Blocking Buffer: 5% non-fat dry milk in PBS-T
-
Sample Diluent: 1% non-fat dry milk in PBS-T
-
Human serum samples (heat-inactivated at 56°C for 30 minutes)
-
Positive and negative control sera
-
Secondary Antibody: HRP-conjugated goat anti-human IgG
-
Substrate: TMB (3,3’,5,5’-Tetramethylbenzidine)
-
Stop Solution: 2 M H₂SO₄
-
Microplate reader
Protocol:
-
Antigen Preparation (Whole-Virus Lysate):
-
Culture HCoV-NL63 in LLC-MK2 cells to produce a high-titer virus stock.
-
Concentrate and purify the virus from the cell culture supernatant.
-
Inactivate the virus (e.g., with beta-propiolactone) and determine the total protein concentration.
-
-
Plate Coating:
-
Dilute the viral protein to an optimal concentration (e.g., 0.75 µg/mL) in Coating Buffer.
-
Add 50 µL of the diluted antigen to each well of a 96-well plate.
-
Incubate overnight at 4°C.
-
-
Washing and Blocking:
-
Wash the plate 5 times with 200 µL/well of Wash Buffer.
-
Add 200 µL/well of Blocking Buffer.
-
Incubate for 1 hour at room temperature.
-
Wash the plate 5 times with 200 µL/well of Wash Buffer.
-
-
Sample Incubation:
-
Dilute serum samples (e.g., 1:200) in Sample Diluent.
-
Add 100 µL of diluted sera (including positive and negative controls) to the appropriate wells.
-
Incubate for 1 hour at 37°C.
-
-
Secondary Antibody Incubation:
-
Wash the plate 5 times with 200 µL/well of Wash Buffer.
-
Dilute the HRP-conjugated anti-human IgG secondary antibody in Sample Diluent to its optimal concentration.
-
Add 100 µL of the diluted secondary antibody to each well.
-
Incubate for 1 hour at 37°C.
-
-
Detection:
-
Wash the plate 5 times with 200 µL/well of Wash Buffer.
-
Add 100 µL of TMB substrate to each well.
-
Incubate in the dark at room temperature for 10-15 minutes.
-
Add 50 µL of Stop Solution to each well to stop the reaction.
-
-
Data Acquisition:
-
Read the absorbance at 450 nm using a microplate reader.
-
B. Microneutralization Assay Protocol for HCoV-NL63
This protocol is based on a published method for determining HCoV-NL63 neutralizing antibody titers.[4]
Materials:
-
HCoV-NL63 virus stock (e.g., Amsterdam-1 strain)
-
LLC-MK2 cells
-
96-well cell culture plates
-
OptiMEM/GlutaMAX medium
-
Bovine Serum Albumin (BSA)
-
Human serum samples (heat-inactivated at 56°C for 30 minutes)
-
Cell culture incubator (37°C, 5% CO₂)
Protocol:
-
Serum Dilution:
-
In a separate 96-well plate, perform a serial dilution of the heat-inactivated plasma samples. Start with a 1:10 dilution in OptiMEM/GlutaMAX. A log2 dilution series can be prepared up to a final dilution of 1:160.[4]
-
-
Virus-Serum Incubation:
-
Infection of Cells:
-
Prepare a 96-well plate with a confluent monolayer of LLC-MK2 cells.
-
Transfer aliquots of the serum/virus mixture from the dilution plate to four replicate wells of the LLC-MK2 cell plate.[4]
-
Include control wells on each plate:
-
No virus, no serum (negative control)
-
Serum-free virus (positive control)
-
-
-
Incubation and Observation:
-
Incubate the plates at 37°C in a 5% CO₂ incubator.
-
Observe the cells daily for the development of cytopathic effect (CPE) for a defined period (e.g., 5-7 days).
-
-
Data Analysis:
-
The neutralizing antibody titer is determined as the highest dilution of serum that completely inhibits CPE in at least 50% of the wells.
-
C. Western Blot Protocol for HCoV-NL63 Antibody Detection
This is a general protocol that can be optimized for the detection of antibodies against specific HCoV-NL63 proteins.
Materials:
-
HCoV-NL63 infected cell lysate or purified recombinant HCoV-NL63 protein (e.g., N protein)
-
SDS-PAGE gels (e.g., 12% acrylamide)
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Tris-Buffered Saline (TBS)
-
Wash Buffer: TBS with 0.1% Tween-20 (TBST)
-
Blocking Buffer: 5% non-fat dry milk or BSA in TBST
-
Primary Antibody Dilution Buffer: As per blocking buffer
-
Human serum samples
-
Secondary Antibody: HRP-conjugated anti-human IgG
-
ECL (Enhanced Chemiluminescence) detection reagents
-
Imaging system
Protocol:
-
Protein Separation:
-
Prepare protein samples by mixing with Laemmli sample buffer and heating.
-
Load samples onto an SDS-PAGE gel alongside a molecular weight marker.
-
Run the gel to separate the proteins by size. The HCoV-NL63 N protein is approximately 45 kDa.[7]
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Blocking:
-
Incubate the membrane in Blocking Buffer for 1 hour at room temperature with gentle shaking to block non-specific binding sites.
-
-
Primary Antibody Incubation:
-
Dilute the human serum (primary antibody) in Primary Antibody Dilution Buffer. Optimal dilutions should be determined empirically but can range from 1:100 to 1:1000.
-
Incubate the membrane with the diluted primary antibody overnight at 4°C with gentle shaking.
-
-
Washing:
-
Wash the membrane three times for 5-10 minutes each with Wash Buffer.
-
-
Secondary Antibody Incubation:
-
Dilute the HRP-conjugated anti-human IgG secondary antibody in Blocking Buffer (e.g., 1:2000 to 1:10,000).
-
Incubate the membrane with the diluted secondary antibody for 1 hour at room temperature with gentle shaking.
-
-
Final Washes and Detection:
-
Wash the membrane three times for 10 minutes each with Wash Buffer.
-
Incubate the membrane with ECL detection reagents according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
IV. Visualizations
References
- 1. Understanding Human Coronavirus HCoV-NL63 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Coronaviruses: An Overview of Their Replication and Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Development of a Whole-Virus ELISA for Serological Evaluation of Domestic Livestock as Possible Hosts of Human Coronavirus NL63 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Human Coronavirus NL63 Utilizes Heparan Sulfate Proteoglycans for Attachment to Target Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Models of HCoV-NL63 Pathogenesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Human coronavirus NL63 (HCoV-NL63) is a globally endemic respiratory pathogen, primarily causing mild to moderate upper respiratory tract infections, particularly in children and the elderly. However, it can lead to more severe lower respiratory tract illnesses such as bronchiolitis and pneumonia, especially in immunocompromised individuals. The shared usage of the angiotensin-converting enzyme 2 (ACE2) receptor with SARS-CoV-2 has heightened interest in understanding the pathogenesis of HCoV-NL63. Robust in vivo models are crucial for elucidating disease mechanisms, host immune responses, and for the preclinical evaluation of novel therapeutics and vaccines. This document provides detailed application notes and protocols for the most common animal models used to study HCoV-NL63 pathogenesis.
In Vivo Models for HCoV-NL63 Infection
Mice are naturally resistant to HCoV-NL63 infection due to the incompatibility of the viral spike protein with the murine ACE2 receptor. Therefore, susceptible models require the introduction of the human ACE2 (hACE2) receptor. The most widely used models are transgenic mice expressing hACE2 and mice transduced with an adenoviral vector expressing hACE2, often in an immunocompromised background to enhance viral replication. Syrian hamsters have also been identified as a susceptible model.
K18-hACE2 Transgenic Mouse Model
The K18-hACE2 transgenic mouse expresses the hACE2 receptor under the control of the human cytokeratin 18 promoter, leading to expression in airway epithelial cells.
-
Application: This model is suitable for studying the pathogenesis of HCoV-NL63 in an immunocompetent host, allowing for the investigation of both innate and adaptive immune responses to the virus. It typically results in a non-lethal infection characterized by lung inflammation.
-
Pathogenesis: Infection leads to peribronchial and perivascular inflammation, with an influx of neutrophils and lymphocytes into the airways.[1] Viral replication in the lungs peaks around day 3 post-infection and is typically cleared by day 7.[1]
Adenovirus-vectored hACE2 (Ad5-hACE2) Mouse Model
This model involves the intranasal administration of a replication-deficient adenovirus serotype 5 encoding hACE2. To enhance susceptibility and viral replication, this is often performed in mice lacking type I interferon signaling (e.g., IFNAR⁻/⁻ or STAT1⁻/⁻).
-
Application: This model is ideal for studying the role of the innate immune response, particularly type I interferons, in controlling HCoV-NL63 infection. The higher viral loads achieved in these models are also beneficial for evaluating the efficacy of antiviral compounds.
-
Pathogenesis: Ad5-hACE2 transduced IFNAR⁻/⁻ mice, when infected with HCoV-NL63, develop pneumonia characterized by inflammatory cell infiltration.[2] Viral clearance is typically observed by day 7 post-infection.[2] Mice on a BALB/c background tend to be more susceptible than C57BL/6 mice, showing more significant weight loss and higher viral loads in the lungs.[2]
Syrian Hamster Model
Syrian hamsters are naturally susceptible to HCoV-NL63 infection, presenting a model that does not require genetic modification for receptor compatibility.
-
Application: This model is useful for studying HCoV-NL63 in a different species, which can provide comparative insights into pathogenesis and host response. It is also a valuable tool for transmission studies.
-
Pathogenesis: Infection in Syrian hamsters typically results in mild disease with viral replication primarily in the upper respiratory tract.[3]
Quantitative Data Summary
The following tables summarize key quantitative data from studies using these in vivo models.
Table 1: Viral Load in Lung Tissue of Mouse Models
| Model | Strain | Inoculum | Timepoint (days post-infection) | Viral Load (gene copies/g lung tissue) | Reference |
| K18-hACE2 | C57BL/6 | 1 x 10⁵ TCID₅₀ | 3 | ~1 x 10⁶ | [1] |
| K18-hACE2 | C57BL/6 | 1 x 10⁵ TCID₅₀ | 5 | ~1 x 10⁴ | [1] |
| Ad5-hACE2 | IFNAR⁻/⁻ C57BL/6 | 1 x 10⁴ PFU | 2 | ~1 x 10⁸ | [2][4] |
| Ad5-hACE2 | IFNAR⁻/⁻ C57BL/6 | 1 x 10⁴ PFU | 4 | ~1 x 10⁷ | [2][4] |
| Ad5-hACE2 | IFNAR⁻/⁻ C57BL/6 | 1 x 10⁴ PFU | 7 | ~1 x 10⁵ | [2][4] |
| Ad5-hACE2 | IFNAR⁻/⁻ BALB/c | 1 x 10⁴ PFU | 2 | ~1 x 10⁹ | [5] |
| Ad5-hACE2 | IFNAR⁻/⁻ BALB/c | 1 x 10⁴ PFU | 4 | ~1 x 10⁸ | [5] |
| Ad5-hACE2 | IFNAR⁻/⁻ BALB/c | 1 x 10⁴ PFU | 7 | ~1 x 10⁶ | [5] |
Table 2: Inflammatory Response in Mouse Models
| Model | Parameter | Timepoint (days post-infection) | Observation | Reference |
| K18-hACE2 | BALF Neutrophils | 3 | Significantly increased | [1][6] |
| K18-hACE2 | BALF Lymphocytes | 3 | Significantly increased | [1][6] |
| K18-hACE2 | Lung IFN-β mRNA | 2 | Significantly increased | [1] |
| K18-hACE2 | Lung IL-6 mRNA | 2 | Significantly increased | [1] |
| K18-hACE2 | Lung CXCL1 mRNA | 2 | Significantly increased | [1] |
Table 3: Viral Load in Syrian Hamsters
| Inoculum | Timepoint (days post-infection) | Nasal Wash (TCID₅₀/mL) | Lung Titer (TCID₅₀/g) | Reference |
| 1 x 10⁵ TCID₅₀ | 3 | ~1 x 10³ | ~1 x 10⁴ | [3] |
| 1 x 10⁵ TCID₅₀ | 6 | Undetectable | ~1 x 10² | [3] |
Signaling Pathways and Experimental Workflows
HCoV-NL63 Infection and Innate Immune Signaling
HCoV-NL63 infection in susceptible models triggers a robust innate immune response, primarily mediated by interferon signaling pathways. Upon viral entry and replication, viral RNA is recognized by pattern recognition receptors (PRRs), leading to the activation of transcription factors such as IRF3 and NF-κB. This results in the production of type I and type III interferons and pro-inflammatory cytokines, which in turn establish an antiviral state and recruit immune cells to the site of infection.
Caption: HCoV-NL63 infection triggers innate immune signaling pathways.
Experimental Workflow for Mouse Models
A typical experimental workflow for studying HCoV-NL63 pathogenesis in mouse models involves several key steps from animal preparation to data analysis.
References
- 1. Developing a mouse model of human coronavirus NL63 infection: comparison with rhinovirus-A1B and effects of prior rhinovirus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mouse models susceptible to HCoV-229E and HCoV-NL63 and cross protection from challenge with SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Developing a mouse model of human coronavirus NL63 infection: comparison with rhinovirus-A1B and effects of prior rhinovirus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing HCoV-NL63 as a BSL-2 Surrogate for SARS-CoV-2 Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2), the causative agent of the COVID-19 pandemic, necessitated rapid advancements in antiviral research and development. However, the requirement of Biosafety Level 3 (BSL-3) containment for handling live SARS-CoV-2 presents significant logistical and accessibility challenges for many laboratories. Human coronavirus NL63 (HCoV-NL63), a common cold virus, offers a valuable and safer alternative for certain aspects of coronavirus research.[1][2] This alphacoronavirus can be handled under BSL-2 conditions and shares a critical biological feature with SARS-CoV-2: the use of the angiotensin-converting enzyme 2 (ACE2) as a cellular entry receptor.[1][2][3][4][5] This shared entry pathway makes HCoV-NL63 a relevant surrogate for screening antiviral compounds that target viral entry and for evaluating the efficacy of disinfectants.[6][7]
These application notes provide a comprehensive overview of the rationale for using HCoV-NL63 as a surrogate for SARS-CoV-2, comparative data on their virological characteristics, and detailed protocols for its propagation, quantification, and use in antiviral screening assays.
Virological Similarities and Differences
While both viruses utilize the ACE2 receptor, there are key distinctions that researchers must consider when interpreting data from surrogate studies.
| Feature | HCoV-NL63 | SARS-CoV-2 | References |
| Genus | Alphacoronavirus | Betacoronavirus | [5][8] |
| Biosafety Level | BSL-2 | BSL-3 | [1][2] |
| Cellular Receptor | Angiotensin-Converting Enzyme 2 (ACE2) | Angiotensin-Converting Enzyme 2 (ACE2) | [1][2][3][4][5] |
| Clinical Disease | Mild upper and lower respiratory tract infections (common cold), particularly in children and the elderly. | Can cause a wide range of respiratory illness, from mild to severe, including fatal pneumonia and acute respiratory distress syndrome (COVID-19). | [2][3][9] |
| Pathogenicity | Generally low. | Can be high, leading to significant morbidity and mortality. | [3] |
| Replication Efficiency | Generally considered to have poorer replication efficiency in vitro compared to SARS-CoV-2. | Replicates more efficiently in human respiratory epithelial cells. | [9][10] |
| Host Cell Entry | The spike (S) protein of HCoV-NL63 has a weaker interaction with the ACE2 receptor compared to the SARS-CoV S protein. | The S protein exhibits a higher binding affinity for the ACE2 receptor, which is 10- to 20-fold greater than that of SARS-CoV. | [3][4][8] |
Key Applications of HCoV-NL63 as a SARS-CoV-2 Surrogate
-
High-Throughput Screening of Antiviral Compounds: HCoV-NL63 provides a robust system for the initial screening of large compound libraries to identify potential inhibitors of coronavirus entry and replication.[6][7]
-
Evaluation of Disinfectant Efficacy: While some studies suggest other viruses might be more suitable for specific disinfectant classes, HCoV-NL63 can be used to assess the virucidal activity of disinfectants against a human coronavirus.[11][12]
-
Investigating Host-Virus Interactions: The shared ACE2 receptor allows for the study of cellular factors and pathways involved in the initial stages of infection.
Experimental Protocols
Protocol 1: Propagation of HCoV-NL63 in Cell Culture
This protocol describes the method for growing HCoV-NL63 to generate viral stocks for subsequent experiments. LLC-MK2 (rhesus monkey kidney) and Caco-2 (human colorectal adenocarcinoma) cells are commonly used for HCoV-NL63 propagation.[13][14]
Materials:
-
HCoV-NL63 viral stock
-
LLC-MK2 or Caco-2 cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks (T-75 or T-150)
-
Incubator (33°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed LLC-MK2 or Caco-2 cells in T-75 or T-150 flasks and grow to 80-90% confluency in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C.
-
Infection:
-
Wash the confluent cell monolayer twice with sterile PBS.
-
Infect the cells with HCoV-NL63 at a low multiplicity of infection (MOI) of 0.01 in a minimal volume of serum-free DMEM.
-
Incubate the flask at 33°C for 1-2 hours to allow for viral adsorption, gently rocking the flask every 15-20 minutes.
-
-
Incubation:
-
After the adsorption period, add DMEM supplemented with 2% FBS and 1% Penicillin-Streptomycin.
-
Incubate the infected culture at 33°C and 5% CO2.[15]
-
-
Monitoring for Cytopathic Effect (CPE): Observe the cells daily under a microscope for signs of CPE, which may include cell rounding, detachment, and syncytia formation. CPE is typically visible 4-7 days post-infection.[14]
-
Harvesting:
-
When significant CPE (approximately 70-80%) is observed, harvest the virus-containing supernatant.
-
Centrifuge the supernatant at a low speed (e.g., 1,000 x g for 10 minutes) to pellet cell debris.
-
Aliquot the clarified supernatant and store at -80°C.
-
Protocol 2: Quantification of HCoV-NL63 by Plaque Assay
This protocol allows for the determination of the infectious virus titer in plaque-forming units per milliliter (PFU/mL).
Materials:
-
HCoV-NL63 viral stock
-
Caco-2 cells[14]
-
DMEM
-
FBS
-
Penicillin-Streptomycin solution
-
PBS
-
Agarose or Avicel RC-591
-
Neutral Red or Crystal Violet stain
-
6-well plates
-
Incubator (33°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed Caco-2 cells in 6-well plates and grow to 90-100% confluency.
-
Serial Dilutions: Prepare ten-fold serial dilutions of the HCoV-NL63 stock in serum-free DMEM.
-
Infection:
-
Wash the cell monolayers twice with PBS.
-
Infect each well with 200 µL of the appropriate viral dilution.
-
Incubate at 33°C for 1 hour for viral adsorption.
-
-
Overlay:
-
Prepare a 1.2% Avicel or 0.8% agarose overlay medium in 2X DMEM.
-
Carefully remove the viral inoculum and add 2 mL of the overlay medium to each well.
-
Allow the overlay to solidify at room temperature.
-
-
Incubation: Incubate the plates at 33°C in a 5% CO2 incubator for 4-6 days.
-
Plaque Visualization:
-
For Crystal Violet Staining: Fix the cells with 4% formaldehyde for 30 minutes, then remove the overlay and stain with 0.2% crystal violet solution for 15 minutes. Wash with water to visualize plaques (clear zones).[14]
-
For Neutral Red Staining: Add 1 mL of a 0.01% Neutral Red solution in PBS to each well and incubate for 2-3 hours at 33°C. Remove the stain and visualize plaques.
-
-
Titer Calculation: Count the number of plaques in wells with 10-100 plaques and calculate the viral titer (PFU/mL) using the formula:
-
Titer (PFU/mL) = (Number of plaques) / (Dilution factor x Volume of inoculum in mL)
-
Protocol 3: Antiviral Compound Screening using a Cytopathic Effect (CPE) Reduction Assay
This protocol is a high-throughput method to screen for compounds that inhibit HCoV-NL63 replication by observing the reduction in virus-induced CPE.[16]
Materials:
-
HCoV-NL63 viral stock
-
LLC-MK2 or Caco-2 cells
-
DMEM
-
FBS
-
Penicillin-Streptomycin solution
-
Test compounds (serially diluted)
-
96-well plates
-
MTS reagent or Crystal Violet
-
Incubator (33°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed LLC-MK2 or Caco-2 cells in 96-well plates and grow to 80-90% confluency.
-
Compound Addition:
-
Prepare serial dilutions of the test compounds in DMEM with 2% FBS.
-
Remove the growth medium from the cells and add the compound dilutions to the respective wells. Include a "no compound" control.
-
-
Infection:
-
Infect the cells with HCoV-NL63 at an MOI of 0.01. Include a "no virus" control.
-
Incubate the plates at 33°C and 5% CO2 for 4-6 days.
-
-
CPE Observation and Quantification:
-
Visually inspect the wells for CPE using a microscope.
-
Quantify cell viability using an MTS assay according to the manufacturer's instructions or by staining with crystal violet.
-
-
Data Analysis:
-
Calculate the percentage of CPE reduction for each compound concentration compared to the "no compound" control.
-
Determine the 50% effective concentration (EC50) of the active compounds.
-
Visualizations
Viral Entry Pathway
Caption: Shared ACE2 receptor-mediated entry pathway for HCoV-NL63 and SARS-CoV-2.
Antiviral Screening Workflow
References
- 1. oatext.com [oatext.com]
- 2. Molecular mechanisms of human coronavirus NL63 infection and replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Understanding Human Coronavirus HCoV-NL63 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. experts.arizona.edu [experts.arizona.edu]
- 7. researchgate.net [researchgate.net]
- 8. Comparison of the COVID-2019 (SARS-CoV-2) pathogenesis with SARS-CoV and MERS-CoV infections - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. SARS-CoV-2 Is More Efficient than HCoV-NL63 in Infecting a Small Subpopulation of ACE2+ Human Respiratory Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. open.clemson.edu [open.clemson.edu]
- 13. researchgate.net [researchgate.net]
- 14. Plaque assay for human coronavirus NL63 using human colon carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Improved Culture Methods for Human Coronaviruses HCoV-OC43, HCoV-229E, and HCoV-NL63 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Inhibition of Human Coronavirus NL63 Infection at Early Stages of the Replication Cycle - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Strategies for Developing HCoV-NL63 Neutralizing Antibody Assays
Human coronavirus NL63 (HCoV-NL63) is a common respiratory pathogen associated with upper and lower respiratory tract illnesses, particularly in children and the elderly. The development of vaccines and therapeutic antibodies necessitates robust methods for quantifying the neutralizing antibody response. These application notes provide an overview and detailed protocols for two primary methodologies: the Microneutralization Assay using live virus and the safer, more scalable Pseudovirus Neutralization Assay (pVNA).
The choice of assay depends on laboratory capabilities and throughput requirements. The traditional microneutralization assay relies on handling infectious HCoV-NL63 and measuring the inhibition of virus-induced cytopathic effect (CPE) in a permissive cell line, such as LLC-MK2.[1][2][3] This method is considered a gold standard for assessing functional antibody neutralization.
Alternatively, the pVNA offers a valuable substitute that can be performed under Biosafety Level 2 (BSL-2) conditions.[4][5] This assay utilizes replication-defective viral particles (e.g., from lentivirus or VSV) that are engineered to express the HCoV-NL63 Spike (S) protein on their surface.[6][7] These pseudoviruses mimic the entry process of the authentic virus into host cells that express the ACE2 receptor.[6][8] Neutralization is quantified by a reduction in the signal from a reporter gene, such as luciferase, incorporated into the pseudovirus genome.[4][9]
Quantitative Data Summary
The following table summarizes representative quantitative data for HCoV-NL63 neutralizing antibodies from published studies.
| Study Population | Assay Type | Key Findings | Reported Titers | Reference |
| 100 Healthy Adult Blood Donors (Australia) | Microneutralization Assay | 71% of plasma samples had detectable neutralizing antibodies. Titers were found to decrease with increasing age. | Median Geometric Mean Titer (GMT): 14 (Range: undetectable to >60) | [1][10] |
| COVID-19 Vaccinated Individuals | Pseudovirus Microneutralization (pMN) | mRNA-1273 vaccination boosted neutralizing antibody activity against HCoV-NL63. | Median titers were higher against NL63 compared to HCoV-229E and HKU1 post-vaccination. | [6][11] |
Experimental Protocols & Visual Workflows
Protocol 1: HCoV-NL63 Microneutralization Assay
This protocol details the quantification of neutralizing antibodies against live HCoV-NL63 by observing the inhibition of cytopathic effect (CPE).
1. Materials and Reagents
-
Cell Line: LLC-MK2 cells (ATCC CCL-7).
-
Virus: HCoV-NL63, Amsterdam-1 strain.[1]
-
Culture Media: OptiMEM/GlutaMAX (ThermoFisher) or similar serum-free medium.
-
Reagents: Fetal Bovine Serum (FBS), Penicillin-Streptomycin, 0.25% Trypsin-EDTA.
-
Equipment: 96-well flat-bottom cell culture plates, Class II Biosafety Cabinet, CO2 incubator (34-35°C).
2. Experimental Workflow Diagram
Caption: Workflow for the HCoV-NL63 Microneutralization Assay.
3. Step-by-Step Procedure
-
Cell Seeding: Seed LLC-MK2 cells in a 96-well flat-bottom plate at a density that will result in a confluent monolayer after 24-48 hours of incubation (e.g., 3.5 x 10^4 cells/well).[2] Incubate at 37°C with 5% CO2. Once confluent, plates can be moved to 34°C prior to infection.[2]
-
Sample Preparation: Heat-inactivate plasma or serum samples at 56°C for 30 minutes.[1] Perform a serial dilution (e.g., log2 or 2-fold) of the samples in serum-free medium, starting from a 1:10 dilution.[1]
-
Virus-Antibody Incubation: In a separate 96-well plate, mix each serum dilution with an equal volume of HCoV-NL63 diluted to contain 100 TCID50 (50% tissue culture infectious dose) per well.[1] Incubate this mixture for 1 hour at room temperature.[1]
-
Cell Infection: Remove the culture medium from the confluent LLC-MK2 cell plate. Carefully transfer the virus-antibody mixtures from the incubation plate to the corresponding wells of the cell plate.[1]
-
Controls: Include "virus control" wells (virus + medium, no antibody) and "cell control" wells (medium only, no virus) on each plate.
-
Incubation: Incubate the plates at 34°C in a 5% CO2 incubator for 4 to 7 days, monitoring daily for the appearance of CPE in the virus control wells.[3][12]
-
Data Analysis: The neutralization titer is defined as the reciprocal of the highest serum dilution that completely inhibits CPE in at least 50% of the wells.
Protocol 2: HCoV-NL63 Pseudovirus Neutralization Assay (pVNA)
This protocol describes a luciferase-based pVNA, a safer high-throughput alternative for measuring neutralizing antibodies.
1. Materials and Reagents
-
Cell Lines: HEK293T cells for pseudovirus production and a stable HEK293T cell line overexpressing human ACE2 for the neutralization assay.[6]
-
Plasmids:
-
An HIV or VSV packaging plasmid (e.g., psPAX2 or similar).
-
A transfer plasmid containing a luciferase reporter gene (e.g., pCSFLW).[8]
-
An expression plasmid for the HCoV-NL63 Spike protein.
-
-
Reagents: Transfection reagent (e.g., FuGENE-HD or PEI), DMEM with 10% FBS, Penicillin-Streptomycin, Luciferase assay substrate (e.g., Bright-Glo).
-
Equipment: 96-well white, flat-bottom plates, Class II Biosafety Cabinet, CO2 incubator (37°C), Luminometer.
2. Conceptual Pathway Diagram
Caption: Conceptual pathway of pseudovirus entry and neutralization.
3. Step-by-Step Procedure
-
Pseudovirus Production:
-
Co-transfect HEK293T cells with the packaging plasmid, the luciferase transfer plasmid, and the HCoV-NL63 Spike expression plasmid using a suitable transfection reagent.[8]
-
Incubate for 48-72 hours at 37°C. Harvest the supernatant containing the pseudovirus particles.
-
Clarify the supernatant by centrifugation and filter through a 0.45 µm filter. Aliquot and store at -80°C.
-
Titer the pseudovirus stock by infecting HEK293T-ACE2 cells and measuring luciferase activity to determine the dilution needed for the assay (typically yielding >100,000 RLU).[6]
-
-
Neutralization Assay:
-
Data Acquisition and Analysis:
-
Add a luciferase substrate to each well according to the manufacturer's instructions.
-
Measure the relative light units (RLU) using a luminometer.
-
Calculate the percent neutralization for each serum dilution relative to the "virus control" wells (cells + pseudovirus, no antibody).
-
The 50% inhibitory concentration (IC50) or 50% neutralization titer (NT50) is determined using a non-linear regression curve fit (e.g., 4-parameter logistic) in software like GraphPad Prism.[13]
-
References
- 1. Prevalence of Neutralising Antibodies to HCoV-NL63 in Healthy Adults in Australia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Plaque assay for human coronavirus NL63 using human colon carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Analysis of Antibody Neutralisation Activity against SARS-CoV-2 Variants and Seasonal Human Coronaviruses NL63, HKU1, and 229E Induced by Three Different COVID-19 Vaccine Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Establishment and validation of a pseudovirus neutralization assay for SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A Simplified SARS-CoV-2 Pseudovirus Neutralization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Prevalence of Neutralising Antibodies to HCoV-NL63 in Healthy Adults in Australia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. biorxiv.org [biorxiv.org]
- 13. medrxiv.org [medrxiv.org]
Application Note: High-Throughput Screening of Antiviral Compounds Against HCoV-NL63
Audience: Researchers, scientists, and drug development professionals.
Introduction Human coronavirus NL63 (HCoV-NL63) is a globally distributed respiratory pathogen associated with both upper and lower respiratory tract infections, particularly in young children, the elderly, and immunocompromised individuals.[1][2] HCoV-NL63 belongs to the Alphacoronavirus genus and is of significant interest as it utilizes the same angiotensin-converting enzyme 2 (ACE2) receptor for cellular entry as the highly pathogenic SARS-CoV and SARS-CoV-2.[1][3] This shared receptor highlights HCoV-NL63 as a valuable and safer surrogate model for studying coronavirus entry and for the initial screening of broad-spectrum antiviral therapies in a Biosafety Level 2 (BSL-2) environment.[1][2] This document provides detailed protocols for a high-throughput screening (HTS) campaign to identify and validate novel antiviral compounds targeting HCoV-NL63.
Screening Workflow Overview
The primary goal of the HTS workflow is to efficiently screen large compound libraries to identify potent and selective inhibitors of HCoV-NL63 replication. The strategy involves a multi-step process beginning with a primary, high-throughput assay to identify initial "hits." These hits are then subjected to more rigorous secondary assays to confirm their activity and rule out false positives. Crucially, cytotoxicity assays are run in parallel to ensure that the observed antiviral effect is not due to general toxicity to the host cells.
Caption: High-throughput screening workflow for HCoV-NL63 inhibitors.
HCoV-NL63 Entry Pathway: A Key Antiviral Target
A primary strategy for antiviral development is to inhibit the early stages of the viral replication cycle, particularly viral entry. HCoV-NL63 entry is a multi-step process initiated by the binding of the viral Spike (S) protein to the ACE2 receptor on the host cell. This interaction triggers clathrin-mediated endocytosis, leading to the internalization of the virus within an endosome. Acidification of the endosome is required for a conformational change in the S protein, which facilitates the fusion of the viral and endosomal membranes, releasing the viral RNA genome into the cytoplasm.[4][[“]] Each step of this pathway presents a potential target for therapeutic intervention.
Caption: HCoV-NL63 cellular entry signaling pathway.
Experimental Protocols
Materials and Reagents
-
Cell Lines: CaCo-2 (human colon carcinoma) or LLC-MK2 (monkey kidney epithelial) cells. CaCo-2 cells are recommended as they support HCoV-NL63 replication more efficiently and enable clear cytopathogenic effects.[6]
-
Virus: HCoV-NL63 stock with a known titer (PFU/mL or TCID50/mL).
-
Media: Appropriate cell culture medium (e.g., IMDM) supplemented with fetal bovine serum (FBS), penicillin, and streptomycin.
-
Assay Plates: 96-well clear, flat-bottom tissue culture-treated plates.
-
Compound Library: Test compounds dissolved in DMSO.
-
Reagents:
-
For CPE Assay: CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS) (Promega) or Neutral Red solution.[7][8]
-
For Plaque Assay: Avicel® RC-591 or low-melting-point agarose, Crystal Violet solution.[6]
-
For Cytotoxicity Assay: MTS reagent (as above).
-
Control Antiviral: Remdesivir or other known coronavirus inhibitors.[7]
-
Protocol 1: Primary High-Throughput Screening (CPE Reduction Assay)
This assay quantifies the ability of a compound to protect cells from the virus-induced cytopathic effect (CPE).[9]
Methodology:
-
Cell Seeding: Seed susceptible cells (e.g., CaCo-2) into 96-well plates at a density that forms a confluent monolayer within 24 hours (e.g., 2 x 10⁴ cells/well). Incubate at 35-37°C, 5% CO₂.
-
Compound Addition: Prepare serial dilutions of test compounds in culture medium. Remove the growth medium from the cell plates and add the compound dilutions to the respective wells. Include "cells only" (no virus, no compound) and "virus control" (virus, no compound) wells.
-
Virus Infection: Add HCoV-NL63 to the compound-containing wells at a low multiplicity of infection (MOI) of approximately 0.01.[10] Do not add the virus to the "cells only" control wells.
-
Incubation: Incubate the plates for 4-5 days at 35°C until significant CPE is observed in the "virus control" wells.[6][10]
-
Quantification (MTS Method):
-
Add 20 µL of MTS reagent to each well.[8]
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a plate reader.
-
-
Data Analysis: Calculate the percentage of cell viability for each well relative to the "cells only" control. Identify compounds that significantly inhibit virus-induced cell death.
Protocol 2: Secondary Confirmatory Assay (Plaque Reduction Assay)
This assay is a gold standard method to confirm antiviral activity by quantifying the reduction in infectious virus particles.[6]
Methodology:
-
Cell Seeding: Seed CaCo-2 cells in 12- or 24-well plates and grow to 95-100% confluency.
-
Virus Incubation: Prepare serial dilutions of the "hit" compounds. In separate tubes, pre-incubate a standard amount of HCoV-NL63 (e.g., 100 plaque-forming units, PFU) with each compound dilution for 1 hour at 37°C.
-
Infection: Wash the cell monolayers with PBS. Add the virus-compound mixtures to the cells and incubate for 1-2 hours to allow for viral adsorption.
-
Overlay: Remove the inoculum and overlay the cells with a semi-solid medium containing Avicel or agarose mixed with culture medium. This restricts the spread of the virus, leading to the formation of localized plaques.
-
Incubation: Incubate the plates at 35°C for 4-5 days until plaques are visible.
-
Staining and Counting:
-
Fix the cells with 4% formaldehyde.
-
Remove the overlay and stain the cell monolayer with Crystal Violet solution.
-
Wash the plates with water and allow them to dry.
-
Count the number of plaques in each well.
-
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. Determine the 50% inhibitory concentration (IC50).
Protocol 3: Cytotoxicity Assay
This assay is essential for determining the therapeutic window of the antiviral compounds. It is performed on uninfected cells in parallel with the antiviral assays.[11][12]
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate as described in Protocol 1.
-
Compound Addition: Add the same serial dilutions of the test compounds to the cells.
-
Incubation: Incubate the plates for the same duration as the primary antiviral assay (e.g., 4-5 days).
-
Quantification: Use the MTS method as described in Protocol 1 to measure cell viability.
-
Data Analysis: Calculate the percentage of cytotoxicity for each compound concentration relative to the "cells only" control. Determine the 50% cytotoxic concentration (CC50), which is the concentration that reduces cell viability by 50%.
Data Presentation and Interpretation
The efficacy and toxicity of the compounds are quantified by the IC50 and CC50 values, respectively. The Selectivity Index (SI) is then calculated as the ratio of CC50 to IC50 (SI = CC50 / IC50). A higher SI value indicates a more promising compound, as it suggests that the antiviral activity occurs at concentrations far below those that cause host cell toxicity.
Table 1: Antiviral Activity and Cytotoxicity of Known HCoV-NL63 Inhibitors
| Compound | Target/Mechanism | IC50 | CC50 | Selectivity Index (SI) | Reference |
| Heptad Repeat 2 (HR2) Peptide | Spike protein (Fusion inhibitor) | 2 µM | >40 µM | >20 | [13][14] |
| β-d-N4-hydroxycytidine | RNA Polymerase (Transcription) | 400 nM | >100 µM | >250 | [13][14] |
| 6-azauridine | RNA Polymerase (Transcription) | 32 nM | 80 µM | 2500 | [13][14] |
| siRNA1 (S gene) | Spike mRNA (RNA interference) | 5 nM | >200 nM | >40 | [13][14] |
| siRNA2 (S gene) | Spike mRNA (RNA interference) | 3 nM | >200 nM | >66 | [13][14] |
| Molnupiravir | RNA Polymerase (Lethal mutagenesis) | ~0.8 µM | >100 µM | >125 | [15] |
| Lycorine | Broad-spectrum (Mechanism complex) | ~1.3 µM | ~4.7 µM | ~3.6 | [16][17] |
| Emetine | Broad-spectrum (Protein synthesis) | ~0.05 µM | ~0.1 µM | ~2 | [16][18] |
Note: IC50 and CC50 values can vary depending on the cell line and assay conditions used.
References
- 1. Molecular mechanisms of human coronavirus NL63 infection and replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Human coronavirus NL63 - Wikipedia [en.wikipedia.org]
- 4. Entry of Human Coronavirus NL63 into the Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 5. consensus.app [consensus.app]
- 6. Plaque assay for human coronavirus NL63 using human colon carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cell-based Assays to Identify Inhibitors of Viral Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchwithrutgers.com [researchwithrutgers.com]
- 10. A novel method for high-throughput screening to quantify antiviral activity against viruses that induce limited CPE - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Understanding Cytotoxicity - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 12. Antiviral Drug Screening - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 13. Inhibition of Human Coronavirus NL63 Infection at Early Stages of the Replication Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 14. research-portal.uu.nl [research-portal.uu.nl]
- 15. researchgate.net [researchgate.net]
- 16. High-Throughput Screening and Identification of Potent Broad-Spectrum Inhibitors of Coronaviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. journals.asm.org [journals.asm.org]
Application Notes and Protocols for HCoV-NL63 Pseudovirus Production and Entry Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the production of Human Coronavirus NL63 (HCoV-NL63) pseudoviruses and their application in viral entry studies. This system offers a safe and efficient tool for investigating viral entry mechanisms and screening potential inhibitors in a Biosafety Level 2 (BSL-2) laboratory setting.[1][2]
Introduction
Human coronavirus NL63 (HCoV-NL63) is a common respiratory pathogen that primarily causes mild to moderate upper respiratory tract infections.[1][2] Like the more pathogenic SARS-CoV and SARS-CoV-2, HCoV-NL63 utilizes the angiotensin-converting enzyme 2 (ACE2) as its primary receptor for cellular entry.[1][3][4] This shared receptor usage makes HCoV-NL63 a valuable and safer surrogate model for studying fundamental aspects of coronavirus entry and for the initial screening of broad-spectrum antiviral agents.[1][2]
Pseudoviruses are chimeric viral particles that consist of a replicative-incompetent viral core, derived from viruses like lentiviruses or murine leukemia virus (MLV), and are enveloped by the spike (S) protein of a heterologous virus, in this case, HCoV-NL63.[5][6] These particles carry a reporter gene, such as luciferase or green fluorescent protein (GFP), allowing for the quantitative measurement of viral entry into susceptible cells.[5][6]
This document outlines the essential protocols for generating HCoV-NL63 pseudoviruses, titrating the viral stock, and performing entry assays.
Key Experimental Protocols
Protocol 1: Production of HCoV-NL63 Pseudotyped Lentiviral Particles
This protocol details the steps for producing HCoV-NL63 pseudoviruses using a lentiviral-based system. The production is based on the co-transfection of HEK293T cells with plasmids encoding the lentiviral backbone, the HCoV-NL63 spike protein, and other necessary HIV proteins.[7]
Materials:
-
HEK293T cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Opti-MEM
-
Transfection reagent (e.g., Lipofectamine 2000 or 3000)
-
Plasmids:
-
Lentiviral backbone plasmid with a reporter gene (e.g., pLenti-Luciferase-IRES-ZsGreen)
-
HCoV-NL63 Spike protein expression plasmid (pcDNA3.1-HCoV-NL63-S)
-
Lentiviral packaging plasmids (e.g., pCMV-delta-R8.2 for Gag/Pol and pMD2.G for VSV-G as a control)
-
-
0.45 µm PVDF filters
Procedure:
-
Cell Seeding: One day prior to transfection, seed HEK293T cells in a 10 cm dish at a density of 5 x 10^6 cells per dish to achieve 70-80% confluency on the day of transfection.[8]
-
Plasmid DNA Preparation: Prepare a mixture of the transfection plasmids in Opti-MEM. The optimal ratio of plasmids may need to be determined empirically, but a starting point is provided in the table below.
-
Transfection:
-
Gently mix the plasmid DNA solution with the transfection reagent according to the manufacturer's instructions.
-
Incubate the mixture at room temperature for 20 minutes.[6]
-
Carefully add the transfection complex dropwise to the HEK293T cells.
-
Incubate the cells at 37°C in a 5% CO2 incubator.
-
-
Medium Change: After 12-16 hours post-transfection, gently aspirate the medium and replace it with fresh, pre-warmed complete DMEM.[8]
-
Pseudovirus Harvest:
-
At 48 hours post-transfection, collect the supernatant containing the pseudoviruses.[8]
-
Clarify the supernatant by centrifugation at 1,500 x g for 10 minutes to pellet any cell debris.[8]
-
Filter the clarified supernatant through a 0.45 µm filter.[9]
-
The pseudovirus stock can be used immediately or aliquoted and stored at -80°C for long-term use.[8]
-
Quantitative Data for Transfection (per 10 cm dish):
| Plasmid | Suggested Amount |
| Lentiviral Backbone (e.g., pLenti-Luciferase) | 5 µg |
| HCoV-NL63 Spike Expression | 1 µg |
| Lentiviral Gag/Pol (e.g., pCMV-delta-R8.2) | 2.5 µg |
| Total DNA | 8.5 µg |
Note: The optimal amount of spike expression plasmid may vary and should be titrated for maximal infectivity.[10]
Protocol 2: Titration of HCoV-NL63 Pseudovirus
Titration is essential to determine the concentration of infectious pseudoviral particles for consistent results in entry assays.
Materials:
-
HCoV-NL63 pseudovirus stock
-
Huh-7 or HEK293T cells stably expressing human ACE2 (293T-ACE2)
-
96-well cell culture plates
-
Luciferase assay reagent
Procedure:
-
Cell Seeding: Seed Huh-7 or 293T-ACE2 cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate for 8-12 hours.[11]
-
Serial Dilution: Prepare serial dilutions of the HCoV-NL63 pseudovirus stock in complete DMEM.
-
Infection:
-
Remove the culture medium from the cells.
-
Add 100 µL of each viral dilution to the wells.
-
Incubate at 37°C for 48-60 hours.[11]
-
-
Luciferase Assay:
-
After incubation, lyse the cells and measure the luciferase activity according to the manufacturer's protocol.
-
The titer is expressed as Relative Light Units per milliliter (RLU/mL).
-
Protocol 3: HCoV-NL63 Pseudovirus Entry Assay
This assay is used to quantify the entry of HCoV-NL63 pseudoviruses into target cells and can be adapted to screen for entry inhibitors.
Materials:
-
HCoV-NL63 pseudovirus stock (titered)
-
Huh-7 or 293T-ACE2 cells
-
96-well cell culture plates
-
Potential entry inhibitors (e.g., antibodies, small molecules)
-
Luciferase assay reagent
Procedure:
-
Cell Seeding: Seed target cells in a 96-well plate as described in the titration protocol.
-
Inhibitor Treatment (Optional): If screening inhibitors, pre-incubate the cells with serial dilutions of the compounds for 1 hour at 37°C.
-
Infection:
-
Incubate a fixed amount of HCoV-NL63 pseudovirus (sufficient to produce a strong luciferase signal, e.g., 2 x 10^5 RLU) with or without the inhibitor for 1 hour at 37°C.[11]
-
Add the virus-inhibitor mixture to the cells.
-
Incubate at 37°C for 48-60 hours.
-
-
Data Analysis:
-
Measure the luciferase activity.
-
Calculate the percentage of inhibition relative to the untreated virus control.
-
The half-maximal inhibitory concentration (IC50) can be determined by plotting the percentage of inhibition against the inhibitor concentration.
-
Visualizations
HCoV-NL63 Pseudovirus Production Workflow
Caption: Workflow for the production of HCoV-NL63 pseudoviruses.
HCoV-NL63 Entry Signaling Pathway
Caption: HCoV-NL63 entry via ACE2 and clathrin-mediated endocytosis.
Summary
The protocols and resources provided in these application notes offer a robust framework for the generation and utilization of HCoV-NL63 pseudoviruses. This system is a valuable asset for research into coronavirus entry mechanisms and the development of novel antiviral therapies. The detailed methodologies and quantitative guidelines aim to ensure reproducibility and success in your experimental endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. Molecular mechanisms of human coronavirus NL63 infection and replication - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. pnas.org [pnas.org]
- 5. Production of Pseudotyped Particles to Study Highly Pathogenic Coronaviruses in a Biosafety Level 2 Setting [jove.com]
- 6. Production of Pseudotyped Particles to Study Highly Pathogenic Coronaviruses in a Biosafety Level 2 Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pseudovirus (PSV) Assay [bio-protocol.org]
- 9. Production and characterization of lentivirus vector-based SARS-CoV-2 pseudoviruses with dual reporters: Evaluation of anti-SARS-CoV-2 viral effect of Korean Red Ginseng - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Protocol and Reagents for Pseudotyping Lentiviral Particles with SARS-CoV-2 Spike Protein for Neutralization Assays - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Low yield of HCoV-NL63 in cell culture troubleshooting
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields of Human Coronavirus NL63 (HCoV-NL63) in cell culture.
Troubleshooting Guide
Question: Why am I observing little to no cytopathic effect (CPE) after infecting my cells with HCoV-NL63?
Answer: Several factors could contribute to a lack of observable CPE. Consider the following:
-
Suboptimal Incubation Temperature: HCoV-NL63 replicates more efficiently at temperatures mirroring the human upper airway, around 33-34°C.[1][2][3][4] Incubation at 37°C can significantly reduce viral replication.[1][3]
-
Inappropriate Cell Line: While several cell lines are permissive to HCoV-NL63, their susceptibility varies. LLC-MK2 and Caco-2 cells are commonly reported to yield higher viral titers.[1][5]
-
Low Titer of Viral Stock: The initial viral inoculum may have a low infectious titer. It is recommended to titer your viral stock before proceeding with large-scale experiments.[1]
-
Cell Confluency: For optimal infection, cells should be approximately 80-85% confluent at the time of inoculation.[1]
-
Extended Incubation Time: If the initial viral inoculum is low, a longer incubation period may be necessary to observe CPE.[1]
Question: My RT-qPCR results show the presence of viral RNA, but I'm not getting infectious virus. What could be the issue?
Answer: This discrepancy can arise from the presence of non-infectious viral particles or free-floating viral RNA in your sample. The process of harvesting virus by freeze-thawing can release non-packaged RNA, leading to an overestimation of infectious particles when relying solely on RT-qPCR.[5] It is advisable to use a method that quantifies infectious virus, such as a plaque assay or a TCID50 (50% Tissue Culture Infectious Dose) assay, to correlate genomic data with infectivity.
Question: I'm struggling to develop a reliable plaque assay for HCoV-NL63. What are the common challenges and solutions?
Answer: HCoV-NL63 is known for causing weak and diffuse CPE, which makes traditional plaque assays challenging.[5][6]
-
Cell Line Choice: Caco-2 cells have been shown to be more efficient than LLC-MK2 cells for developing clear plaques.[5]
-
Overlay Medium: The choice of overlay is critical. Avicel, agarose, and carboxymethyl-cellulose have been successfully used. Avicel has been reported to produce large and clear plaques.[5]
Frequently Asked Questions (FAQs)
What is the optimal cell line for propagating HCoV-NL63?
LLC-MK2 cells are widely used and effective for HCoV-NL63 propagation.[1][2][3][4][5][7][8][9][10][11] However, studies have shown that human colon carcinoma cells (Caco-2) can replicate the virus more than 100-fold more efficiently than LLC-MK2 cells.[5][12] For studies requiring a more physiologically relevant model, primary human airway epithelial (HAE) cultures are also a suitable option.[7][13][14]
What are the recommended culture conditions for HCoV-NL63?
For optimal viral yield, it is crucial to mimic the conditions of the human upper respiratory tract. This includes incubating the infected cells at 33-34°C in a humidified incubator with 5% CO2.[1][2][3][4]
What is the recommended Multiplicity of Infection (MOI) for HCoV-NL63 infection?
A low MOI of 0.01 is often recommended for propagating HCoV-NL63 stocks.[1][2] The concept of MOI refers to the ratio of viral particles to cells. However, the actual infection of cells follows a Poisson distribution, meaning that at an MOI of 1, not every cell will be infected by a single virus.[15]
How long should I incubate my cells after infection?
The incubation time can vary depending on the cell line and the initial viral titer. For HCoV-NL63 in LLC-MK2 cells, CPE is often observed between 4 to 6 days post-infection.[9] In Caco-2 cells, CPE can be visible as early as 4 days post-infection.[5] It is recommended to monitor the cells daily for the first signs of CPE.
What is the entry pathway for HCoV-NL63 into host cells?
HCoV-NL63 utilizes the angiotensin-converting enzyme 2 (ACE2) as its primary receptor for entry into host cells.[16][17][18] The virus initially attaches to the cell surface via heparan sulfate proteoglycans.[13] Following binding to ACE2, the virus is internalized through clathrin-mediated endocytosis.[13][19] This process requires the acidification of the endosome for the viral genome to be released into the cytoplasm.[13][20]
Quantitative Data Summary
| Parameter | Recommended Value/Condition | Cell Line | Reference(s) |
| Incubation Temperature | 33-34°C | LLC-MK2, Caco-2 | [1][2][3][4] |
| Cell Confluency at Infection | 80-85% | T-175 Flasks | [1] |
| Multiplicity of Infection (MOI) | 0.01 PFU/cell | LLC-MK2 | [1][2] |
| Adsorption Time | 1 hour | T-175 Flasks | [1] |
| Expected Viral Titer | 10^5 to 10^7 PFU/mL | LLC-MK2 | [1] |
Experimental Protocols
Protocol 1: HCoV-NL63 Propagation in LLC-MK2 Cells
-
Cell Seeding: Seed LLC-MK2 cells in T-175 flasks and culture at 37°C with 5% CO2 until they reach 80-85% confluency.
-
Virus Inoculum Preparation: Thaw the HCoV-NL63 viral stock on ice. Prepare the virus inoculum at an MOI of 0.01 PFU/cell in serum-free MEM (Minimum Essential Medium).
-
Infection:
-
Wash the LLC-MK2 cell monolayer once with sterile PBS (Phosphate-Buffered Saline).
-
Add the prepared virus inoculum to the cell monolayer.
-
Incubate the flasks at 33°C in a humidified 5% CO2 incubator for 1 hour for viral adsorption, gently rocking the flasks every 15 minutes.
-
-
Incubation:
-
After the adsorption period, add fresh MEM supplemented with 2% FBS (Fetal Bovine Serum).
-
Incubate the flasks at 33°C in a humidified 5% CO2 incubator.
-
-
Harvesting:
-
Monitor the cells daily for the appearance of CPE. Harvesting is typically done when 75-90% of the cells show CPE (usually 4-6 days post-infection).
-
To harvest, freeze the flasks at -80°C and then thaw them at room temperature. Repeat this freeze-thaw cycle once more to ensure complete cell lysis and release of viral particles.
-
Centrifuge the cell lysate at low speed to pellet the cell debris.
-
Collect the supernatant containing the virus and store it in aliquots at -80°C.
-
Protocol 2: HCoV-NL63 Quantification by Plaque Assay using Caco-2 Cells
-
Cell Seeding: Seed Caco-2 cells in 6-well plates and culture at 37°C with 5% CO2 until they form a confluent monolayer.
-
Serial Dilutions: Prepare ten-fold serial dilutions of the viral supernatant in serum-free DMEM (Dulbecco's Modified Eagle Medium).
-
Infection:
-
Wash the Caco-2 cell monolayers once with sterile PBS.
-
Infect the cells with 200 µL of each viral dilution.
-
Incubate the plates at 33°C for 1 hour for adsorption, gently rocking every 15 minutes.
-
-
Overlay:
-
After adsorption, remove the inoculum and overlay the cells with 2 mL of overlay medium (e.g., 1.2% Avicel in DMEM with 2% FBS).
-
Incubate the plates at 33°C in a humidified 5% CO2 incubator for 4-6 days.
-
-
Staining and Plaque Counting:
-
After incubation, fix the cells with 4% paraformaldehyde for 30 minutes.
-
Remove the fixative and the overlay, and then stain the cells with 1% crystal violet solution for 15 minutes.
-
Gently wash the plates with water and allow them to dry.
-
Count the plaques and calculate the viral titer in Plaque Forming Units per milliliter (PFU/mL).
-
Visualizations
Caption: HCoV-NL63 cellular entry and replication pathway.
Caption: Troubleshooting workflow for low HCoV-NL63 yield.
References
- 1. Improved Culture Methods for Human Coronaviruses HCoV-OC43, HCoV-229E, and HCoV-NL63 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. researchgate.net [researchgate.net]
- 4. Identification of cell lines permissive for human coronavirus NL63 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Plaque assay for human coronavirus NL63 using human colon carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fda.gov [fda.gov]
- 7. researchgate.net [researchgate.net]
- 8. Stability of infectious human coronavirus NL63 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel polymeric inhibitors of HCoV-NL63 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell Line Models for Coronavirus Research | VectorBuilder [en.vectorbuilder.com]
- 11. Morphogenesis of Coronavirus HCoV-NL63 in Cell Culture: A Transmission Electron Microscopic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Immunodetection assays for the quantification of seasonal common cold coronaviruses OC43, NL63, or 229E infection confirm nirmatrelvir as broad coronavirus inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Entry of Human Coronavirus NL63 into the Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
- 15. youtube.com [youtube.com]
- 16. Understanding Human Coronavirus HCoV-NL63 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pnas.org [pnas.org]
- 18. Human coronavirus NL63 - Wikipedia [en.wikipedia.org]
- 19. researchgate.net [researchgate.net]
- 20. academic.oup.com [academic.oup.com]
Technical Support Center: Optimizing HCoV-NL63 Infection Protocols in Primary Cells
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their HCoV-NL63 infection protocols in primary cells.
Troubleshooting Guide
This section addresses common issues encountered during HCoV-NL63 experiments with primary cells, offering potential causes and solutions in a question-and-answer format.
Question: Why am I observing low or no viral replication in my primary airway epithelial cells?
Answer: Low or no viral replication of HCoV-NL63 in primary human respiratory epithelial cells (HRECs) can be attributed to several factors. Firstly, the replication efficiency of HCoV-NL63 in vitro can be inherently poor.[1] Secondly, the temperature of incubation plays a critical role; replication is significantly attenuated at 37°C, with 33°C being the optimal temperature to mimic the human upper airway.[2][3][4] Lastly, the specific primary cell donor and the culture system (monolayer vs. air-liquid interface) can influence susceptibility and viral yield.
Question: My viral titers are consistently low after propagation. How can I increase them?
Answer: To achieve higher viral titers, consider the following:
-
Cell Line Selection: While LLC-MK2 cells are commonly used for HCoV-NL63 propagation, some studies have shown that human colon carcinoma cells (CaCo-2) can replicate the virus more efficiently, yielding over 100-fold higher titers.[5]
-
Optimized Incubation Temperature: Propagate the virus at 33°C or 34°C, as higher temperatures like 37°C can significantly reduce viral replication.[2][4][6]
-
Virus Concentration: If high titers are still not achieved, consider concentrating the viral stocks via ultracentrifugation.[2]
-
Passage History: Use a low passage number of the virus stock for propagation, as repeated passaging can lead to the accumulation of defective viral particles.
Question: I am not observing a clear cytopathic effect (CPE). How can I confirm infection?
Answer: HCoV-NL63 is known to cause weak and diffuse CPE, especially in primary cells, which can be difficult to observe.[5][7][8] To confirm infection, it is recommended to use alternative methods:
-
Quantitative RT-PCR (qRT-PCR): This is a sensitive method to quantify viral RNA in cell lysates or supernatants.[7][9]
-
Immunofluorescence Assay (IFA): Staining for viral proteins, such as the nucleocapsid (N) protein or non-structural proteins (e.g., nsp3), can visualize infected cells.[6][10] HCoV-NL63 has been shown to predominantly infect ciliated cells in human airway epithelial cultures.[11]
-
Transmission Electron Microscopy (TEM): TEM can be used to visualize viral particles and their morphogenesis within infected cells.[12][13]
Question: What is the optimal Multiplicity of Infection (MOI) for infecting primary airway cells?
Answer: The optimal MOI can vary depending on the specific primary cell donor, the culture format (e.g., ALI), and the experimental goals. Studies have used a wide range of MOIs, from 0.01 to 5.[7][14][15] It is recommended to perform a dose-response experiment to determine the optimal MOI for your specific system. For initial experiments, an MOI between 0.1 and 1 is a reasonable starting point.
Frequently Asked Questions (FAQs)
Q1: Which primary cell types are susceptible to HCoV-NL63 infection?
A1: Primary human airway epithelial (HAE) cells, particularly ciliated cells within these cultures, are the primary target for HCoV-NL63 infection.[10][11] These cells can be cultured in systems like the air-liquid interface (ALI) to create a model that closely resembles the human bronchial environment.[10][12][16]
Q2: What is the recommended temperature and duration for infecting primary airway cells?
A2: For infecting primary airway epithelial cells, an incubation temperature of 33°C is recommended to mimic the temperature of the upper respiratory tract where the virus optimally replicates.[2][3] The duration of infection for monitoring viral replication kinetics can extend from 24 to 120 hours post-infection (hpi).[6][7][10]
Q3: How is HCoV-NL63 propagated and titered?
A3: HCoV-NL63 is typically propagated in LLC-MK2 cells.[2][7][14] The virus is harvested when diffuse CPE is observed, usually 4-5 days post-infection, by subjecting the infected cells to freeze-thaw cycles.[6][7] Viral titers can be determined using a plaque assay on permissive cell lines like LLC-MK2 or by a 50% tissue culture infectious dose (TCID50) assay.[5][7]
Q4: What are the key host cell factors involved in HCoV-NL63 entry?
A4: HCoV-NL63 utilizes angiotensin-converting enzyme 2 (ACE2) as its primary receptor for entry into host cells.[14][15][17][18] The viral spike (S) protein is essential for this interaction and subsequent internalization. However, initial attachment to the cell surface is mediated by the viral membrane (M) protein interacting with heparan sulfate proteoglycans.[17][19] The virus enters the cell via clathrin-mediated endocytosis, which is dependent on dynamin and requires an acidic endosomal environment for fusion.[17]
Q5: How does HCoV-NL63 interact with the host's innate immune system?
A5: HCoV-NL63 has evolved mechanisms to counteract the host's innate immune response. The virus's papain-like proteases (PLPs) can antagonize the STING-mediated signaling pathway.[20] This is achieved by inhibiting the interaction between STING and TBK1, which in turn suppresses the production of type I interferons (IFN-β).[20]
Quantitative Data Summary
Table 1: Recommended Incubation Conditions for HCoV-NL63
| Parameter | Cell Type | Recommended Value | Reference(s) |
| Propagation Temperature | LLC-MK2 | 34°C | [6][7][14] |
| Infection Temperature | Primary Airway Epithelial Cells | 33°C | [2][3][10] |
| Adsorption Time | LLC-MK2, Primary Cells | 1 - 1.5 hours | [6][7][14] |
| Adsorption Temperature | LLC-MK2, Primary Cells | 33°C - 34°C | [6][7][14] |
Table 2: Multiplicity of Infection (MOI) Used in HCoV-NL63 Studies
| Cell Type | MOI Range | Experimental Context | Reference(s) |
| LLC-MK2 | 0.01 - 0.1 | Virus Propagation & CPE studies | [14] |
| Primary NHBE (ALI) | 0.01 - 1 | Viral propagation kinetics | [7] |
| Primary HRECs | 1 - 2 | Viral replication kinetics | [6] |
| Nasal ALI Cultures | 5 | Characterizing cellular tropism | [3] |
Detailed Experimental Protocols
Protocol 1: HCoV-NL63 Propagation in LLC-MK2 Cells
-
Seed LLC-MK2 cells in a T-175 flask and grow to 80-90% confluency.
-
Prepare the viral inoculum by diluting the HCoV-NL63 stock in serum-free EMEM supplemented with 0.1% BSA and 100 U/mL penicillin-streptomycin to achieve an MOI of 0.01.[7][14]
-
Wash the confluent LLC-MK2 monolayer with PBS.
-
Inoculate the cells with the viral dilution and incubate for 1 hour at 34°C with gentle rocking every 15-20 minutes to allow for viral adsorption.[14]
-
After the adsorption period, add fresh culture medium containing 2% FBS.
-
Incubate the flask at 34°C and 5% CO2.
-
Monitor the cells daily for the appearance of cytopathic effect (CPE). Diffuse CPE is typically observed 4-5 days post-infection.[7]
-
To harvest the virus, subject the flask to two or three freeze-thaw cycles (-80°C to 37°C).[6][7]
-
Pool the cells and supernatant and centrifuge at 3,000 rpm for 10 minutes at 4°C to pellet cell debris.[6][7]
-
Aliquot the cleared supernatant containing the virus and store at -80°C.
Protocol 2: Infection of Primary Human Airway Epithelial Cells at Air-Liquid Interface (ALI)
-
Culture primary human bronchial or nasal epithelial cells on transwell inserts until fully differentiated at an air-liquid interface.
-
The day before infection, wash the apical surface of the ALI cultures three times with warm PBS to remove mucus. Add fresh basal medium to the basolateral chamber.[3]
-
Equilibrate the cultures overnight at 33°C and 5% CO2.[3]
-
On the day of infection, prepare the viral inoculum of HCoV-NL63 in an appropriate medium to the desired MOI (e.g., 0.1-1.0).
-
Inoculate the apical surface of the ALI cultures with the viral inoculum (typically 100-200 µL).
-
Incubate at 33°C for 1-2 hours for viral adsorption.
-
Remove the inoculum from the apical surface.
-
Incubate the cultures at 33°C and 5% CO2 for the desired duration of the experiment (e.g., 24, 48, 72, 96, 120 hours).
-
At each time point, collect viral progeny by washing the apical surface with PBS or culture medium. The collected samples can be used for titration or RNA extraction. The cells can be fixed for immunofluorescence or lysed for RNA/protein analysis.
Visualizations
Caption: Workflow for HCoV-NL63 infection of primary airway cells at ALI.
Caption: HCoV-NL63 cellular entry and evasion of the STING signaling pathway.
References
- 1. SARS-CoV-2 Is More Efficient than HCoV-NL63 in Infecting a Small Subpopulation of ACE2+ Human Respiratory Epithelial Cells [mdpi.com]
- 2. Improved Culture Methods for Human Coronaviruses HCoV-OC43, HCoV-229E, and HCoV-NL63 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Infection of Primary Nasal Epithelial Cells Grown at an Air-Liquid Interface to Characterize Human Coronavirus-Host Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Plaque assay for human coronavirus NL63 using human colon carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SARS-CoV-2 Is More Efficient than HCoV-NL63 in Infecting a Small Subpopulation of ACE2+ Human Respiratory Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Identification of cell lines permissive for human coronavirus NL63 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rapid detection of human coronavirus NL63 by isothermal reverse transcription recombinase polymerase amplification - PMC [pmc.ncbi.nlm.nih.gov]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. journals.asm.org [journals.asm.org]
- 12. Scholarly Article or Book Chapter | Human airway epithelial cell culture to identify new respiratory viruses: Coronavirus NL63 as a model | ID: r781wm703 | Carolina Digital Repository [cdr.lib.unc.edu]
- 13. Morphogenesis of Coronavirus HCoV-NL63 in Cell Culture: A Transmission Electron Microscopic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
- 15. researchgate.net [researchgate.net]
- 16. scholars.northwestern.edu [scholars.northwestern.edu]
- 17. Entry of Human Coronavirus NL63 into the Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The Novel Human Coronaviruses NL63 and HKU1 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Membrane Protein of Human Coronavirus NL63 Is Responsible for Interaction with the Adhesion Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting RT-qPCR Variability for HCoV-NL63
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the detection and quantification of Human Coronavirus NL63 (HCoV-NL63) using RT-qPCR.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues researchers may face during HCoV-NL63 RT-qPCR experiments, providing potential causes and solutions in a clear question-and-answer format.
Q1: Why am I seeing high Cq values or no amplification in my positive samples?
High Cq values or a complete lack of amplification in samples expected to be positive for HCoV-NL63 can stem from several factors throughout the experimental workflow.
Potential Causes and Solutions:
-
Poor RNA Quality or Degradation: RNA is susceptible to degradation by RNases.
-
Solution: Ensure a sterile and RNase-free work environment. Use RNase inhibitors during RNA extraction and store RNA aliquots at -80°C. Assess RNA integrity using methods like gel electrophoresis or a Bioanalyzer.
-
-
Inefficient RNA Extraction: The chosen extraction method may not be optimal for recovering viral RNA from nasopharyngeal swabs.
-
Solution: Utilize a viral RNA extraction kit validated for respiratory samples. Ensure complete lysis of the sample to release viral RNA. An internal control, such as human RNase P, can help assess the quality of the extraction and sample collection.[1]
-
-
Suboptimal Reverse Transcription (RT): The efficiency of converting viral RNA to cDNA is critical.
-
Solution: Optimize the RT step by testing different reverse transcriptase enzymes, primer types (random hexamers, oligo(dT)s, or gene-specific primers), and incubation times and temperatures.
-
-
Incorrect Primer and Probe Design or Concentration: Primers and probes that are not specific to the HCoV-NL63 target sequence or used at suboptimal concentrations can lead to poor amplification.
-
Solution: Use validated primer and probe sets for HCoV-NL63.[2] Perform a primer/probe concentration matrix to determine the optimal concentrations for your assay.
-
-
Presence of PCR Inhibitors: Substances carried over from the sample matrix (e.g., mucus from nasopharyngeal swabs) or the extraction process can inhibit the RT or qPCR steps.
-
Solution: Include an internal positive control to test for inhibition. If inhibition is suspected, dilute the RNA sample (e.g., 1:10) or re-purify the RNA.
-
Q2: My No-Template Control (NTC) is showing amplification. What should I do?
Amplification in the NTC indicates contamination, which can lead to false-positive results.
Potential Causes and Solutions:
-
Contamination of Reagents: Contamination of PCR master mix, primers, probes, or water with HCoV-NL63 amplicons or positive control plasmids is a common issue.
-
Solution: Aliquot all reagents into smaller, single-use volumes. Use dedicated pipettes and filter tips for pre-PCR and post-PCR steps. Physically separate the areas for sample preparation, PCR setup, and post-PCR analysis.
-
-
Cross-Contamination Between Wells: Pipetting errors can introduce template into the NTC well.
-
Solution: Be meticulous during pipetting. Change pipette tips between each sample. Seal plates carefully before cycling.
-
-
Primer-Dimer Formation: In the absence of a true template, primers can sometimes anneal to each other and be extended by the polymerase, leading to a product that can be detected by intercalating dyes.
-
Solution: This is less common with probe-based assays. If using a dye-based assay, perform a melt curve analysis. Primer-dimers typically have a lower melting temperature than the specific product. Optimize primer concentrations and annealing temperature to minimize their formation.
-
Q3: I am observing high variability between my technical replicates. What is the cause?
Inconsistent Cq values for the same sample run in replicate wells point to issues with precision and reproducibility.
Potential Causes and Solutions:
-
Pipetting Errors: Inaccurate or inconsistent pipetting of template RNA, master mix, or primers/probes is a major source of variability.
-
Solution: Ensure pipettes are calibrated. Use low-retention pipette tips. When preparing reaction mixes, create a master mix for all replicates to minimize pipetting variations.
-
-
Low Viral Titer: Samples with very low viral loads are subject to stochastic effects during amplification, leading to greater Cq variability.
-
Solution: For low-positive samples, increasing the number of technical replicates can improve confidence in the result.
-
-
Instrument or Plate Issues: Uneven heating across the thermal cycler block or inconsistencies in the plasticware can contribute to variability.
-
Solution: Use high-quality, recommended PCR plates and seals. Ensure the plate is properly seated in the thermal cycler.
-
Q4: My standard curve has a poor R² value and/or efficiency. How can I improve it?
A reliable standard curve is essential for accurate quantification of viral load. An ideal R² value is >0.99, and the efficiency should be between 90-110%.[3]
Potential Causes and Solutions:
-
Inaccurate Serial Dilutions: Errors in preparing the serial dilutions of the standard (e.g., plasmid DNA or in vitro transcribed RNA) will directly impact the standard curve.
-
Solution: Use calibrated pipettes and perform dilutions carefully. Prepare fresh dilutions for each run.
-
-
Degradation of Standards: Repeated freeze-thaw cycles can degrade nucleic acid standards.
-
Solution: Aliquot standards into single-use volumes and store them at -80°C.
-
-
Suboptimal Assay Performance: If the assay itself is not efficient, this will be reflected in the slope of the standard curve.
-
Solution: Re-evaluate primer/probe design and concentrations, and optimize the thermal cycling conditions.
-
Quantitative Data Summary
The following tables summarize key performance metrics for HCoV-NL63 RT-qPCR assays from various sources. This allows for a comparative overview of different assay parameters.
Table 1: HCoV-NL63 RT-qPCR Assay Performance
| Target Gene | Assay Type | Limit of Detection (LOD) | Amplification Efficiency | Reference |
| N Gene | RT-RPA | 13 copies/reaction (in vitro RNA) | Not Reported | [1] |
| N Gene | RT-RPA | 170 copies/reaction (spiked sample) | Not Reported | [1] |
| N Gene | RT-qPCR | 3 x 10¹ copies/µL | 85% | [4] |
| Spike & N Gene | Multiplex qPCR | Not Specified | 90-110% | [3] |
| Not Specified | Probe qRT-PCR Kit | 100 copies/reaction | Not Reported | [5] |
Table 2: Inter- and Intra-Assay Variability
| Assay Target | Variability Type | Coefficient of Variation (CV%) | Notes | Reference |
| General qPCR | Intra-assay | 1.38 ± 0.87 % | Based on plasmid dilutions | [6] |
| General qPCR | Inter-assay | 2.63 ± 0.48 % | Across four experiments | [6] |
Note: Specific inter- and intra-assay variability data for HCoV-NL63 assays are not consistently reported in the literature. The values presented are for general qPCR and serve as a benchmark for acceptable variability.
Experimental Protocols
This section provides detailed methodologies for the key steps in HCoV-NL63 RT-qPCR.
Protocol 1: RNA Extraction from Nasopharyngeal Swabs
This protocol is a general guideline and should be adapted based on the specific commercial kit used.
-
Sample Collection: Collect nasopharyngeal swabs and place them in viral transport medium (VTM).
-
Lysis: In a BSL-2 cabinet, transfer an appropriate volume of the VTM (e.g., 140-200 µL) to a microcentrifuge tube containing lysis buffer from a commercial viral RNA extraction kit. Vortex briefly.
-
Binding: Add ethanol or isopropanol (as per kit instructions) to the lysate to facilitate RNA binding to the silica membrane of a spin column.
-
Washing: Centrifuge the mixture through the spin column. Discard the flow-through. Wash the membrane with the provided wash buffers to remove impurities and inhibitors. Typically, two wash steps are performed.
-
Elution: Add a small volume (e.g., 30-50 µL) of nuclease-free water or elution buffer directly to the center of the membrane. Incubate for 1-2 minutes at room temperature, then centrifuge to elute the purified RNA.
-
Storage: Use the RNA immediately for reverse transcription or store at -80°C.
Protocol 2: One-Step RT-qPCR
This protocol combines reverse transcription and qPCR in a single reaction.
-
Reaction Setup: In a designated pre-PCR area, prepare a master mix on ice. For a single 20 µL reaction, combine the following (volumes may vary based on the master mix manufacturer's recommendations):
-
10 µL of 2x RT-qPCR Master Mix
-
0.8 µL of Forward Primer (10 µM stock)
-
0.8 µL of Reverse Primer (10 µM stock)
-
0.4 µL of Probe (10 µM stock)
-
Nuclease-free water to a final volume of 15 µL
-
-
Add Template: Add 5 µL of the extracted RNA to each well or tube containing 15 µL of the master mix.
-
Controls: Include the following controls in each run:
-
Positive Control: A known concentration of HCoV-NL63 RNA or plasmid DNA.
-
No-Template Control (NTC): 5 µL of nuclease-free water instead of RNA.
-
Internal Control: (e.g., RNase P) to monitor for extraction efficiency and PCR inhibition.
-
-
Thermal Cycling: Place the reaction plate in the real-time PCR instrument and run the following typical thermal profile (adjust based on the specific master mix and instrument):
-
Reverse Transcription: 50-55°C for 10-20 minutes
-
Polymerase Activation: 95°C for 2-5 minutes
-
PCR Cycling (40-45 cycles):
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 60 seconds (acquire fluorescence data at this step)
-
-
Visualizations
Diagram 1: HCoV-NL63 RT-qPCR Experimental Workflow
Caption: A streamlined workflow for HCoV-NL63 detection by RT-qPCR.
Diagram 2: Troubleshooting Logic for High Cq Values in Positive Samples
Caption: A decision tree for troubleshooting poor amplification in HCoV-NL63 RT-qPCR.
References
- 1. Rapid detection of human coronavirus NL63 by isothermal reverse transcription recombinase polymerase amplification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Understanding Human Coronavirus HCoV-NL63 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fda.gov [fda.gov]
- 4. A Melting Curve-Based Multiplex RT-qPCR Assay for Simultaneous Detection of Four Human Coronaviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biofargo.com [biofargo.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Enhancing HCoV-NL63 Reverse Genetics Efficiency
Welcome to the technical support center for Human Coronavirus NL63 (HCoV-NL63) reverse genetics systems. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is designed in a question-and-answer format to directly address specific issues you may encounter.
1. Viral Rescue and Titer
Q1: Why am I observing low or no viral rescue after transfecting the in vitro transcribed RNA?
A1: Low viral rescue efficiency is a common issue. Several factors could be contributing to this problem. Consider the following troubleshooting steps:
-
RNA Integrity: Ensure the integrity of your in vitro transcribed (IVT) RNA. The large size of the coronavirus genome (~27.5 kb for HCoV-NL63) makes the RNA prone to degradation. Run a denaturing agarose gel to verify that you have a distinct, full-length RNA transcript.
-
RNA Purity: Purify the IVT RNA to remove contaminants from the transcription reaction, such as enzymes, unincorporated nucleotides, and DNA template. Residual DNAse I can degrade the DNA template, but excessive incubation can damage the RNA.
-
Transfection Efficiency: The method of introducing the large genomic RNA into susceptible cells is critical. Electroporation is often more efficient than lipid-based transfection for large RNA molecules. Optimize electroporation parameters (voltage, capacitance, pulse duration) for your specific cell line. If using lipid-based reagents, use a product specifically designed for large RNA molecules and follow the manufacturer's protocol meticulously.
-
Cell Line and Health: Use a highly susceptible cell line for viral rescue. While LLC-MK2 cells are commonly used, CaCo-2 cells have been reported to support HCoV-NL63 replication more efficiently, leading to higher viral titers.[1] Ensure that the cells are healthy, actively dividing, and at the optimal confluency at the time of transfection.
-
Toxicity of Viral Proteins: Expression of certain viral proteins from the full-length transcript can be toxic to cells, leading to premature cell death before infectious virus particles are produced. There is no simple solution to this, but ensuring a healthy and robust cell culture can help.
Q2: My plaque assays are showing diffuse or no plaques. How can I optimize this?
A2: HCoV-NL63 can produce weak and diffuse cytopathic effects (CPE) in some cell lines, making plaque visualization difficult.[2] Here are some optimization strategies:
-
Choice of Cell Line: As with viral rescue, the cell line is crucial. CaCo-2 cells have been shown to produce clearer plaques than LLC-MK2 cells.[2][3]
-
Overlay Medium: The type of overlay is critical for plaque definition. Avicel has been reported to be superior to agarose or carboxymethyl-cellulose for producing large and clear plaques for HCoV-NL63.[2][3][4]
-
Incubation Time: Optimize the incubation time post-infection. For CaCo-2 cells, plaques may not be visible until day 3 or 4 post-infection, with optimal clarity and size around day 5.[2]
-
Staining: Use a reliable stain like crystal violet to visualize the plaques after fixation.
2. cDNA Assembly and Plasmid Stability
Q3: I am experiencing instability with my full-length HCoV-NL63 cDNA clone in E. coli. What could be the cause and how can I fix it?
A3: The large size and certain sequences within the coronavirus genome, particularly within the replicase gene (ORF1a/b), can be toxic or unstable in bacteria.[5][6]
-
Use of Low-Copy Plasmids: To enhance stability, clone your full-length cDNA or sub-fragments into low-copy number plasmids, such as Bacterial Artificial Chromosomes (BACs).[1][5] BACs are maintained at one or two copies per cell, which reduces the metabolic burden and the likelihood of recombination or deletion events.[5]
-
Fragmentation Strategy: A common and effective strategy is to divide the HCoV-NL63 genome into five to seven contiguous cDNA fragments.[7] These smaller fragments are more stable in standard high-copy plasmids. The full-length genome is then assembled in vitro by ligation just before transcription.
-
Bacterial Strain: Use a bacterial strain known for stable propagation of large or unstable DNA inserts, such as Stbl2 or Stbl3 from Invitrogen.
-
Incubation Temperature: Grow your bacterial cultures at a lower temperature (e.g., 30°C instead of 37°C) to slow down replication and reduce the chances of mutations or rearrangements.
3. In Vitro Transcription (IVT)
Q4: What are the critical parameters for efficient in vitro transcription of the full-length HCoV-NL63 genome?
A4: Efficiently transcribing a ~27.5 kb RNA molecule requires careful optimization.
-
High-Quality DNA Template: The DNA template must be of high purity and integrity. Ensure complete linearization of the plasmid downstream of the poly(A) tail. Incomplete digestion will result in truncated transcripts.
-
T7 RNA Polymerase: Use a high-quality, high-concentration T7 RNA polymerase. Some commercial kits are specifically optimized for long RNA transcription.[8][9][10]
-
Reaction Components: Optimize the concentrations of all components, including NTPs and the cap analog (e.g., m7G(5')ppp(5')A). The cap analog is crucial for the stability and translatability of the RNA in eukaryotic cells.
-
Incubation Time and Temperature: Follow the manufacturer's recommendations for the polymerase, typically 37°C. Optimization of the incubation time may be necessary; longer incubation times can increase yield but also the risk of RNA degradation.
Quantitative Data Summary
The following tables summarize key quantitative data from various studies to aid in experimental design and comparison.
Table 1: Comparison of Cell Lines for HCoV-NL63 Plaque Assay and Titration
| Cell Line | Plaque Morphology | Reported Viral Titer (approx.) | Reference |
| CaCo-2 | Clear, large plaques | >10^5 PFU/mL | [2][3] |
| LLC-MK2 | Weak, diffuse CPE | 10^3 - 10^4 TCID50/mL | [11][12] |
| Vero E6 | Used for titration in some studies | Variable | [13] |
| Huh-7 | Used for titration in some studies | Variable | [13][14] |
Table 2: Replication Kinetics of Recombinant HCoV-NL63
| Virus | Cell Culture System | Peak Titer (approx.) | Days Post-Infection | Reference |
| icNL63 | HAE | 5 x 10^4 PFU/mL | 4 | [7] |
| icNL63gfp | HAE | 7.5 x 10^3 PFU/mL | 5 | [7] |
Experimental Protocols
1. Detailed Protocol for HCoV-NL63 Plaque Assay using CaCo-2 Cells
This protocol is adapted from Herzog et al., 2008.[2][3]
-
Cell Seeding: Seed CaCo-2 cells in 6-well plates and grow to 95-100% confluency.
-
Virus Dilution: Prepare 10-fold serial dilutions of your virus stock in serum-free DMEM.
-
Infection: Wash the cell monolayers twice with phosphate-buffered saline (PBS). Inoculate each well with 200 µL of the appropriate virus dilution.
-
Adsorption: Incubate the plates for 1 hour at 33°C in a CO2 incubator, gently rocking every 15 minutes to ensure even distribution of the inoculum.
-
Overlay Preparation: Prepare a 1.2% Avicel (RC-581) overlay medium in DMEM supplemented with 2% FBS.
-
Overlay Application: After the adsorption period, aspirate the inoculum and gently add 2 mL of the Avicel overlay to each well.
-
Incubation: Incubate the plates at 33°C in a CO2 incubator for 4-5 days without disturbance.
-
Fixation: After incubation, gently aspirate the overlay and fix the cells with 4% formaldehyde in PBS for 30 minutes at room temperature.
-
Staining: Aspirate the formaldehyde, wash the wells with water, and stain with a 0.2% crystal violet solution for 15 minutes.
-
Visualization and Counting: Gently wash the wells with water to remove excess stain and allow the plates to dry. Plaques will appear as clear zones against the purple background of stained cells.
2. General Protocol for In Vitro Ligation and Transcription
This protocol outlines the general steps for assembling cDNA fragments and transcribing the full-length genome.
-
Fragment Preparation: Digest the plasmids containing the individual HCoV-NL63 cDNA fragments with the appropriate type IIS restriction enzymes (e.g., BsmBI) to generate fragments with unique, sticky ends.
-
Purification: Purify the digested cDNA fragments from the vector backbone using gel electrophoresis and extraction.
-
Ligation: Set up a ligation reaction containing equimolar amounts of each purified cDNA fragment. The reaction should include a T4 DNA ligase and its corresponding buffer. Incubate as recommended by the manufacturer (e.g., overnight at 16°C).
-
Purification of Ligated DNA: Purify the full-length ligated cDNA product from the ligation reaction.
-
In Vitro Transcription (IVT):
-
Set up the IVT reaction using a commercial kit (e.g., mMESSAGE mMACHINE™ T7 Transcription Kit).
-
Include the purified full-length cDNA as the template, T7 RNA polymerase, NTPs, and a cap analog.
-
Incubate at 37°C for 2-4 hours.
-
-
DNase Treatment: Add DNase I to the reaction to digest the DNA template. Incubate for 15-30 minutes at 37°C.
-
RNA Purification: Purify the transcribed RNA using a suitable method, such as lithium chloride precipitation or a column-based purification kit.
-
Quality Control: Assess the RNA integrity and concentration using a denaturing agarose gel and a spectrophotometer or fluorometer.
Visualizations
Below are diagrams illustrating key workflows and logical relationships in HCoV-NL63 reverse genetics.
Caption: Workflow for HCoV-NL63 Reverse Genetics.
Caption: Troubleshooting Logic for Low Viral Rescue.
Caption: HCoV-NL63 Cellular Entry Pathway.
References
- 1. Reverse genetics for Human Coronavirus NL63 [bonndoc.ulb.uni-bonn.de]
- 2. Plaque assay for human coronavirus NL63 using human colon carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Development of the coronavirus reverse genetic system: Core technology for pathogenesis mechanisms research and vaccine/drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reverse genetics systems for SARS‐CoV‐2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Systematic Assembly of a Full-Length Infectious Clone of Human Coronavirus NL63 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High-Throughput Algorithmic Optimization of In Vitro Transcription for SARS-CoV-2 mRNA Vaccine Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. High-throughput platform for optimizing mRNA production through in vitro transcription - American Chemical Society [acs.digitellinc.com]
- 11. Improved Culture Methods for Human Coronaviruses HCoV-OC43, HCoV-229E, and HCoV-NL63 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Morphogenesis of Coronavirus HCoV-NL63 in Cell Culture: A Transmission Electron Microscopic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Immunodetection assays for the quantification of seasonal common cold coronaviruses OC43, NL63, or 229E infection confirm nirmatrelvir as broad coronavirus inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Stability of HCoV-NL63 Viral Stocks
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on maintaining the stability and infectivity of Human Coronavirus NL63 (HCoV-NL63) viral stocks. Below you will find frequently asked questions and troubleshooting guides to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for long-term storage of HCoV-NL63 viral stocks?
For long-term preservation of infectivity, HCoV-NL63 viral stocks should be stored at -80°C.[1][2] Aliquoting the virus stock into smaller, single-use volumes is highly recommended to prevent multiple freeze-thaw cycles, which can significantly reduce viral titer.[3][4]
Q2: How stable is HCoV-NL63 at refrigerated or ambient temperatures?
HCoV-NL63 demonstrates considerable stability in liquid media. It can be stored at ambient temperature for up to 14 days and at 4°C for as long as 56 days while retaining infectivity.[1][5] The virus can also survive for up to seven days in aqueous solutions and respiratory secretions at room temperature.[6][7]
Q3: What is the impact of freeze-thaw cycles on HCoV-NL63 infectivity?
Repeated freezing and thawing are detrimental to the stability of HCoV-NL63 viral stocks, leading to a significant loss of infectivity.[3] To mitigate this, it is best practice to aliquot viral preparations into volumes suitable for single experiments before freezing.[8] For applications requiring multiple uses of a viral stock, consider using a virus protection medium, which can preserve over 90% of functional viral particles even after multiple freeze-thaw cycles.[4]
Q4: Is lyophilization (freeze-drying) a viable option for storing HCoV-NL63?
Yes, lyophilization is an effective method for long-term storage of HCoV-NL63. Freeze-dried viral preparations can be stored at ambient temperature or at 4°C for at least two months without a significant loss of infectivity.[1][5] This method is particularly useful for shipping and distributing viral stocks, as it reduces the need for cold-chain logistics.[1]
Q5: What cell lines are recommended for the propagation of HCoV-NL63 to achieve high titers?
LLC-MK2 cells are commonly used and recommended for the propagation of HCoV-NL63.[1][2][8][9][10] CaCo-2 cells have also been shown to be highly susceptible to HCoV-NL63 infection and can yield higher viral titers compared to LLC-MK2 cells.[11]
Q6: What is the optimal incubation temperature for HCoV-NL63 replication?
For optimal viral replication, infections should be maintained at a temperature between 32°C and 34°C.[2][9][10] Replication of HCoV-NL63 is significantly attenuated at 37°C.[8][12]
Troubleshooting Guide
Problem: Low or No Viral Titer After Propagation
Q1: My HCoV-NL63 stock has a low titer. What are the possible causes and solutions?
-
Suboptimal Incubation Temperature: Ensure that the incubation temperature is maintained between 32°C and 34°C, as higher temperatures like 37°C can significantly reduce viral replication.[8][12]
-
Incorrect Cell Line: Confirm that you are using a susceptible cell line such as LLC-MK2 or CaCo-2 for viral propagation.[8][11]
-
Cell Confluency: For optimal virus production, ensure the cell monolayer is nearly confluent (e.g., >90%) before infection.[10]
-
Serum Concentration: The presence and concentration of fetal bovine serum (FBS) can impact viral yield. Some protocols recommend a low concentration of FBS (e.g., 3%) in the culture medium during propagation.[1]
-
Improper Harvesting: Harvest the virus when the cytopathic effect (CPE) is clearly visible. For HCoV-NL63, this is often around 4 to 6 days post-infection.[1][11] Harvesting too early or too late can result in a lower titer. The harvesting process may involve freeze-thaw cycles to lyse the cells and release intracellular virions.[1][8]
Problem: Loss of Viral Infectivity During Storage
Q2: I've observed a significant drop in the infectivity of my stored viral stocks. What could be the reason?
-
Multiple Freeze-Thaw Cycles: As previously mentioned, avoid repeated freezing and thawing of your viral stock. Always aliquot into single-use volumes.[3]
-
Improper Storage Temperature: For long-term storage, ensure your freezer maintains a stable temperature of -80°C.[1][3] Storage at -20°C is not recommended for extended periods.
-
Storage Medium: The composition of the storage medium can affect stability. Storing the virus in a medium containing a cryoprotectant can help preserve infectivity. While not always necessary for HCoV-NL63, it is a good practice for sensitive viruses.
Problem: Inconsistent Experimental Results
Q3: My experiments using HCoV-NL63 are yielding inconsistent results. Could this be related to viral stock stability?
-
Variability in Viral Titer: Inconsistent results can stem from using viral stocks with varying titers. It is crucial to accurately titrate each new batch of virus before use in experiments. Common titration methods include the Tissue Culture Infectious Dose 50 (TCID50) assay and plaque assays.[1][2][9][11]
-
Viral Aggregation: During freeze-drying or prolonged storage, viral particles may aggregate, leading to a temporary decrease in infectivity that can be restored upon dissociation of the aggregates.[1] Gentle mixing of the thawed virus stock before use may help to ensure a homogenous suspension.
Quantitative Data Summary
Table 1: Stability of HCoV-NL63 in Liquid Media
| Storage Temperature | Duration | Outcome |
| Ambient Temperature | Up to 14 days | Virions remain detectable and infectious.[1][5] |
| +4°C | Up to 56 days | Virions retain infectivity.[1] |
Table 2: Stability of Lyophilized HCoV-NL63
| Storage Temperature | Duration | Outcome |
| Ambient Temperature | At least 2 months | Viable storage option, though some initial decrease in titer may occur.[1] |
| +4°C | At least 2 months | Stable with no significant loss of infectivity.[1][5] |
| -20°C | At least 2 months | Stable with no significant loss of infectivity.[1] |
Experimental Protocols
Protocol 1: Propagation of HCoV-NL63 in LLC-MK2 Cells
-
Cell Culture: Culture LLC-MK2 cells in T25 flasks at 37°C with 5% CO2 in Minimal Essential Medium (MEM) supplemented with 3% heat-inactivated fetal bovine serum (FBS), 100 U/ml penicillin, and 100 µg/ml streptomycin.[1]
-
Infection: When the LLC-MK2 cells reach a confluent monolayer, infect them with the HCoV-NL63 stock.
-
Incubation: Incubate the infected cells at 32-34°C with 5% CO2.[9][10]
-
Harvesting: After 4-6 days, when cytopathic effect (CPE) is evident, harvest the virus. This is typically done by subjecting the infected cell culture to two or three cycles of freezing at -80°C and thawing.[1][8]
-
Clarification: Centrifuge the cell lysate at a low speed (e.g., 1800 x g for 5 minutes) to pellet the cell debris.[8]
-
Storage: Collect the supernatant containing the viral particles, aliquot it into single-use volumes, and store at -80°C for long-term use.[1][2]
Protocol 2: Titration of HCoV-NL63 by TCID50 Assay
-
Cell Seeding: Seed fully confluent LLC-MK2 cells in a 96-well plate.
-
Serial Dilution: Prepare ten-fold serial dilutions of the HCoV-NL63 viral stock.
-
Infection: Infect the cells in the 96-well plate with the different viral dilutions.
-
Incubation: Incubate the plate at 32-34°C for 4-6 days.
-
Scoring: Observe the wells for the presence of CPE and score each well as positive or negative.
-
Calculation: Calculate the TCID50 value using the Reed and Muench formula.[1][2]
Visualizations
Caption: Workflow for HCoV-NL63 propagation, storage, and quality control.
Caption: Troubleshooting decision tree for low HCoV-NL63 viral titer.
References
- 1. Stability of infectious human coronavirus NL63 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Entry of Human Coronavirus NL63 into the Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 3. addgene.org [addgene.org]
- 4. alstembio.com [alstembio.com]
- 5. Stability of infectious human coronavirus NL63 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Understanding Human Coronavirus HCoV-NL63 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Human coronavirus NL63 - Wikipedia [en.wikipedia.org]
- 8. Improved Culture Methods for Human Coronaviruses HCoV-OC43, HCoV-229E, and HCoV-NL63 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Systematic Assembly of a Full-Length Infectious Clone of Human Coronavirus NL63 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. SARS-CoV-2 Is More Efficient than HCoV-NL63 in Infecting a Small Subpopulation of ACE2+ Human Respiratory Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Plaque assay for human coronavirus NL63 using human colon carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Analysis of HCoV-NL63 and SARS-CoV-2 ACE2 Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the binding affinity of Human Coronavirus-NL63 (HCoV-NL63) and Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) to their common host cell receptor, the Angiotensin-Converting Enzyme 2 (ACE2). Understanding the nuances of these interactions is critical for developing targeted antiviral therapies and vaccines.
Executive Summary
Both HCoV-NL63, a common seasonal coronavirus, and the pandemic-causing SARS-CoV-2 utilize the ACE2 receptor for cellular entry.[1][2] However, the affinity of their respective spike (S) proteins for ACE2 differs significantly, which may partly explain their distinct clinical outcomes. Experimental data consistently demonstrates that the SARS-CoV-2 spike protein binds to ACE2 with a substantially higher affinity than the HCoV-NL63 spike protein.[3][4][5] This stronger interaction is believed to contribute to the higher infectivity and pathogenicity of SARS-CoV-2.[6][7]
Quantitative Comparison of Binding Affinity
The binding affinity between the viral spike proteins and the ACE2 receptor is quantified by the equilibrium dissociation constant (Kd). A lower Kd value signifies a stronger binding interaction. The following table summarizes key findings from various studies.
| Virus | Spike Protein Domain | Experimental Method | Dissociation Constant (Kd) | Reference |
| SARS-CoV-2 | Receptor Binding Domain (RBD) | Surface Plasmon Resonance (SPR) | 24.4 nM | [8] |
| SARS-CoV-2 | Spike Protein | Surface Plasmon Resonance (SPR) | 14.7 nM | [7] |
| SARS-CoV-2 | Receptor Binding Domain (RBD) | Isothermal Titration Calorimetry (ITC) | 19 nM (at 25°C) | [9] |
| SARS-CoV | S1 Domain | Surface Plasmon Resonance (SPR) | 87.1 nM | [3] |
| HCoV-NL63 | Spike Protein | Not precisely determined via SPR | 10- to 100-fold lower affinity than SARS-CoV | [3] |
Note: SARS-CoV is included for reference as it also utilizes the ACE2 receptor and is frequently compared with SARS-CoV-2.
Experimental Methodologies
The determination of binding kinetics and affinity relies on sensitive biophysical techniques. The two most common methods cited in the literature are Surface Plasmon Resonance (SPR) and Biolayer Interferometry (BLI).
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique that measures real-time biomolecular interactions.[10][11][12]
General Protocol:
-
Chip Preparation: A sensor chip (e.g., a CM5 chip) is activated for protein immobilization.
-
Ligand Immobilization: One of the binding partners (the ligand) is immobilized onto the sensor surface. A common strategy involves capturing a His-tagged spike protein using a pre-coated anti-His antibody.[6][13]
-
Analyte Injection: The other binding partner (the analyte, e.g., soluble ACE2) is flowed across the sensor surface at various concentrations in a continuous buffer stream.
-
Association & Dissociation: The instrument measures the change in the refractive index at the surface as the analyte binds to the immobilized ligand (association phase). The buffer is then flowed without the analyte to measure its release (dissociation phase).
-
Data Analysis: The resulting sensorgrams are analyzed using a binding model (e.g., a 1:1 Langmuir model) to calculate the association rate constant (kₐ), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/kₐ).[6]
Biolayer Interferometry (BLI)
BLI is another label-free optical technique that measures changes in the interference pattern of white light reflected from a biosensor tip.[14][15]
General Protocol:
-
Sensor Hydration: Biosensors are hydrated in a kinetics buffer.
-
Ligand Loading: The ligand (e.g., biotinylated ACE2) is loaded onto a streptavidin-coated biosensor tip until a target threshold is reached.[16]
-
Baseline: The loaded biosensor is moved to a well containing only buffer to establish a stable baseline.
-
Association: The biosensor is then dipped into wells containing serial dilutions of the analyte (e.g., Spike RBD protein), and the binding is measured over time.[9][17]
-
Dissociation: The biosensor is moved back into the buffer-only well to measure the dissociation of the complex.
-
Data Analysis: The resulting binding curves are globally fitted to a binding model (e.g., 1:1) to determine the kinetic constants (kₐ, kd, and Kd).[17]
Visualized Workflows and Pathways
Experimental Workflow for Binding Affinity Measurement
Caption: General experimental workflow for determining virus-receptor binding kinetics using SPR or BLI.
Comparative Viral Entry and Signaling Overview
Caption: Simplified comparison of cellular entry pathways for HCoV-NL63 and SARS-CoV-2 post-ACE2 binding.
Discussion of Pathophysiological Implications
The disparity in ACE2 binding affinity likely contributes to the different clinical manifestations of HCoV-NL63 and SARS-CoV-2 infections.
-
HCoV-NL63: This virus causes common cold-like symptoms and is rarely associated with severe respiratory disease.[1] Its lower binding affinity for ACE2 may lead to less efficient cell entry and a less robust inflammatory response. The primary entry mechanism for HCoV-NL63 is clathrin-mediated endocytosis.[18]
-
SARS-CoV-2: The significantly higher binding affinity of the SARS-CoV-2 spike protein facilitates more efficient viral entry into host cells.[4][7] This strong binding, coupled with proteolytic cleavage of the spike protein by host proteases like TMPRSS2, allows for direct fusion of the viral and cellular membranes, a highly efficient entry route.[19] Furthermore, the binding of SARS-CoV-2 to ACE2 leads to the downregulation and shedding of the receptor from the cell surface.[1][19] This disrupts the delicate balance of the Renin-Angiotensin System (RAS), potentially contributing to the severe lung injury and systemic inflammation characteristic of severe COVID-19.[19][20][21]
References
- 1. journals.asm.org [journals.asm.org]
- 2. Role of N-linked glycosylation sites in human ACE2 in SARS-CoV-2 and hCoV-NL63 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Interaction of severe acute respiratory syndrome-coronavirus and NL63 coronavirus spike proteins with angiotensin converting enzyme-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Why are ACE2 binding coronavirus strains SARS‐CoV/SARS‐CoV‐2 wild and NL63 mild? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measuring Coronavirus Spike: ACE2 Binding Affinity And Kinetics Using The Biacore 8K [peakproteins.com]
- 7. Does SARS-CoV-2 Bind to Human ACE2 More Strongly Than Does SARS-CoV? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural basis of human ACE2 higher binding affinity to currently circulating Omicron SARS-CoV-2 sub-variants BA.2 and BA.1.1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. SARS-CoV-2 S-Protein–Ace2 Binding Analysis Using Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
- 11. researchgate.net [researchgate.net]
- 12. SARS-CoV-2S-Protein-Ace2 Binding Analysis Using Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. peakproteins.com [peakproteins.com]
- 14. shop.sartorius.com [shop.sartorius.com]
- 15. Comparative Assessment of the Binding and Neutralisation Activity of Bispecific Antibodies Against SARS-CoV-2 Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Rapid Assessment of Binding Affinity of SARS-COV-2 Spike Protein to the Human Angiotensin-Converting Enzyme 2 Receptor and to Neutralizing Biomolecules Based on Computer Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. A Closer Look at ACE2 Signaling Pathway and Processing during COVID-19 Infection: Identifying Possible Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 20. SARS-CoV-2 pandemic and research gaps: Understanding SARS-CoV-2 interaction with the ACE2 receptor and implications for therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 21. encyclopedia.pub [encyclopedia.pub]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the host immune response elicited by Human Coronavirus NL63 (HCoV-NL63) versus other significant human coronaviruses, including the highly pathogenic SARS-CoV, MERS-CoV, and SARS-CoV-2, as well as the common cold coronavirus HCoV-229E. This analysis is supported by experimental data to elucidate the distinct immunological outcomes of infection with these viruses.
Introduction
Human coronaviruses (HCoVs) exhibit a wide spectrum of pathogenicity. While HCoV-NL63, like HCoV-229E, HCoV-OC43, and HCoV-HKU1, is a common cause of mild upper respiratory tract infections, the betacoronaviruses SARS-CoV, MERS-CoV, and SARS-CoV-2 can lead to severe and often fatal respiratory disease.[1][2][3][4] A critical determinant of these differing clinical outcomes lies in the intricate interplay between the virus and the host's innate immune system. This guide dissects these differences, focusing on interferon signaling, cytokine profiles, and the underlying molecular mechanisms.
A key distinction in the host's initial confrontation with these viruses is the efficiency of the interferon (IFN) response. Common cold coronaviruses, including HCoV-NL63 and HCoV-229E, tend to trigger a robust and early IFN signaling cascade, which is instrumental in controlling viral replication and limiting pathology.[5][6] In stark contrast, highly pathogenic coronaviruses have evolved sophisticated strategies to antagonize and delay this crucial antiviral defense, allowing for more extensive viral dissemination and contributing to the severe immunopathology often observed in patients.[5][6]
Comparative Analysis of Host Immune Gene Expression
Transcriptomic analyses of infected human airway epithelial cells reveal profound differences in the host response to low-pathogenicity versus high-pathogenicity coronaviruses. The data presented below, derived from RNA sequencing of primary human bronchial epithelial cells, highlights these divergent responses.
| Feature | HCoV-229E (Low Pathogenicity) | MERS-CoV (High Pathogenicity) | SARS-CoV (High Pathogenicity) | SARS-CoV-2 (High Pathogenicity) |
| Total Differentially Expressed Genes (DEGs) at 24h post-infection | 595 | 934 | 80 | 338[6][7] |
| Upregulated DEGs at 24h post-infection | 433 | 580 | 69 | 92[6][7] |
| Downregulated DEGs at 24h post-infection | 162 | 354 | 11 | 246[6][7] |
| Interferon-Stimulated Gene (ISG) Induction | Robust and Early | Strongly Suppressed | Intermediate | Delayed and Suppressed[5][6] |
| Cytotoxicity in Nasal Epithelial Cells (192h post-infection) | ~40% | Minimal | Not Assessed | ~40%[7] |
| (Data for HCoV-229E, MERS-CoV, SARS-CoV, and SARS-CoV-2 from RNA-sequencing of primary human bronchial epithelial cells at 24 hours post-infection. Cytotoxicity data from primary human nasal epithelial cells at 192 hours post-infection.) |
Key Signaling Pathways in Coronavirus Infection
The host innate immune system relies on Pattern Recognition Receptors (PRRs) to detect viral components and initiate an antiviral state. The following diagrams illustrate the general pathway of viral recognition and the specific mechanisms employed by coronaviruses to evade this response.
General Innate Immune Signaling Pathway for RNA Viruses
References
- 1. researchgate.net [researchgate.net]
- 2. The transcriptomic profiling of SARS-CoV-2 compared to SARS, MERS, EBOV, and H1N1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Understanding Human Coronavirus HCoV-NL63 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interferon signaling in the nasal epithelium distinguishes among lethal and common cold coronaviruses and mediates viral clearance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SARS‐CoV‐2‐infected human airway epithelial cell cultures uniquely lack interferon and immediate early gene responses caused by other coronaviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Efficacy of Broad-Spectrum Antiviral Agents Against HCoV-NL63 and SARS-CoV-2: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro efficacy of several broad-spectrum antiviral agents against Human Coronavirus-NL63 (HCoV-NL63) and Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2). Both viruses utilize the Angiotensin-Converting Enzyme 2 (ACE2) receptor for cellular entry, making them key targets for the development of pan-coronavirus therapeutics.[1] This document summarizes quantitative experimental data, details common experimental protocols, and illustrates key viral and experimental pathways.
Comparative Antiviral Efficacy
The following tables summarize the in vitro efficacy of selected broad-spectrum antiviral agents against HCoV-NL63 and SARS-CoV-2. Data is presented as the half-maximal effective concentration (EC₅₀) or half-maximal inhibitory concentration (IC₅₀), and the half-maximal cytotoxic concentration (CC₅₀). The Selectivity Index (SI), calculated as CC₅₀/EC₅₀, is included as a measure of the compound's therapeutic window.
Table 1: In Vitro Efficacy and Cytotoxicity against HCoV-NL63
| Antiviral Agent | Cell Line | Assay Type | EC₅₀ / IC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |
| Remdesivir | Caco-2 | qRT-PCR | 0.38 | >21.78 | >57.22 |
| Various | Flow Cytometry / In-Cell ELISA | 0.023 - 0.041 | - | - | |
| Molnupiravir (NHC) | - | - | ~0.40 | ~80 | ~200 |
| Favipiravir | Caco-2 | qRT-PCR | 27.65 | >1000 | >36.17 |
| Nirmatrelvir | LLC-MK2 | qRT-PCR / TCID₅₀ | Limited to no inhibition observed | >10 | - |
| Chloroquine | - | - | Data not available | - | - |
| Lopinavir | - | - | Data not available | - | - |
Table 2: In Vitro Efficacy and Cytotoxicity against SARS-CoV-2
| Antiviral Agent | Cell Line | Assay Type | EC₅₀ / IC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |
| Remdesivir | Vero E6 | CPE / Plaque Assay | 0.28 - 7.06 | >100 | >357 (based on lowest EC₅₀) |
| Molnupiravir | Vero E6 | - | 7.88 - 16.51 | - | - |
| Favipiravir | Vero E6 | CPE Assay | 61.88 | >400 | >6.46 |
| Nirmatrelvir | Calu-3 | qRT-PCR | 0.45 | >10 | >22.2 |
| Chloroquine | Vero E6 | CPE Assay | 1.13 | >100 | >88.5 |
| Hydroxychloroquine | Vero E6 | CPE Assay | 0.72 | - | - |
| Lopinavir | Vero E6 | - | 26.63 | - | - |
EC₅₀/IC₅₀ values can vary based on the cell line, viral strain, and specific assay conditions used.[2]
Mechanisms of Action and Associated Pathways
Broad-spectrum antivirals target conserved processes in the viral replication cycle. Key mechanisms include the inhibition of viral entry, interference with RNA synthesis by targeting the RNA-dependent RNA polymerase (RdRp), and blocking viral polyprotein processing by inhibiting the main protease (Mpro or 3CLpro).
Experimental Protocols
The determination of antiviral efficacy and cytotoxicity involves standardized in vitro assays. These protocols serve as the basis for generating the comparative data presented above.
General Antiviral Efficacy Assay Workflow
A common workflow for testing antiviral compounds involves treating cultured host cells before or after viral infection and measuring the extent of viral replication.
Detailed Methodologies
1. Cell Lines and Virus Propagation:
-
HCoV-NL63: Commonly propagated in LLC-MK2 (rhesus macaque kidney) or Caco-2 (human colon adenocarcinoma) cells.[3][4]
-
SARS-CoV-2: Frequently propagated in Vero E6 (African green monkey kidney) or Calu-3 (human lung adenocarcinoma) cells.[4][5]
-
Cells are cultured in appropriate media (e.g., DMEM or EMEM) supplemented with fetal bovine serum (FBS) and antibiotics at 33-37°C in a humidified CO₂ incubator.[6]
2. Antiviral Activity Assays:
-
Cytopathic Effect (CPE) Reduction Assay: This assay visually scores the ability of a compound to prevent virus-induced cell death.[7]
-
Host cells are seeded in 96-well plates.
-
Serial dilutions of the test compound are added to the wells.
-
Cells are then infected with the virus at a specific Multiplicity of Infection (MOI), typically around 0.01-0.05.[5]
-
After incubation (e.g., 48-72 hours), the CPE is observed microscopically.[5]
-
Cell viability can be quantified using a reagent like neutral red or crystal violet.[8] The concentration of the drug that inhibits CPE by 50% is determined as the EC₅₀.
-
-
Plaque Reduction Assay: This method quantifies the number of infectious virus particles.
-
Confluent cell monolayers are infected with the virus after being treated with the test compound.
-
A semi-solid overlay (e.g., containing agarose or methylcellulose) is added to restrict virus spread to adjacent cells, forming localized lesions (plaques).
-
After incubation, cells are fixed and stained (e.g., with crystal violet) to visualize and count the plaques.
-
The EC₅₀ is the compound concentration that reduces the number of plaques by 50% compared to an untreated virus control.[2]
-
-
Quantitative Real-Time PCR (qRT-PCR): This assay measures the amount of viral RNA to determine viral replication.[9]
-
Cells are treated and infected as described above.
-
After incubation, total RNA is extracted from the cell supernatant or cell lysate.
-
Reverse transcription is performed to create cDNA, followed by PCR with primers and probes specific to a viral gene (e.g., N gene).
-
The reduction in viral RNA copies relative to a control determines the compound's inhibitory effect.[10]
-
3. Cytotoxicity Assays:
-
MTT/MTS Assay: These are colorimetric assays to assess cell metabolic activity as an indicator of cell viability.[11]
-
Uninfected cells are seeded and treated with the same concentrations of the test compound used in the antiviral assay.[12]
-
After the incubation period, a tetrazolium salt (MTT or MTS) is added to the wells.[13]
-
Viable cells with active mitochondrial dehydrogenases convert the salt into a colored formazan product.[11]
-
The color intensity, measured with a spectrophotometer, is proportional to the number of living cells.
-
The CC₅₀ is the compound concentration that reduces cell viability by 50%.[13]
-
References
- 1. Chloroquine and hydroxychloroquine for combating COVID-19: Investigating efficacy and hypothesizing new formulations using Bio/chemoinformatics tools - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro Antiviral Activity of Remdesivir Against SARS-CoV-2 and its Variants [journal-jbv.apub.kr]
- 3. Nirmatrelvir exerts distinct antiviral potency against different human coronaviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In vitro activity of lopinavir/ritonavir and hydroxychloroquine against severe acute respiratory syndrome coronavirus 2 at concentrations achievable by usual doses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytopathic Effect Assay and Plaque Assay to Evaluate <i>in vitro</i> Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 [bio-protocol.org]
- 7. researchgate.net [researchgate.net]
- 8. Antiviral assay -Antimicrobial assay -Microbiology-BIO-PROTOCOL [bio-protocol.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Understanding Cytotoxicity - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 12. Antiviral Drug Screening - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 13. Drug-Screening Strategies for Inhibition of Virus-Induced Neuronal Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
Differential Host Gene Expression Following HCoV-NL63 and SARS-CoV-2 Infection: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the host gene expression responses to infection by two human coronaviruses: the common cold-associated Human Coronavirus NL63 (HCoV-NL63) and the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2), the causative agent of COVID-19. While both viruses utilize the same angiotensin-converting enzyme 2 (ACE2) receptor for cellular entry, the resulting clinical outcomes are vastly different.[1][2][3] Understanding the distinct host transcriptional landscapes elicited by these viruses is crucial for elucidating mechanisms of pathogenesis and identifying potential therapeutic targets.
Key Findings at a Glance
Infection with SARS-CoV-2 in human airway epithelial cells is characterized by a unique and often dysregulated inflammatory response, marked by elevated chemokine expression that is not always accompanied by a robust early interferon (IFN) Type I and III response.[4] In contrast, common cold coronaviruses like HCoV-NL63 tend to induce a more typical antiviral response.
Comparative Analysis of Host Gene Expression
While a direct, comprehensive side-by-side transcriptomic comparison is still an area of active research, data from various studies, including genome-wide CRISPR screens, have identified key host factors and pathways differentially regulated by HCoV-NL63 and SARS-CoV-2.
Table 1: Comparison of Host Factors and Pathways Influenced by HCoV-NL63 and SARS-CoV-2 Infection
| Feature | HCoV-NL63 Infection | SARS-CoV-2 Infection | Key References |
| Primary Receptor | Angiotensin-converting enzyme 2 (ACE2) | Angiotensin-converting enzyme 2 (ACE2) | [1][2][3][5][6] |
| Key Host Dependency Factors (CRISPR Screens) | Sensitive to increased expression of Mucins (MUC1, MUC4), CD44, PLAGL1, TEAD3, LYN, LY6E. Also reliant on general coronavirus co-factors like AP1G1 and ATP8B1. The histone acetyltransferase EP300 is a more specific co-factor. | Dependent on factors such as HMGB1 (which regulates ACE2 expression), the SWI/SNF chromatin remodeling complex, and Cathepsin L. Also reliant on general coronavirus co-factors like AP1G1 and ATP8B1. | [2][5][7][8] |
| Innate Immune Response | Induces a more typical antiviral response. | Often characterized by a delayed or suppressed early Type I and III interferon response, which may contribute to a more severe inflammatory phase later in the infection. | [4] |
| Inflammatory Response | Generally mild and self-limiting. | Can lead to a "cytokine storm" with elevated levels of pro-inflammatory cytokines and chemokines such as IL-6 and CXCL10, associated with disease severity. | [9][10] |
| Viral Replication Efficiency | Replicates less efficiently in primary human respiratory epithelial cells compared to SARS-CoV-2. | Replicates more efficiently in primary human respiratory epithelial cells. | [11][12] |
Signaling Pathways and Experimental Workflows
The differential host responses can be visualized through signaling pathways and experimental workflows.
Experimental Protocols
The following methodologies are based on protocols described in the cited literature for the analysis of host gene expression in response to coronavirus infection.
1. Cell Culture and Viral Infection:
-
Cell Lines: Human airway epithelial cell lines such as Calu-3 (a human lung adenocarcinoma cell line) and primary normal human bronchial epithelial (NHBE) cells are commonly used.[4][13][14] These cells are cultured under appropriate conditions to form confluent monolayers. Human embryonic kidney 293T (HEK293T) cells are often used for pseudovirus production.
-
Virus Propagation: HCoV-NL63 and SARS-CoV-2 are propagated in susceptible cell lines (e.g., LLC-MK2 for HCoV-NL63, Vero E6 for SARS-CoV-2) to generate viral stocks with known titers.
-
Infection: Confluent cell monolayers are infected with HCoV-NL63 or SARS-CoV-2 at a specific multiplicity of infection (MOI), for instance, an MOI of 0.5 or 2.[14][15] Mock-infected cells serve as a control. The infection is allowed to proceed for a designated time, such as 24 hours, before harvesting.[14]
2. RNA Sequencing and Analysis:
-
RNA Extraction: Total RNA is extracted from infected and mock-infected cells using standard methods, such as TRIzol reagent.
-
Library Preparation: RNA quality is assessed, and sequencing libraries are prepared. This typically involves the selection of polyadenylated (poly(A)) mRNA to enrich for host transcripts.
-
Sequencing: Libraries are sequenced using a high-throughput sequencing platform (e.g., Illumina).
-
Bioinformatic Analysis:
-
Quality Control: Raw sequencing reads are assessed for quality.
-
Alignment: Reads are aligned to the human reference genome.
-
Differential Gene Expression: The number of reads mapping to each gene is counted, and statistical analysis is performed to identify differentially expressed genes (DEGs) between infected and mock-infected samples.
-
Pathway Analysis: Gene ontology (GO) and pathway enrichment analyses (e.g., KEGG pathways) are performed on the list of DEGs to identify significantly affected biological processes and signaling pathways.
-
3. CRISPR Screens:
-
Library Transduction: A genome-wide CRISPR knockout (KO) or activation library is introduced into a suitable cell line (e.g., Calu-3) expressing Cas9.
-
Viral Challenge: The mutagenized cell population is then challenged with the virus of interest (HCoV-NL63 or SARS-CoV-2).
-
Selection and Analysis: Cells that survive the viral infection (in the case of a lethal virus screen) are harvested. The guide RNAs (gRNAs) present in the surviving cell population are sequenced and compared to the initial library to identify genes whose knockout confers resistance to the virus. For activation screens, genes whose overexpression enhances or restricts viral infection are identified.[7][8]
Concluding Remarks
The disparate host responses to HCoV-NL63 and SARS-CoV-2, despite their shared cellular receptor, underscore the complex interplay between viral factors and the host immune system in determining disease severity. While HCoV-NL63 appears to elicit a more controlled and effective antiviral state, SARS-CoV-2 can evade or delay early immune detection, leading to a dysregulated and damaging inflammatory response. Further detailed, direct comparative transcriptomic and proteomic studies are warranted to fully dissect these differences and to identify novel therapeutic strategies against pathogenic coronaviruses.
References
- 1. mdpi.com [mdpi.com]
- 2. Molecular mechanisms of human coronavirus NL63 infection and replication - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Understanding Human Coronavirus HCoV-NL63 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GEO Accession viewer [ncbi.nlm.nih.gov]
- 5. Genome-wide CRISPR Screens Reveal Host Factors Critical for SARS-CoV-2 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Functional genomic screens identify human host factors for SARS-CoV-2 and common cold coronaviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bidirectional genome-wide CRISPR screens reveal host factors regulating SARS-CoV-2, MERS-CoV and seasonal HCoVs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Profile of Circulatory Cytokines and Chemokines in Human Coronaviruses: A Systematic Review and Meta-Analysis [frontiersin.org]
- 10. scienceopen.com [scienceopen.com]
- 11. SARS-CoV-2 Is More Efficient than HCoV-NL63 in Infecting a Small Subpopulation of ACE2+ Human Respiratory Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. biorxiv.org [biorxiv.org]
- 14. Transcriptional Profiling of SARS-CoV-2-Infected Calu-3 Cells Reveals Immune-Related Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Experimental and natural evidence of SARS-CoV-2-infection-induced activation of type I interferon responses - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Evolution of HCoV-NL63 Under Selective Pressure: A Comparative Guide
A notable scarcity of published research exists on the in vitro evolution of Human Coronavirus NL63 (HCoV-NL63) under selective pressure from specific antiviral drugs. While HCoV-NL63 is a common cause of respiratory illness, research has largely focused on its epidemiology, basic virology, and its use of the ACE2 receptor, the same receptor utilized by SARS-CoV-2.[1][2] In contrast, the recent COVID-19 pandemic has spurred extensive in vitro evolution studies on SARS-CoV-2, providing a wealth of data on the development of resistance to antiviral agents and neutralizing antibodies.
This guide aims to provide researchers, scientists, and drug development professionals with a comparative overview of the in vitro evolution of coronaviruses under selective pressure. Due to the limited direct data on HCoV-NL63, this guide will leverage the comprehensive findings from SARS-CoV-2 as a well-documented case study. This approach will offer insights into the methodologies and potential outcomes of similar studies on HCoV-NL63, thereby highlighting critical research gaps and opportunities.
Comparison of In Vitro Evolution Data: HCoV-NL63 vs. SARS-CoV-2
The following tables summarize the available quantitative data on the in vitro evolution of HCoV-NL63 and SARS-CoV-2 under the selective pressure of monoclonal antibodies and antiviral drugs.
Monoclonal Antibody Escape
While detailed in vitro evolution studies to select for HCoV-NL63 escape mutants against monoclonal antibodies are not extensively published, some studies have characterized neutralizing antibodies against the HCoV-NL63 spike protein.[3][4] For SARS-CoV-2, numerous studies have documented the emergence of escape mutations under the selective pressure of monoclonal antibody therapy.[5][6]
Table 1: Monoclonal Antibody Neutralization and Escape
| Virus | Selective Pressure (Antibody) | Key Findings | Reference |
| HCoV-NL63 | Panel of monoclonal antibodies against Spike | Identification of potent neutralizing antibodies targeting the RBD and other non-RBD epitopes. | [3][4] |
| SARS-CoV-2 | Casirivimab+Imdevimab | Identification of treatment-emergent mutations within antibody epitopes that reduce or abrogate antibody affinity and neutralizing activity. | [6] |
| SARS-CoV-2 | Sotrovimab | Detection of emerging drug resistance mutations in patients treated with sotrovimab. | [6] |
| SARS-CoV-2 | BA.4/5 induced mAbs | Steady attrition of neutralization by a panel of BA.4/5 monoclonal antibodies, with total loss of function against recent XBB.1.5.70 variants. | [5] |
Antiviral Drug Resistance
To date, there are no published studies detailing the in vitro selection of HCoV-NL63 resistant to specific antiviral drugs with corresponding IC50 fold-changes and identified mutations. However, the Mpro protease of HCoV-NL63 has been shown to be inhibited by compounds like pomotrelvir in enzymatic assays.[7][8] In contrast, in vitro evolution studies with SARS-CoV-2 and the antiviral drug remdesivir have been conducted, yielding valuable data on the genetic basis of resistance.[9][10][11][12]
Table 2: In Vitro Antiviral Resistance Data (SARS-CoV-2 as a model)
| Virus | Selective Pressure (Antiviral) | Cell Line | Passage Number | Key Mutations Identified (Protein:Substitution) | Fold-Change in IC50/EC50 | Reference |
| SARS-CoV-2 | Remdesivir | Vero | Not Specified | nsp12: E802D | Not Specified | [13] |
| SARS-CoV-2 | Remdesivir | Not Specified | Not Specified | nsp12: Phe480Leu, Val557Leu | 6-fold increase in EC50 for SARS-CoV | [9] |
| SARS-CoV-2 | Remdesivir | Not Specified | 9 | nsp12: V166L | 1.5-fold increase in EC50 | [11][12][14] |
| SARS-CoV-2 | Remdesivir | Not Specified | 17 | nsp12: V166L | 2.3-fold increase in EC50 | [12][14] |
| HCoV-229E | Remdesivir | Huh7 | Not Applicable | Not Applicable (susceptibility testing) | IC50 determined | [15] |
Experimental Protocols
Detailed experimental protocols for the in vitro evolution of antiviral resistance in coronaviruses are crucial for reproducibility and for adapting these methods to other viruses like HCoV-NL63. The following protocols are based on methodologies reported for SARS-CoV-2 and other coronaviruses.
Cell Culture and Virus Propagation
-
Cell Lines: Vero E6 cells are commonly used for the propagation of SARS-CoV-2 due to their susceptibility to infection.[9] For HCoV-NL63, cell lines such as LLC-MK2 or CaCo-2 are often utilized.[1][16]
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS), penicillin, and streptomycin at 37°C in a 5% CO2 incubator.
-
Virus Stock Generation: To generate a working stock, the virus is passaged in the selected cell line at a low multiplicity of infection (MOI). The supernatant is harvested when the cytopathic effect (CPE) is observed, clarified by centrifugation, and stored at -80°C.
In Vitro Selection of Antiviral Resistance
-
Serial Passage: The virus is serially passaged in the presence of a selective pressure, such as an antiviral drug.[10]
-
Increasing Drug Concentrations: The selection process typically starts with a drug concentration around the EC50 value. In subsequent passages, the drug concentration is gradually increased as the virus adapts and develops resistance.[11]
-
Monitoring Viral Replication: Viral replication is monitored at each passage by observing CPE and/or by quantifying viral RNA in the supernatant using RT-qPCR.
-
Harvesting Resistant Virus: Once the virus can consistently replicate at higher drug concentrations, the supernatant is harvested to characterize the resistant viral population.
Antiviral Susceptibility Testing (IC50/EC50 Determination)
-
Assay Principle: The 50% inhibitory concentration (IC50) or 50% effective concentration (EC50) is determined to quantify the antiviral activity of a compound.
-
Procedure:
-
Seed susceptible cells in 96-well plates.
-
Prepare serial dilutions of the antiviral drug.
-
Pre-treat the cells with the diluted drug for a short period.
-
Infect the cells with the virus (wild-type or resistant mutant) at a specific MOI.
-
Incubate for a defined period (e.g., 24-72 hours).
-
Assess cell viability (for CPE reduction assays) or quantify viral replication (e.g., by RT-qPCR or reporter gene expression).
-
Calculate the IC50/EC50 value using non-linear regression analysis.[17]
-
Sequencing and Mutation Analysis
-
RNA Extraction: Viral RNA is extracted from the supernatant of infected cell cultures.
-
Whole Genome Sequencing: The entire viral genome is sequenced using next-generation sequencing (NGS) platforms.
-
Mutation Identification: The sequence of the resistant virus is compared to the wild-type parental virus to identify mutations that have arisen during the selection process.
Visualizing Experimental Workflows
The following diagrams illustrate the general workflows for in vitro evolution studies.
Conclusion
The study of in vitro evolution of HCoV-NL63 under selective pressure is a significant area for future research. While direct data is currently lacking, the extensive research on SARS-CoV-2 provides a robust framework for designing and conducting such studies. By adapting the established protocols for cell culture, serial passage under selective pressure, and genomic analysis, researchers can begin to elucidate the mechanisms of resistance in HCoV-NL63. This knowledge will be invaluable for the development of broadly effective antiviral therapies against common human coronaviruses and for pandemic preparedness. The potential for recombination in HCoV-NL63 further underscores the importance of understanding its evolutionary dynamics.[2]
References
- 1. Molecular mechanisms of human coronavirus NL63 infection and replication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Understanding Human Coronavirus HCoV-NL63 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Monoclonal antibodies against human coronavirus NL63 spike | bioRxiv [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. Emerging variants develop total escape from potent monoclonal antibodies induced by BA.4/5 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Generation of SARS-CoV-2 escape mutations by monoclonal antibody therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of in vitro antiviral activity of SARS-CoV-2 Mpro inhibitor pomotrelvir and cross-resistance to nirmatrelvir resistance substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Sars-Cov-2 and risk of antiviral drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro selection of Remdesivir resistance suggests evolutionary predictability of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. news-medical.net [news-medical.net]
- 12. In Vitro Selection of Remdesivir-Resistant SARS-CoV-2 Demonstrates High Barrier to Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Evolution of Antiviral Drug Resistance in SARS-CoV-2 [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | Rapid generation of HCoV-229E and HCoV-OC43 reporter viruses and replicons for antiviral research [frontiersin.org]
- 16. Human coronavirus NL63 replication is cyclophilin A-dependent and inhibited by non-immunosuppressive cyclosporine A-derivatives including Alisporivir - PMC [pmc.ncbi.nlm.nih.gov]
- 17. protocols.io [protocols.io]
A comprehensive guide for researchers comparing Human Coronavirus NL63 (HCoV-NL63) with other viral models for the study of croup. This guide provides supporting experimental data, detailed methodologies for key experiments, and visual representations of workflows and signaling pathways to facilitate informed model selection for therapeutic development.
Human coronavirus NL63 (HCoV-NL63) has emerged as a significant pathogen in pediatric respiratory infections, with a strong and well-documented association with croup (laryngotracheobronchitis).[1][2] Its ability to cause upper and lower respiratory tract disease, combined with the availability of robust small animal models, makes it a valuable tool for investigating the pathogenesis of coronavirus-induced croup and for the preclinical evaluation of novel antiviral therapies and vaccines.
Comparative Analysis of Viral Aetiologies of Croup
Croup is predominantly a viral illness, with Parainfluenza virus type 1 (HPIV-1) being the most frequently identified causative agent.[3][4] However, a significant proportion of cases are associated with other respiratory viruses, including HCoV-NL63. Several studies have highlighted the clinical importance of HCoV-NL63 in croup, making it a clinically relevant model for studying this common childhood disease.
| Virus | Prevalence in Croup Cases | Key Clinical Features | Reference |
| Parainfluenza Viruses (HPIV-1, -2, -3) | ~75% (primarily HPIV-1) | Barking cough, inspiratory stridor, hoarseness. | [3] |
| Human Coronavirus NL63 (HCoV-NL63) | 16.5% - 17.4% | Similar to parainfluenza viruses. Strong association with croup, particularly in young children. | [1][4] |
| Influenza A and B Viruses | Variable, typically lower than HPIV and HCoV-NL63 | Often associated with more systemic symptoms like fever and myalgia. | [3][4] |
| Respiratory Syncytial Virus (RSV) | Can cause croup, but more commonly associated with bronchiolitis. | Wheezing and lower airway obstruction are prominent. | [3][4] |
| Adenovirus | Less common cause of croup. | Can be associated with a wider range of clinical presentations. | [3] |
HCoV-NL63 Animal Models: A Platform for Croup Research
The development of animal models susceptible to HCoV-NL63 infection has been a critical step forward in croup research. As mice are naturally resistant to HCoV-NL63, these models rely on the introduction of the human receptor for the virus, angiotensin-converting enzyme 2 (hACE2).
| Model | Description | Key Pathological Features | Advantages | Disadvantages | Reference |
| Transgenic hACE2 Mice (K18-hACE2) | Mice genetically engineered to express human ACE2 under the control of the cytokeratin-18 promoter. | Replicative viral infection in the lungs, peribronchial and perivascular inflammation, presence of viral non-structural protein 3 (nsp3).[5][6] | Stable expression of hACE2, reproducible infection and pathology. | Constitutive expression of hACE2 may not fully mimic natural expression patterns. | [5][6] |
| Adenovirus-vectored hACE2 Mice (Ad5-hACE2) | Mice transiently expressing hACE2 in the respiratory tract following intranasal administration of a replication-deficient adenovirus vector. | Pneumonia characterized by inflammatory cell infiltration.[7][8] | Rapid model generation, allows for infection of various mouse strains (e.g., IFNAR-/-). | Transient hACE2 expression, potential for adenovirus-induced immune responses. | [7][8] |
| Parainfluenza Virus (Sendai Virus) Mouse Model | Mice infected with a recombinant Sendai virus expressing the HPIV-1 hemagglutinin-neuraminidase (HN) protein. | Represents the course of HPIV-1 infection with viral replication in the lungs and associated pathology.[9] | Well-established model for the most common cause of croup. | Different viral pathogen, may not fully recapitulate coronavirus-specific mechanisms. | [9] |
Experimental Workflows and Signaling Pathways
Experimental Workflow for HCoV-NL63-Induced Croup Mouse Model
Caption: Experimental workflow for the HCoV-NL63 mouse model of croup.
Postulated Signaling Pathway in HCoV-NL63-Induced Airway Inflammation
Caption: Postulated signaling cascade in HCoV-NL63-induced croup.
Experimental Protocols
HCoV-NL63 Propagation and Titration
-
Cell Culture: LLC-MK2 cells stably expressing human ACE2 (LLC-MK2-hACE2) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Virus Inoculation: Confluent monolayers of LLC-MK2-hACE2 cells are infected with HCoV-NL63 at a low multiplicity of infection (MOI) in serum-free DMEM.
-
Incubation and Harvest: The infected cells are incubated at 34°C until a significant cytopathic effect (CPE) is observed (typically 3-5 days). The supernatant containing the virus is then harvested, clarified by centrifugation, and stored at -80°C.
-
Titration (TCID50 Assay): The viral titer is determined by a 50% tissue culture infectious dose (TCID50) assay. Serial dilutions of the virus stock are used to infect LLC-MK2-hACE2 cells in a 96-well plate. After incubation, the wells are scored for CPE, and the TCID50 is calculated using the Reed-Muench method.
Inoculation of hACE2 Mice
-
Animal Handling: Eight- to ten-week-old K18-hACE2 transgenic mice are used.[6] All animal procedures should be performed in accordance with institutional animal care and use committee guidelines.
-
Anesthesia: Mice are lightly anesthetized using isoflurane.
-
Intranasal Inoculation: A viral dose of 1 x 10^5 TCID50 of HCoV-NL63 in a volume of 50 µL of sterile phosphate-buffered saline (PBS) is administered intranasally to each mouse.[5] Control mice receive 50 µL of PBS.
Assessment of Viral Load and Lung Pathology
-
Sample Collection: At desired time points post-infection (e.g., 1, 3, 5, and 7 days), mice are euthanized. Lungs are harvested for viral load determination and histopathology. Bronchoalveolar lavage (BAL) can also be performed to analyze cellular infiltrates.
-
Quantitative Real-Time RT-PCR (qRT-PCR) for Viral Load:
-
RNA Extraction: Total RNA is extracted from lung homogenates using a commercial RNA extraction kit.
-
qRT-PCR: A one-step qRT-PCR is performed using primers and a probe specific for a conserved region of the HCoV-NL63 genome (e.g., the nucleocapsid gene).[10] A standard curve is generated using a known quantity of in vitro-transcribed viral RNA to allow for absolute quantification of viral copies.
-
-
Histopathology:
-
Fixation and Embedding: The left lung lobe is inflated and fixed with 10% neutral buffered formalin, followed by paraffin embedding.
-
Staining: 5 µm sections are cut and stained with hematoxylin and eosin (H&E) to assess inflammation, airway epithelial cell damage, and cellular infiltration.
-
Conclusion
HCoV-NL63 presents a robust and clinically relevant model for studying the pathogenesis of coronavirus-induced croup. The availability of well-characterized animal models and molecular tools allows for detailed investigation of virus-host interactions, immune responses, and the efficacy of potential therapeutic interventions. This guide provides a framework for researchers to utilize the HCoV-NL63 model to advance our understanding of this important pediatric disease.
References
- 1. Croup Is Associated with the Novel Coronavirus NL63 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Croup is associated with the novel coronavirus NL63 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Croup - Wikipedia [en.wikipedia.org]
- 4. Role of human coronavirus NL63 in hospitalized children with croup - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Developing a mouse model of human coronavirus NL63 infection: comparison with rhinovirus-A1B and effects of prior rhinovirus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Developing a mouse model of human coronavirus NL63 infection: comparison with rhinovirus-A1B and effects of prior rhinovirus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Mouse models susceptible to HCoV-229E and HCoV-NL63 and cross protection from challenge with SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficacy of the Novel Parainfluenza Virus Hemagglutinin-Neuraminidase Inhibitor BCX 2798 in Mice—Further Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rapid detection of human coronavirus NL63 by isothermal reverse transcription recombinase polymerase amplification - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of SARS-CoV-2-IN-63: A Guide for Laboratory Professionals
Ensuring laboratory and environmental safety is paramount when handling waste potentially contaminated with SARS-CoV-2-IN-63. This guide provides essential, step-by-step procedures for the proper disposal of materials associated with research and development activities involving this specific variant.
While specific guidelines for "this compound" are not distinctly outlined in public health recommendations, the principles for managing waste contaminated with SARS-CoV-2 and its variants remain consistent. All waste generated from suspected or confirmed COVID-19 patient specimens and related laboratory work should be treated as biohazardous waste.[1][2] Adherence to routine laboratory practices for the decontamination and management of infectious waste is crucial.[1][2]
A site-specific and activity-specific risk assessment should be conducted to identify and mitigate any potential hazards.[1][2] This assessment will inform the specific procedures and personal protective equipment (PPE) required for handling this compound waste.
Core Disposal Procedures
1. Waste Segregation at the Source: To prevent cross-contamination, all waste must be segregated at the point of generation.[3]
-
Sharps Waste: Needles, syringes, and other sharp objects should be placed in puncture-proof containers.[3]
-
Personal Protective Equipment (PPE): Contaminated gloves, gowns, and masks should be disposed of in designated biohazard bags.[3]
-
Liquid Waste: Cell culture media and other liquid waste should be collected in leak-proof containers for chemical disinfection.[3]
-
Solid Waste: Pipette tips, culture plates, and other contaminated solid materials should be placed in biohazard bags.
2. Decontamination: Decontamination of all potentially infectious materials is a critical step to inactivate the virus prior to final disposal.
-
Autoclaving: This is the most effective and widely recommended method for sterilizing biohazardous waste related to SARS-CoV-2.[3][4] Autoclaves utilize high-pressure saturated steam to kill infectious agents.[3]
-
Chemical Disinfection: For surfaces and materials that cannot be autoclaved, chemical disinfectants with proven activity against enveloped RNA viruses should be used.[3][5] Follow the manufacturer's instructions for concentration and contact time.[5]
3. Packaging and Labeling: Proper packaging and labeling are essential for the safe handling and transport of decontaminated waste.
-
Use leak-proof containers and tear-resistant biohazard bags.[6][7] For added safety, consider double-bagging.[7]
-
Securely seal all bags and containers to prevent any leakage.[7]
-
Clearly label all containers with the universal biohazard symbol and the words "Infectious Waste".[3]
4. Final Disposal: The final disposal of treated biohazardous waste must comply with all local, state, and federal regulations.[1][2]
-
Incineration: High-temperature incineration is a preferred method for the final disposal of biohazardous waste, ensuring the complete destruction of any remaining infectious agents.[3]
-
Licensed Waste Haulers: Utilize licensed medical waste haulers for the transportation and final disposal of treated waste.[7]
Quantitative Data for Decontamination
The following table summarizes the recommended parameters for autoclaving SARS-CoV-2 contaminated waste.
| Parameter | Recommended Setting |
| Temperature | 121°C |
| Pressure | 15 psi |
| Time | 30-60 minutes |
| (Source: FC-BIOS SDN BHD[3]) |
Experimental Protocols: Autoclave Validation
To ensure the effectiveness of the autoclave sterilization process, regular validation is necessary.
Methodology:
-
Place biological indicators (BIs), typically containing spores of Geobacillus stearothermophilus, in the center of the waste load.
-
Run the autoclave cycle according to the standard operating procedure.
-
Following the cycle, retrieve and incubate the BIs according to the manufacturer's instructions.
-
A negative result (no growth) indicates a successful sterilization cycle.
-
Maintain a logbook of all autoclave validation tests.
Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound waste.
References
- 1. 11/18/2020: Lab Advisory: Waste Management Guidance for SARS-CoV-2 Point-of-Care Testing [cdc.gov]
- 2. Waste Management Guidance for SARS-CoV-2 Point-of-Care Testing [lai.memberclicks.net]
- 3. fcbios.com.my [fcbios.com.my]
- 4. tomy.amuzainc.com [tomy.amuzainc.com]
- 5. gov.uk [gov.uk]
- 6. who.int [who.int]
- 7. mainelabpack.com [mainelabpack.com]
Essential Safety Protocols for Handling SARS-CoV-2 in a Laboratory Setting
Disclaimer: The designation "SARS-CoV-2-IN-63" does not correspond to a recognized variant or strain in established scientific nomenclature. The following safety and handling guidelines are based on established protocols for research involving the wild-type SARS-CoV-2 virus and its known variants. All laboratory personnel must perform a site-specific and activity-specific risk assessment to determine the appropriate biosafety level and necessary precautions.[1][2][3]
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with SARS-CoV-2. It includes procedural, step-by-step guidance on personal protective equipment (PPE), operational workflows, and disposal plans to ensure a safe laboratory environment.
Biosafety Level and Risk Assessment
A thorough risk assessment is the foundation of laboratory safety when working with infectious agents.[1][3] The appropriate biosafety level (BSL) is determined by the specific procedures being performed.
-
Biosafety Level 2 (BSL-2): Recommended for routine diagnostic testing of specimens, nucleic acid extraction, and work with inactivated viral samples.[1][4][5][6]
-
BSL-2 with BSL-3 Practices (BSL-2+): Required for processing clinical samples, such as respiratory secretions, where there is a higher risk of aerosol generation.[5][7] All work must be performed within a certified Class II Biosafety Cabinet (BSC).[5]
-
Biosafety Level 3 (BSL-3): Required for activities with a high potential for aerosol production, such as virus isolation, cell culture, and initial characterization of viral agents.[4][6][8][9]
Personal Protective Equipment (PPE) Requirements
The selection of PPE is dictated by the risk assessment and the designated biosafety level. All laboratory workers handling SARS-CoV-2 must wear appropriate PPE.[9]
| Biosafety Level | Gown/Body Protection | Gloves | Eye/Face Protection | Respiratory Protection |
| BSL-2 | Disposable lab coat or solid-front gown with knit/grip cuffs.[9] | Disposable, nonsterile gloves.[9] | Safety glasses or face shield.[9][10] | Not typically required for low-risk procedures. |
| BSL-2+ | Solid-front, fluid-resistant gown with ties.[7] | Double gloves, with the outer pair extending over the gown cuff.[9][11] | Face shield or goggles.[10] | N95 respirator or higher is recommended, especially for aerosol-generating procedures.[10][12] |
| BSL-3 | Solid-front wraparound gown (closed in the back) or coverall (e.g., Tyvek).[11][13] | Two pairs of nitrile gloves with extended cuffs.[11][13] | Goggles or face shield.[11] | N95 respirator or a Powered Air-Purifying Respirator (PAPR).[10][14] |
Operational Protocols and Workflows
Strict adherence to procedural workflows is critical to prevent contamination and exposure. The following protocols outline the standardized steps for donning and doffing PPE and for the disposal of contaminated waste.
Experimental Protocol: PPE Donning and Doffing
Proper donning ensures complete protection before entering a containment area, while correct doffing is crucial to prevent contamination upon exiting.[11]
Donning (Putting On) PPE Workflow
The sequence for donning PPE is designed to progressively build layers of protection.
Doffing (Taking Off) PPE Workflow
The doffing process is performed carefully to avoid contact with the potentially contaminated outer surfaces of the PPE.[11] It generally proceeds in reverse order of donning, with the exception of gloves.[15]
Waste Management and Disposal Plan
All waste generated from the handling of SARS-CoV-2 specimens and kit components should be treated as biohazardous waste.[16][17] Disposal must comply with all applicable local, state, and federal regulations.[16][17]
Waste Segregation and Disposal Workflow
A clear and consistent waste stream management plan is essential to protect laboratory personnel, support staff, and the environment.
Key Disposal Steps:
-
Segregation at the Source: All contaminated materials must be segregated into appropriate, clearly labeled waste containers at the point of generation (e.g., inside the BSC).
-
Sharps: Contaminated sharps must be placed in a puncture-proof, labeled, and closable sharps container.[9]
-
Decontamination: All waste that has come into contact with specimens must be decontaminated prior to disposal, typically via autoclaving.[18] Surfaces and equipment should be disinfected using an EPA-registered disinfectant effective against SARS-CoV-2.[1][3]
-
Packaging: Contaminated waste should be placed in biohazard bags, which are then sealed and placed into a secondary regulated medical waste container.[19]
-
Final Disposal: The treated waste must be disposed of through a licensed medical waste vendor in accordance with all regulations.
References
- 1. Laboratory Biosafety Guidelines for working with SARS-CoV-2 | COVID-19 | CDC [cdc.gov]
- 2. acrpnet.org [acrpnet.org]
- 3. Safety Precautions for Laboratory Research With COVID-19 Specimens - Advarra [advarra.com]
- 4. consteril.com [consteril.com]
- 5. Working with SARS-CoV-2 [blink.ucsd.edu]
- 6. Biosafety Guidance for COVID-19 Research Projects | PennEHRS [ehrs.upenn.edu]
- 7. Article - Biological Safety Manual - ... [policies.unc.edu]
- 8. Biosafety Considerations for Research Involving SARS-CoV-2 - Office of Science Policy [osp.od.nih.gov]
- 9. osha.gov [osha.gov]
- 10. research.va.gov [research.va.gov]
- 11. qualia-bio.com [qualia-bio.com]
- 12. Interim Guidelines for Collecting and Handling of Clinical Specimens for COVID-19 Testing | COVID-19 | CDC [cdc.gov]
- 13. uvm.edu [uvm.edu]
- 14. genomica.uaslp.mx [genomica.uaslp.mx]
- 15. westlab.com.au [westlab.com.au]
- 16. 11/18/2020: Lab Advisory: Waste Management Guidance for SARS-CoV-2 Point-of-Care Testing [cdc.gov]
- 17. Waste Management Guidance for SARS-CoV-2 Point-of-Care Testing [lai.memberclicks.net]
- 18. tomy.amuzainc.com [tomy.amuzainc.com]
- 19. How to Manage Medical Waste Associated with COVID-19 Patients | Stericycle [stericycle.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
